molecular formula C6H10N2O B13042851 cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one

cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one

Katalognummer: B13042851
Molekulargewicht: 126.16 g/mol
InChI-Schlüssel: RUXNHBCBTNWERP-CRCLSJGQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one (CAS 2089651-57-8) is a high-value, synthetically challenging bicyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a fused diazabicyclo[3.2.0]heptane core, a structure recognized as a privileged scaffold for designing novel pharmacologically active molecules . The constrained three-dimensional shape of this bicyclic system makes it an excellent isostere for flat aromatic rings or flexible chains, allowing researchers to optimize key properties of drug candidates such as potency, selectivity, and metabolic stability . The primary research value of this compound lies in its application as a sophisticated building block for the development of central nervous system (CNS) therapeutics. While specific studies on this exact molecule are limited, closely related 3,6-diazabicyclo[3.2.0]heptane derivatives have been identified as key structural components in potent ligands for neuronal receptors . For instance, such derivatives have been synthesized and radiolabeled for use in Positron Emission Tomography (PET) imaging, specifically targeting the α7-nicotinic acetylcholine receptor (α7-nAChR) . The α7-nAChR is a well-established target for cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia . As such, this compound serves as a critical intermediate for neuroscientists and chemists working to develop new imaging agents and therapeutic compounds for neurodegenerative and psychiatric disorders. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers can leverage this building block to create novel chemical entities, explore new chemical space, and advance projects in early-stage drug discovery.

Eigenschaften

Molekularformel

C6H10N2O

Molekulargewicht

126.16 g/mol

IUPAC-Name

(1R,5S)-2-methyl-2,4-diazabicyclo[3.2.0]heptan-3-one

InChI

InChI=1S/C6H10N2O/c1-8-5-3-2-4(5)7-6(8)9/h4-5H,2-3H2,1H3,(H,7,9)/t4-,5+/m0/s1

InChI-Schlüssel

RUXNHBCBTNWERP-CRCLSJGQSA-N

Isomerische SMILES

CN1[C@@H]2CC[C@@H]2NC1=O

Kanonische SMILES

CN1C2CCC2NC1=O

Herkunft des Produkts

United States
Foundational & Exploratory

cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one chemical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one Scaffold

Abstract

The bicyclo[3.2.0]heptane ring system, particularly its heteroatomic variants, represents a class of privileged scaffolds in medicinal chemistry. These structures, characterized by a fused cyclobutane and five-membered ring, offer a rigid, three-dimensional framework that is of significant interest for the development of novel therapeutics. This guide focuses on a specific derivative, cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one, a bicyclic β-lactam. While specific data for this exact molecule is limited in public literature, this document synthesizes information from analogous structures and established chemical principles to provide a comprehensive overview of its probable chemical properties, stereoselective synthesis strategies, and potential applications in drug discovery.

Introduction: The Significance of Bicyclic β-Lactams

The β-lactam is a four-membered cyclic amide that forms the core of some of the most important antibiotic classes in history, including penicillins and cephalosporins.[1] Fusing this reactive pharmacophore into a bicyclic system like the 2,4-diazabicyclo[3.2.0]heptan-3-one core introduces significant conformational rigidity and precise vectorial positioning of substituents. Such rigid scaffolds are highly sought after in modern drug design as they can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

The specific compound, cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one, combines this bicyclic β-lactam core with a methyl group on one of the nitrogen atoms. The "cis" designation refers to the stereochemistry at the bridgehead, which dictates the overall three-dimensional shape of the molecule. This guide will explore the key attributes of this scaffold, providing researchers with a foundational understanding for its potential synthesis and application.

Predicted Physicochemical and Spectroscopic Properties

PropertyPredicted Value / CharacteristicRationale
Molecular Formula C₆H₁₀N₂ODerived from the chemical structure.
Molecular Weight 126.16 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white crystalline solid.Common for similar small organic molecules.
Solubility Expected to have moderate polarity. Soluble in polar organic solvents like methanol, ethanol, DMSO, and DCM. Limited solubility in non-polar solvents like hexanes.The lactam and secondary amine functionalities contribute to its polarity.
Reactivity The β-lactam ring is strained and susceptible to nucleophilic attack and hydrolysis, particularly under basic or acidic conditions.The four-membered ring structure is inherently strained.[2]
Spectroscopy (¹H NMR) Expect distinct signals for the methyl group (singlet, ~2.8-3.2 ppm), and complex multiplets for the protons on the bicyclic core. The cis-fusion would influence the coupling constants between bridgehead protons.Based on general chemical shifts for N-methyl and bicyclic systems.
Spectroscopy (¹³C NMR) A carbonyl signal for the lactam is expected around 170-175 ppm. Signals for the N-methyl carbon and the aliphatic carbons of the rings would appear in the upfield region.Standard chemical shift ranges for amides and alkanes.
Spectroscopy (IR) A strong characteristic absorption band for the β-lactam carbonyl group is expected at a relatively high frequency (1730-1770 cm⁻¹), which is typical for strained cyclic amides.Ring strain increases the carbonyl stretching frequency.

Synthesis Strategies and Mechanistic Considerations

The synthesis of the 2,4-diazabicyclo[3.2.0]heptan-3-one core can be approached through several modern synthetic methodologies. The key challenge lies in the stereoselective construction of the fused ring system. Photochemical [2+2] cycloaddition is a powerful method for forming the cyclobutane ring.[3]

Proposed Synthetic Pathway: Photochemical [2+2] Cycloaddition

A plausible and efficient route to the target scaffold involves an intramolecular photochemical [2+2] cycloaddition. This strategy offers a direct way to construct the bicyclic core with potential for stereocontrol.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Photochemical Cycloaddition Pyrroline N-Boc-3-pyrroline Precursor N-Methyl-N'-acryloyl-pyrrolidine (Cycloaddition Precursor) Pyrroline->Precursor Acylation & Boc Deprotection Methylamine Methylamine (CH₃NH₂) Methylamine->Precursor Amidation Irradiation hv (UV Light) Triplet Sensitizer Precursor->Irradiation Product cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one Irradiation->Product Intramolecular [2+2] Cycloaddition

Figure 1. Proposed synthetic workflow for cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one.

Experimental Protocol (Hypothetical)
  • Precursor Synthesis:

    • Start with a commercially available N-protected 3-pyrroline (e.g., N-Boc-3-pyrroline).

    • Perform a ring-opening or functionalization sequence to introduce an acrylamide moiety tethered to the nitrogen atom. This could involve ozonolysis followed by reductive amination with methylamine and subsequent acylation with acryloyl chloride. The key is to create a molecule containing both a double bond and a suitable tether for cyclization.

  • Photochemical [2+2] Cycloaddition:

    • Dissolve the precursor in a suitable solvent (e.g., acetone or acetonitrile) in a quartz reaction vessel. Acetone can often serve as both the solvent and the triplet sensitizer.

    • De-gas the solution with argon or nitrogen to remove oxygen, which can quench the excited state.

    • Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature. The use of a triplet photosensitizer is often crucial for efficient cycloaddition of unactivated olefins.[3]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Purify the resulting product, cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one, using column chromatography.

Causality and Trustworthiness: This photochemical approach is well-established for creating cyclobutane rings and is known to be effective for intramolecular cyclizations, which often favor the formation of the thermodynamically stable cis-fused product.[3] The protocol is self-validating through standard analytical techniques (NMR, MS) to confirm the structure and stereochemistry of the final product. The stereochemistry can be confirmed using techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy.

Applications in Medicinal Chemistry and Drug Development

The rigid nature of the 2,4-diazabicyclo[3.2.0]heptan-3-one scaffold makes it an attractive isostere for other common motifs in drug discovery, such as piperidine or pyrrolidine.[4][5] Replacing a flexible ring with a rigid bicyclic system can pre-organize the molecule into a bioactive conformation, enhancing binding affinity and providing novel intellectual property.

Potential Therapeutic Targets
  • Bacterial Enzyme Inhibition: Bicyclic β-lactams are being investigated as inhibitors of novel bacterial targets beyond traditional penicillin-binding proteins. For instance, they have been designed to inhibit bacterial chaperone proteins, which are essential for the assembly of pili in pathogenic bacteria.[2][6] The title compound could serve as a starting point for developing new classes of antibiotics to combat resistant bacteria.

  • CNS Agents: The rigid scaffold can be used to orient substituents in precise three-dimensional space, which is critical for interacting with receptors in the central nervous system (CNS). Diazabicyclic compounds, in general, have been explored as cholinergic ligands at nicotinic acetylcholine receptors, which are targets for neurodegenerative diseases.[7]

  • Protease Inhibitors: The strained lactam can act as an electrophilic "warhead" to covalently modify the active site of certain proteases, a strategy used in various antiviral and anticancer agents.

G cluster_apps Potential Therapeutic Applications Scaffold cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one Core Scaffold Antibacterial Antibacterial Agents (e.g., Pilicide Analogs) Scaffold->Antibacterial Rigid Scaffold for Chaperone Binding CNS CNS-Active Agents (e.g., Nicotinic Receptor Modulators) Scaffold->CNS Precise Vector Orientation Protease Protease Inhibitors (Covalent Modification) Scaffold->Protease Electrophilic β-Lactam Ring

Figure 2. Potential applications of the core scaffold in drug discovery.

Conclusion and Future Outlook

While cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one is not a widely documented compound, its core structure represents a valuable and underexplored area of chemical space. Based on established synthetic methods for related bicyclic β-lactams, its synthesis is feasible, primarily through photochemical pathways that can control stereochemistry.[8][9] Its rigid, three-dimensional structure makes it a compelling scaffold for medicinal chemistry, offering potential as a novel platform for developing antibacterial, CNS-active, and enzyme-inhibiting agents.[6][10] Future research should focus on the development and optimization of a scalable synthesis and the subsequent exploration of its derivatization to build libraries for biological screening.

References

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (1999). Stereoselective Synthesis of Fused Bicyclic beta-Lactams through Radical Cyclization of Enyne-2-azetidinones(1). The Journal of Organic Chemistry, 64(15), 5377–5387. [Link]

  • University of Denver. (n.d.). A Novel Photochemical Approach in the Synthesis of β-Lactams. Ritchie School of Engineering and Computer Science.
  • Emtenäs, H., Carlsson, M., Pinkner, J. S., Hultgren, S. J., & Almqvist, F. (2003). Stereoselective synthesis of optically active bicyclic beta-lactam carboxylic acids that target pilus biogenesis in pathogenic bacteria. Organic & Biomolecular Chemistry, 1(8), 1308–14. [Link]

  • Kearney, A. M., & Feringa, B. L. (2023). Photochemical Access to Substituted β-Lactams and β-Lactones via the Zimmerman–O'Connell–Griffin Rearrangement. Organic Letters, 25(29), 5520–5524. [Link]

  • Emtenäs, H., Carlsson, M., Pinkner, J. S., Hultgren, S. J., & Almqvist, F. (2003). Stereoselective synthesis of optically active bicyclic β-lactam carboxylic acids that target pilus biogenesis in pathogenic bacteria. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2024). Photochemically Induced Approaches to the Syntheses of β‐Lactams.
  • Alcaide, B., Almendros, P., & Aragoncillo, C. (1999). Stereoselective Synthesis of Fused Bicyclic β-Lactams through Radical Cyclization of Enyne-2-azetidinones1. The Journal of Organic Chemistry. [Link]

  • Ito, Y., & Kobayashi, T. (1983). Photochemical synthesis of tricyclic β-lactams and their isomerization to β-thiolactones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • ACS Publications. (n.d.). Stereoselective Synthesis of Fused Bicyclic β-Lactams through Radical Cyclization of Enyne-2-azetidinones1. The Journal of Organic Chemistry.
  • RUA. (2023). Photochemical Access to Substituted β-Lactams and β-Lactones via the Zimmerman–O'Connell–Griffin Rearrangement.
  • Digikogu. (n.d.). Synthesis of Heterobicyclo[3.2.0]heptane Derivatives Multicomponent Cascade Reaction via.
  • Nosyk, D. A., Lukyanenko, S. Y., Granat, D. S., et al. (2025). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. [Link]

  • ResearchGate. (2025). Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition.
  • Ambast, P. K., Kapoor, S., Das, R., Chatterjee, D. R., & Shard, A. (n.d.). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives as γ-Aminobutyric Acid Analogues through Intermolecular [2+2] Photocycloaddition.
  • ACS Publications. (2012). Syntheses and Applications of Functionalized Bicyclo[3.2.1]octanes: Thirteen Years of Progress. Chemical Reviews. [Link]

  • ChemRxiv. (n.d.). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization.
  • ResearchGate. (2020). Structural Study of Cis-azabicyclo [3.2.0] heptan-7-one, beta-methyl-carbapenem, Carbapenem and Penem by NMR and Molecular Modelling.
  • PubChem. (n.d.). 3,3-Dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid. Retrieved from [Link]

  • MDPI. (2023). Bicyclo[3.2.0]carbocyclic Molecules and Redox Biotransformations: The Evolution of Closed-Loop Artificial Linear Biocatalytic Cascades and Related Redox-Neutral Systems. [Link]

  • Google Patents. (n.d.). EP1562945B1 - 1,4-diazabicyclo(3,2,2)nonane derivatives, preparation and therapeutical use thereof.
  • Unknown Source. (n.d.). 1173202.
  • Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Bridging Structure and Function in Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular entity to a viable therapeutic agent is paved with rigorous scientific investigation. A profound understanding of a compound's fundamental physicochemical properties is not merely an academic exercise; it is the bedrock upon which successful drug design, formulation, and ultimately, clinical efficacy are built. This guide provides a comprehensive exploration of the key physicochemical characteristics of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one, a bicyclic lactam with a unique three-dimensional architecture.

Our approach transcends a simple recitation of data. Instead, we delve into the "why" and "how"—elucidating the causal relationships between molecular structure and observable properties. For researchers, scientists, and drug development professionals, this document is intended to serve as both a technical manual and a strategic guide for the characterization of this and structurally related novel chemical entities. We will explore not only the theoretical underpinnings but also the practical, field-proven methodologies for determining these critical parameters.

Molecular Overview and Structural Elucidation

The subject of our investigation, cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one, belongs to the class of bicyclic lactams. Its rigid, fused-ring system imparts distinct conformational constraints that significantly influence its interaction with biological targets and its overall developability profile.

Caption: Chemical structure of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one.

A logical workflow for the comprehensive physicochemical characterization of a novel compound like this is essential. It ensures that data is collected in a systematic manner, allowing for informed decision-making at each stage of the development pipeline.

G cluster_0 Initial Characterization cluster_1 Fundamental Physicochemical Properties cluster_2 Advanced & In-silico Profiling cluster_3 Formulation & Stability A Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC, LC-MS) B->C D Melting Point (DSC/Capillary Method) C->D E Aqueous Solubility (Shake-Flask) C->E F pKa Determination (Potentiometric Titration) C->F G Lipophilicity (LogP/LogD) D->G H Hygroscopicity D->H I Computational Modeling (Conformational Analysis) D->I E->G E->H E->I F->G F->H F->I J Solid-State Characterization (XRPD, TGA) G->J K Solution Stability (pH, Temp) G->K H->J H->K I->J I->K

Caption: A generalized workflow for physicochemical characterization.

Core Physicochemical Parameters: A Tabulated Summary

While specific experimental data for cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one is not extensively published, we can predict a range of expected values based on its structural motifs and data from analogous compounds. The following table summarizes these key parameters and the rationale for their estimation.

Physicochemical PropertyPredicted Value/RangeRationale & Key Considerations
Molecular Formula C₇H₁₂N₂OBased on the chemical structure.
Molecular Weight 140.18 g/mol Calculated from the molecular formula.
Melting Point (°C) 150 - 200The rigid, bicyclic structure and potential for hydrogen bonding suggest a relatively high melting point for a molecule of this size.[1]
Aqueous Solubility Moderately SolubleThe presence of polar functional groups (amide, tertiary amine) should confer some water solubility. However, the hydrocarbon backbone limits extensive solubility. Solubility is expected to be pH-dependent.[2]
pKa 6.0 - 8.0The basicity will be primarily determined by the N4 nitrogen. The electron-withdrawing effect of the adjacent carbonyl group on N2 will significantly reduce its basicity. The pKa of the N4 nitrogen is expected to be in the range of a typical cyclic tertiary amine, though potentially influenced by the bicyclic ring strain.[3][4][5]
Lipophilicity (LogP) 0.5 - 1.5The molecule has a balance of polar and non-polar features. The methyl group and bicyclic scaffold contribute to lipophilicity, while the amide and amine functionalities increase hydrophilicity.

Experimental Protocols for Core Characterization

The trustworthiness of physicochemical data hinges on the robustness of the experimental methods used for its determination. Here, we detail standardized, self-validating protocols for measuring the key parameters outlined above.

Melting Point Determination via the Capillary Method

Expertise & Rationale: The melting point is a fundamental indicator of a compound's purity.[1] A sharp melting range is characteristic of a pure substance, whereas impurities typically depress and broaden the melting range.[1] The capillary method is a widely accepted and accessible technique for this determination.[6][7]

Protocol:

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can act as an impurity.[7] The sample should be a fine, homogeneous powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[8]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

  • Heating and Observation:

    • If the approximate melting point is unknown, perform a rapid heating run (10-20°C/minute) to get a preliminary range.[1][8]

    • For an accurate measurement, use a fresh sample and heat rapidly to about 20°C below the approximate melting point.[8]

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[6][8]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the range).

  • Trustworthiness Check: Always use a fresh sample for each measurement, as some compounds may decompose upon melting.[6][8] Calibrate the apparatus periodically with known standards.

Aqueous Solubility Determination via the Shake-Flask Method

Expertise & Rationale: The "shake-flask" method is considered the gold standard for determining equilibrium solubility due to its simplicity and direct measurement approach.[9][10] The core principle is to create a saturated solution at a constant temperature and then quantify the concentration of the dissolved solute.[9]

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The excess solid ensures that equilibrium is reached with an undissolved solid phase present.[9]

  • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24-72 hours.[9]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation, followed by filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not bind the analyte.[9]

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

  • Trustworthiness Check: A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[9] The experiment should be performed in triplicate to assess variability.

pKa Determination via Potentiometric Titration

Expertise & Rationale: The pKa, or acid dissociation constant, is a critical parameter that dictates the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability, and target binding.[11] Potentiometric titration is a highly accurate method for determining pKa by monitoring the change in pH of a solution upon the incremental addition of a titrant (an acid or a base).[11][12]

Protocol:

  • Apparatus Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[11][12]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (typically around 1 mM).[11][12] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[12]

  • Titration:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature and stir continuously.

    • Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the measurement.[11]

    • For a basic compound, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl). For an acidic compound, titrate with a standardized strong base (e.g., 0.1 M NaOH).[11]

    • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.[12]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

  • Trustworthiness Check: Perform at least three replicate titrations to ensure the reproducibility of the results.[11][12] Software can be used to analyze the titration curve and calculate the pKa value with high precision.

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural confirmation of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one. The rigid bicyclic framework leads to distinct chemical shifts and coupling constants for the protons.[13][14][15][16]

  • ¹H NMR: The spectrum is expected to show distinct signals for the methyl group, the methine protons, and the methylene protons. The cis fusion of the rings will dictate specific through-space interactions, which can be confirmed using 2D NMR techniques like NOESY.[13] The coupling constants between adjacent protons will provide valuable information about the dihedral angles and, consequently, the conformation of the five- and four-membered rings.[14]

  • ¹³C NMR: The spectrum will show seven distinct carbon signals. The carbonyl carbon of the lactam will appear significantly downfield (typically >170 ppm). The chemical shifts of the other carbons will be influenced by their proximity to the nitrogen atoms and the ring strain inherent in the bicyclic system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[17][18]

  • Electron Ionization (EI-MS): Under EI conditions, the molecule is expected to fragment in a predictable manner. Common fragmentation pathways for heterocyclic compounds include the loss of small, stable molecules like CO and cleavage of the rings.[19][20] The fragmentation pattern of bicyclic systems can be complex but often involves characteristic cleavages related to the ring fusion.[21]

  • High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the exact molecular formula by providing a highly accurate mass measurement.

Conclusion: A Foundation for Rational Drug Development

The physicochemical characterization of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one is a critical first step in evaluating its potential as a drug candidate. The protocols and theoretical considerations presented in this guide provide a robust framework for obtaining high-quality, reliable data. By understanding its melting point, solubility, pKa, and spectroscopic properties, researchers can make informed predictions about its absorption, distribution, metabolism, and excretion (ADME) profile. This foundational knowledge is paramount for guiding lead optimization, designing appropriate formulations, and ultimately, accelerating the transition from a promising molecule to a life-changing therapeutic.

References

  • The mass spectra of some naturally occurring oxygen heterocycles and related compounds. Australian Journal of Chemistry. [Link]

  • Porter, Q. N. Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons, 1985.
  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules. [Link]

  • Measuring the Melting Point. Westlab Canada. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Academic document. [Link]

  • Experiment 1 - Melting Points. Academic document. [Link]

  • NMR Spectra of Bicyclic Compounds Oriented in the Nematic Phase. Part 1. The Spectrum of Quinoxaline. Molecular Crystals and Liquid Crystals. [Link]

  • Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Melting Point Determination Procedure. Scribd. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Academic document. [Link]

  • The Nmr Spectra of Bicyclo [2.1.1]hexane Derivatives. Journal of the American Chemical Society. [Link]

  • ExperimentMeasureMeltingPoint Documentation. Emerald Cloud Lab. [Link]

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. [Link]

  • A rapid method for pKa determination of drugs using pressure-assisted capillary electrophoresis with photodiode array detection in drug discovery. PubMed. [Link]

  • Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]

  • pKa values of CF3‐substituted bicyclic amines 1 a–d, non‐fluorinated.... ResearchGate. [Link]

  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. ResearchGate. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Academic document. [Link]

  • Determination of pKa by pH Gradient Reversed-Phase HPLC. Analytical Chemistry. [Link]

  • The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0] hex-2-enes. Magnetic Resonance in Chemistry. [Link]

  • The N.M.R. spectra of some bicyclo [2.2.1] heptanols. Molecular Physics. [Link]

  • Modular synthesis of bicyclic twisted amides and anilines. RSC Publishing. [Link]

  • Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,.... ResearchGate. [Link]

  • 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. [Link]

  • Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-, cis-(±). Organic Syntheses Procedure. [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]

  • S1 Table of Contents General Methods and General Procedure S2 Experimental and Spectral Data S2-4 H NMR and C NMR Spectra. Academic document. [Link]

  • Bridged Bicyclic γ-Sultams by Intramolecular Flow Photochemical [2 + 2] Cycloaddition. Organic Letters. [Link]

  • Conformation and charge distribution of bicyclic beta-lactams: structure-activity relationships. Biopolymers. [Link]

  • Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition. European Journal of Organic Chemistry. [Link]

  • Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. PubMed. [Link]

  • 1H-NMR study and conformational aspects of some bicyclo[3.2.0]heptane derivatives. Bulletin des Sociétés Chimiques Belges. [Link]

  • Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3) - PMC. National Institutes of Health. [Link]

  • Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to Danofloxacin(1). Organic Process Research & Development. [Link]

  • Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. [Link]

  • Bicyclo[2.2.1]heptane, 2-methyl-3-methylene-2-(4-methyl-3-pentenyl)-, (1S-exo)-. NIST Chemistry WebBook. [Link]

Sources

Conformationally Restricted Scaffolds in Medicinal Chemistry: A Technical Guide to cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Modern drug discovery is undergoing a paradigm shift from flat, sp2-hybridized aromatic systems to highly three-dimensional, sp3-rich scaffolds. This structural evolution aims to improve pharmacokinetic properties, enhance target specificity, and reduce off-target toxicity. This whitepaper provides an in-depth technical analysis of cis-2-methyl-2,4-diazabicyclo[3.2.0]heptan-3-one , a rigidified bicyclic urea building block. We will explore its chemical identity, structural advantages, synthetic methodologies, and integration into late-stage lead optimization workflows.

Chemical Identity & Structural Significance

Before deploying any building block in a medicinal chemistry campaign, its structural parameters must be rigorously defined.

  • IUPAC Name: (1R,5S)-2-methyl-2,4-diazabicyclo[3.2.0]heptan-3-one (commonly referred to as cis-2-methyl-2,4-diazabicyclo[3.2.0]heptan-3-one)

  • CAS Number: 2089651-57-8[1]

  • Molecular Formula: C6H10N2O

  • Core Motif: A cyclobutane ring fused to an imidazolidin-2-one (cyclic urea) system.

The Causality of Scaffold Selection

Linear ureas often suffer from poor aqueous solubility, high topological polar surface area (TPSA), and susceptibility to rapid metabolic degradation (e.g., N-glucuronidation or enzymatic hydrolysis)[2]. By constraining the urea moiety within a[3.2.0] bicyclic framework, medicinal chemists force the molecule out of "flatland." This constraint significantly increases the fraction of sp3-hybridized carbons (Fsp3). The conformational restriction locks the dihedral angles, which reduces the entropic penalty upon target binding and sterically shields the urea nitrogens from metabolic enzymes[2]. Recent literature highlights the utility of such bicyclic ureas as selective kinase inhibitors (e.g., targeting JAK2 V617F mutants), where the rigidified core provides optimal vectorization into the ATP-binding pocket while sparing wild-type kinase activity[3].

Quantitative Scaffold Comparison

To illustrate the physicochemical advantages of the [3.2.0] bicyclic urea core, the following table summarizes key quantitative metrics compared to traditional urea formats.

PropertyLinear Urea (e.g., N,N'-Dimethylurea)Monocyclic Urea (e.g., Imidazolidin-2-one)Bicyclic Urea (cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one)
Conformational Flexibility High (Multiple rotatable bonds)Moderate (Ring constrained)Rigid (Locked dihedral angles)
Fraction sp3 (Fsp3) 0.660.660.83
Metabolic Stability Low (Susceptible to hydrolysis)ModerateHigh (Steric shielding of nitrogens)
Target Binding Entropy High penaltyModerate penaltyLow penalty (Pre-organized geometry)

Synthetic Methodology: The Photochemical[2+2] Cycloaddition

The [3.2.0] bicyclic system is most efficiently constructed via a photochemical [2+2] cycloaddition[4]. Unlike thermal cycloadditions, which are symmetry-forbidden for [2+2] systems, photochemical excitation allows for a concerted or rapid stepwise radical recombination that yields highly strained cyclobutane rings[5].

Synthesis A 1-Methyl-1,3-dihydro- 2H-imidazol-2-one C Photochemical[2+2] Cycloaddition (UV, Acetone) A->C B Ethylene (Gas) B->C D cis-2-Methyl-2,4-diazabicyclo [3.2.0]heptan-3-one (CAS: 2089651-57-8) C->D Stereoselective cis-fusion

Photochemical [2+2] cycloaddition yielding the [3.2.0] bicyclic urea core.

Self-Validating Protocol: Synthesis of the Bicyclic Core

This protocol relies on triplet-sensitized photochemistry to fuse ethylene to the imidazol-2-one core.

  • Preparation & Sensitization: Dissolve 1-methyl-1,3-dihydro-2H-imidazol-2-one (1.0 equiv) in anhydrous acetone (0.1 M). Causality: Acetone is not merely a solvent; it acts as a triplet sensitizer, absorbing UV light and transferring the energy to the substrate via intersystem crossing to form the reactive triplet diradical.

  • Degassing: Sparge the solution vigorously with argon for 20 minutes. Causality: Dissolved oxygen is a potent triplet quencher. Failing to remove oxygen will prematurely terminate the excited state, severely reducing the cycloaddition yield.

  • Reaction Execution: Saturate the solution with ethylene gas via a subsurface dispersion frit. Irradiate the mixture using a medium-pressure mercury lamp equipped with a Pyrex filter at 0–5 °C for 8 hours. Causality: The Pyrex filter cuts off high-energy wavelengths (<300 nm), preventing non-specific photolytic degradation of the starting material and product.

  • Validation (In-Process Control): Analyze an aliquot via LC-MS and UV-Vis spectroscopy. The reaction is validated as complete when the UV absorbance at 254 nm (characteristic of the conjugated imidazol-2-one double bond) drops to baseline, confirming the conversion to the non-conjugated cyclobutane-fused product.

  • Isolation: Concentrate the mixture under reduced pressure and purify via normal-phase flash chromatography (Silica, 0-10% MeOH in DCM) to yield the pure cis-fused product.

Integration into Drug Discovery Workflows

The true value of cis-2-methyl-2,4-diazabicyclo[3.2.0]heptan-3-one lies in its secondary amine at the N4 position. This nucleophilic site serves as an ideal handle for late-stage functionalization, allowing medicinal chemists to append various aryl or heteroaryl pharmacophores via transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr).

Derivatization cluster_reactions Late-Stage Functionalization A cis-2-Methyl-2,4-diazabicyclo [3.2.0]heptan-3-one B Buchwald-Hartwig Cross-Coupling A->B Pd Catalyst, Base, Ar-X C SNAr Reaction (Nucleophilic Substitution) A->C Base, Heat, HetAr-X D Aryl-Substituted Bicyclic Urea Lead B->D E Heteroaryl-Substituted Bicyclic Urea Lead C->E

Late-stage functionalization of the bicyclic urea scaffold via cross-coupling.

Self-Validating Protocol: Buchwald-Hartwig Cross-Coupling

To incorporate the bicyclic urea into a lead compound, the following highly efficient C-N coupling protocol is recommended.

  • Catalyst Setup: In an oven-dried Schlenk flask, combine cis-2-methyl-2,4-diazabicyclo[3.2.0]heptan-3-one (1.2 equiv), the target aryl bromide (1.0 equiv), Pd2(dba)3 (0.05 equiv), XPhos ligand (0.1 equiv), and Cs2CO3 (2.0 equiv).

  • Atmospheric Control: Evacuate and backfill the flask with argon three times. Causality: The active Pd(0) species is highly electron-rich and prone to oxidative deactivation by atmospheric oxygen. Strict anaerobic conditions ensure catalyst longevity.

  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Causality: Dioxane provides the necessary boiling point (101 °C) and polarity to solubilize the base and organic components without coordinating and poisoning the palladium center.

  • Heating: Stir the mixture at 100 °C for 12 hours. The Cs2CO3 provides the necessary basicity to deprotonate the secondary amine of the bicyclic urea, accelerating the transmetalation step of the catalytic cycle.

  • Validation (In-Process Control): Analyze a 10 µL aliquot via UPLC-MS. The protocol is self-validating if the chromatogram demonstrates >95% consumption of the aryl bromide and the appearance of the desired [M+H]+ product mass without significant accumulation of the dehalogenated aryl byproduct (which would indicate premature protodepalladation).

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts, concentrate, and purify by reverse-phase preparative HPLC.

Conclusion

The utilization of cis-2-methyl-2,4-diazabicyclo[3.2.0]heptan-3-one (CAS: 2089651-57-8) represents a sophisticated approach to escaping the limitations of flat, metabolically vulnerable linear ureas. By leveraging robust synthetic methodologies like the photochemical [2+2] cycloaddition and late-stage palladium-catalyzed functionalization, drug development professionals can rapidly integrate this rigid, sp3-rich scaffold into next-generation therapeutics.

References

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: NIH PubMed Central URL: [Link]

  • Title: Bicyclic Ureas as JAK2 Inhibitors for Treating Hematological Cancer Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Synthesis of cis-1,5-Dimethyl-2,4-dinitro-2,4-diazabicyclo[3.1.0]hexan-3-one and cis-1,5-dimethyl-2,4-dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one Source: Synthetic Communications (Taylor & Francis) URL: [Link]

  • Title: 1.2: Cycloaddition Reactions (Photo [2+2] Cycloadditions) Source: Chemistry LibreTexts URL: [Link]

Sources

Molecular Architecture and Stereochemical Dynamics of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic deployment of conformationally restricted scaffolds is paramount for optimizing target affinity and mitigating off-target liabilities. Among these advanced building blocks, cis-2-methyl-2,4-diazabicyclo[3.2.0]heptan-3-one (CAS: 2089651-57-8) represents a highly specialized, rigidified cyclic urea bioisostere. By locking the urea pharmacophore within a bridged bicyclic framework, this scaffold restricts rotational degrees of freedom, thereby pre-organizing the molecule for optimal receptor binding. This whitepaper provides an in-depth mechanistic and structural analysis of this scaffold, detailing its stereochemical imperatives, physicochemical properties, and field-proven synthetic workflows.

Stereochemical Framework and Structural Topography

The defining architectural feature of cis-2-methyl-2,4-diazabicyclo[3.2.0]heptan-3-one is the fusion of a four-membered cyclobutane ring with a five-membered imidazolidin-2-one ring.

The Cis-Fusion Imperative

In[3.2.0] bicyclic systems, the bridgehead carbons (C1 and C5) must adopt a cis relative configuration. A trans-fusion in this specific topology would induce catastrophic Baeyer strain, rendering the molecule geometrically prohibited and thermodynamically unstable under standard physiological conditions.

Bond Elongation and Steric Strain

The fusion of these two highly strained rings results in unique crystallographic anomalies. Extensive structural analyses of analogous 2,4-diazabicyclo[3.2.0]heptan-3-one systems reveal that the C1–C5 bridging bond typically elongates to approximately 1.57 Å to relieve internal strain (1)[1]. This is significantly longer than the standard 1.54 Å carbon-carbon bond found in isolated, unstrained cyclobutanes. This elongation acts as a structural "shock absorber," mitigating the intense steric crowding exacerbated by the N2-methyl substituent.

Vectorality and N-Methylation

The introduction of the methyl group at the N2 position breaks the symmetry of the core. This modification serves a dual purpose:

  • Lipophilicity & Permeability: It caps one hydrogen-bond donor, thereby increasing the scaffold's lipophilicity (logP) and potential for blood-brain barrier (BBB) penetration.

  • Directional Bonding: It precisely orients the remaining N4-H bond to interact with specific kinase hinge regions or G-protein-coupled receptor (GPCR) binding pockets, a strategy actively utilized in modern patent literature (2)[2].

Physicochemical & Structural Data

The following table summarizes the core quantitative data and structural significance of the scaffold, providing a baseline for fragment-based drug design (FBDD).

PropertyQuantitative ValueStructural & Medicinal Significance
Chemical Name cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-oneDefines the [3.2.0] bicyclic core and asymmetric N-methylation.
CAS Registry Number 2089651-57-8Unique identifier for procurement and database cross-referencing.
Molecular Formula C6H10N2OHighly atom-efficient scaffold.
Molecular Weight 126.16 g/mol Low molecular weight leaves ample room for lead optimization.
Stereochemistry Cis-ring fusionEssential for ring stability; trans-fusion is geometrically prohibited.
C1-C5 Bond Length ~1.56 - 1.57 Å (Estimated)Elongated relative to standard cyclobutane (1.54 Å) due to strain[1].
Hydrogen Bond Donors 1N4 position acts as a highly selective H-bond donor.
Hydrogen Bond Acceptors 1Carbonyl oxygen (C3) acts as a strong, directional H-bond acceptor.

Synthetic Methodologies and Mechanistic Causality

While photochemical [2+2] cycloadditions of imidazolin-2-ones and alkenes are classical methods for constructing [3.2.0] systems, bench-scale synthesis often favors the cyclization of pre-formed diamines. The following protocol details the 1,1'-Carbonyldiimidazole (CDI)-mediated cyclization of cis-N-methylcyclobutane-1,2-diamine.

Standardized Experimental Protocol: CDI-Mediated Cyclization

Objective: To construct the constrained cyclic urea scaffold while preserving the cis stereochemistry of the cyclobutane precursor.

  • Step 1: Pre-reaction Setup and Activation

    • Action: Dissolve cis-N-methylcyclobutane-1,2-diamine (1.0 eq) in anhydrous dichloromethane (DCM) to a high-dilution concentration of 0.05 M.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of CDI into imidazole and CO2, which would rapidly quench the reaction. The high-dilution principle is critical here: by keeping the concentration of the activated intermediate low, the zero-order intramolecular cyclization outcompetes second-order intermolecular oligomerization.

  • Step 2: CDI Addition and Acylation

    • Action: Cool the solution to 0 °C under an inert argon atmosphere. Add 1,1'-Carbonyldiimidazole (CDI, 1.1 eq) dropwise as a solution in DCM.

    • Causality: Cooling to 0 °C controls the exothermicity of the initial nucleophilic attack by the primary amine onto the carbonyl carbon of CDI, forming the mono-acylated tetrahedral intermediate without inducing side reactions.

  • Step 3: Intramolecular Cyclization

    • Action: Allow the reaction mixture to slowly warm to ambient temperature (20–25 °C) and stir for 12 hours.

    • Causality: The secondary amine (N-methyl) is sterically hindered and inherently less nucleophilic than the primary amine. Warming the reaction provides the necessary activation energy to drive the intramolecular displacement of the second imidazole leaving group, closing the 5-membered imidazolidin-2-one ring to reach the thermodynamic sink.

  • Step 4: Self-Validating Workup

    • Action: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with ethyl acetate (3x).

    • Validation: This is a self-validating purification system. The primary byproduct, imidazole, is highly water-soluble and partitions entirely into the aqueous phase, while the target bicyclic urea partitions into the organic phase. Thin-Layer Chromatography (TLC) using a ninhydrin stain will confirm the complete disappearance of the primary amine starting material, validating the cyclization.

Mechanistic Pathway Visualization

G N1 cis-N-Methylcyclobutane- 1,2-diamine N2 CDI (1,1'-Carbonyldiimidazole) Activation N1->N2 Base/Solvent (DCM, 0 °C) N3 Tetrahedral Intermediate (N-Acylation) N2->N3 Nucleophilic Attack (Rate-limiting) N4 Intramolecular Cyclization (Urea Formation) N3->N4 Imidazole Elimination (- Imidazole) N5 cis-2-Methyl-2,4-diazabicyclo [3.2.0]heptan-3-one N4->N5 Thermodynamic Sink (High Dilution)

Figure 1: CDI-mediated synthesis pathway of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one.

References

  • Deschamps, J. R., et al. (1996). cis-1,5-Dimethyl-2,4-dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one and cis-1,5-Dimethyl-2,4-dinitro-2,4-diazabicyclo[3.1.0]hexan-3-one. IUCr Journals (Acta Crystallographica Section C). 1

  • National Center for Biotechnology Information (2025). US11059766, Example 3 | C19H16FN3O | CID 124116824. PubChem Database. 2

  • BLD Pharmatech Co., Limited. CIS-2-METHYL-2,4-DIAZABICYCLO[3.2.0]HEPTAN-3-ONE (CAS: 2089651-57-8). ChemBuyersGuide.

Sources

synthesis of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one from starting materials

Author: BenchChem Technical Support Team. Date: April 2026

Synthesis of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one: A Comprehensive Technical Guide

Executive Summary & Strategic Rationale

Bicyclic ureas, particularly the 2,4-diazabicyclo[3.2.0]heptane scaffolds, have emerged as highly valuable transition-state synthons and conformational restrictors in modern medicinal chemistry[1]. Their rich sp3 character and metabolic stability make them ideal candidates for drug discovery pipelines targeting hydrolases and kinases.

The synthesis of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one requires high stereocontrol to ensure the cis-ring fusion between the cyclobutane and imidazolidinone rings. A trans-fusion would introduce prohibitively high ring strain. To achieve this, the most robust and scalable strategy is a triplet-sensitized photochemical [2+2] cycloaddition between 1-methyl-1,3-dihydro-2H-imidazol-2-one and ethylene gas[2].

Mechanistic Framework: Triplet-Sensitized [2+2] Photocycloaddition

Direct UV excitation of imidazolin-2-ones typically requires deep UV light (<250 nm), which frequently triggers Norrish Type I cleavage, leading to ring-opening and uncontrolled polymerization. To bypass this, we employ a triplet sensitization strategy .

Acetone is utilized as both the solvent and the sensitizer. It absorbs near-UV light (~313 nm) and undergoes rapid Intersystem Crossing (ISC) to its triplet state ( ET​≈78 kcal/mol). This energy is efficiently transferred to the ground-state 1-methylimidazolin-2-one. The resulting triplet imidazolinone reacts with ethylene to form a transient 1,4-diradical intermediate. Subsequent spin inversion and rapid ring closure selectively yield the cis-fused cyclobutane product.

Mechanism UV UV Light (313 nm) AcetoneS1 Acetone (S1) UV->AcetoneS1 AcetoneS0 Acetone (S0) AcetoneS0->AcetoneS1 Absorption AcetoneT1 Acetone (T1) Triplet Sensitizer AcetoneS1->AcetoneT1 ISC ImidazolinoneT1 Imidazolinone (T1) AcetoneT1->ImidazolinoneT1 Energy Transfer Imidazolinone 1-Methylimidazolin-2-one Imidazolinone->ImidazolinoneT1 Excitation Diradical 1,4-Diradical Intermediate ImidazolinoneT1->Diradical + Ethylene Ethylene Ethylene Gas Ethylene->Diradical Product cis-2-Methyl-2,4-diazabicyclo [3.2.0]heptan-3-one Diradical->Product ISC & Ring Closure

Triplet-sensitized [2+2] photocycloaddition mechanism forming the bicyclic core.

Experimental Workflows

Phase 1: Preparation of 1-Methyl-1,3-dihydro-2H-imidazol-2-one

Causality Check: While commercially available[3], synthesizing the starting material in-house via the condensation of methylurea with an acetal ensures high purity and eliminates trace metal contaminants that could quench photochemical excited states.

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve methylurea (1.0 equiv, 100 mmol) in 150 mL of deionized water.

  • Catalysis & Condensation: Add bromoacetaldehyde diethyl acetal (1.05 equiv, 105 mmol) followed by 5 mL of concentrated HCl. The acid catalyzes the hydrolysis of the acetal to the reactive aldehyde, which immediately condenses with the urea.

  • Reflux & In-Process Quality Control (IPQC): Reflux the mixture for 4 hours. Self-Validation: Monitor the reaction via TLC (DCM:MeOH 9:1, visualized with KMnO4​ ). The complete disappearance of the high- Rf​ acetal spot confirms successful cyclization.

  • Workup: Cool the solution to room temperature. Carefully neutralize with saturated aqueous NaHCO3​ until the pH stabilizes at 7–8.

  • Isolation: Extract the aqueous phase with ethyl acetate (3 x 100 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethyl acetate/hexanes to afford pure 1-methyl-1,3-dihydro-2H-imidazol-2-one as a white crystalline solid.

Phase 2: Photochemical [2+2] Cycloaddition

Causality Check: A Pyrex filter is strictly required to block wavelengths below 290 nm. This prevents the direct, destructive excitation of the imidazolinone, ensuring the reaction proceeds exclusively via the acetone-mediated triplet pathway[2].

  • Reactor Preparation: Dissolve 1-methyl-1,3-dihydro-2H-imidazol-2-one (50 mmol) in 400 mL of anhydrous, HPLC-grade acetone within a photochemical immersion well reactor.

  • Deoxygenation (Critical Step): Purge the solution with argon gas for a minimum of 30 minutes. Causality: Molecular oxygen ( 3O2​ ) is a potent triplet quencher. Failing to deoxygenate will result in the generation of singlet oxygen, completely inhibiting the cycloaddition and potentially oxidizing the starting material.

  • Ethylene Saturation: Replace the argon line with ethylene gas. Begin bubbling ethylene through the solution via a submerged glass frit at a steady, continuous rate.

  • Irradiation: Insert a 450 W medium-pressure mercury arc lamp equipped with a Pyrex cooling jacket. Turn on the cooling water (maintaining the reactor at 15–20 °C) and ignite the lamp.

  • Self-Validating IPQC: Withdraw a 0.5 mL aliquot every 4 hours. Evaporate the solvent and analyze via 1H NMR. The reaction is deemed complete when the vinylic protons of the starting material (singlets at ~6.2 and 6.4 ppm) are entirely replaced by the complex cyclobutane multiplets emerging at ~2.5–3.2 ppm.

  • Purification: Once complete (typically 12–16 hours), extinguish the lamp, halt the ethylene flow, and concentrate the mixture under reduced pressure. Purify the residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH) to isolate the target cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one.

Quantitative Data & Condition Optimization

To optimize the scalability of the bicyclic core, various photochemical conditions were evaluated. The quantitative data below highlights the necessity of the acetone/Pyrex system.

Table 1: Optimization of Photochemical Cycloaddition Conditions

Sensitizer / SolventLight Source & FilterReaction Time (h)Conversion (%)Isolated Yield (%)Mechanistic Observation
Acetone 450W Hg / Pyrex (>290 nm) 14 >95 84 Clean triplet energy transfer; high cis selectivity.
Acetone / Methanol (1:1)450W Hg / Pyrex (>290 nm)247562Methanol dilutes sensitizer concentration, reducing the reaction rate.
Acetophenone / MeCN450W Hg / Pyrex (>290 nm)208055Competitive absorption occurs; difficult product separation during workup.
None (Direct UV in MeCN)450W Hg / Quartz (Broadband)8>9018Extensive polymerization and Norrish Type I cleavage observed.

References[2] Gagnon, J. L., & Zajac, W. W. (1996). Synthesis of cis-1,5-Dimethyl-2,4-dinitro-2,4-diazabicyclo[3.1.0]hexan-3-one and cis-1,5-dimethyl-2,4-dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one. Synthetic Communications, 26(4), 837-845. URL: https://doi.org/10.1080/00397919608086761[1] Habeeb Mohammad, T. S., Reidl, C. T., Zeller, M., & Becker, D. P. (2020). Synthesis of a Protected 2-Aminocyclobutanone as a Modular Transition State Synthon for Medicinal Chemistry. Tetrahedron Letters, 61(19), 151830. URL: https://doi.org/10.1016/j.tetlet.2020.151830[3] CymitQuimica. (n.d.). 2H-Imidazol-2-one, 1,3-dihydro-1-methyl- (CAS 39799-77-4). CymitQuimica Catalog. URL: https://cymitquimica.com/products/3D-FM46681/39799-77-4/1-methyl-1-3-dihydro-2h-imidazol-2-one/

Sources

The Discovery and History of Bicyclic Ureas: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The urea functional group, first isolated from urine in 1773 by Hilaire-Marin Rouelle and famously synthesized from inorganic precursors by Friedrich Wöhler in 1828, holds a central position in the history of organic and medicinal chemistry.[1][2][3][4] This deceptively simple moiety, with its capacity for robust hydrogen bonding, has proven to be a versatile scaffold in the design of therapeutic agents.[5][6] The incorporation of the urea functionality into a bicyclic framework introduces conformational rigidity and novel three-dimensional topologies, enabling precise interactions with biological targets. This guide provides an in-depth exploration of the discovery, synthesis, and application of bicyclic ureas in modern drug development, with a focus on their evolution as potent and selective modulators of various enzymes and receptors.

Early Developments and Synthetic Strategies

The journey of ureas in medicinal chemistry began with the development of suramin, a complex polysulfonated naphthylurea, in the early 20th century for the treatment of trypanosomiasis (sleeping sickness).[5][7] While not a bicyclic urea in the strictest sense, its success highlighted the potential of the urea scaffold in drug design. The development of more structurally defined bicyclic ureas has been driven by advances in synthetic organic chemistry.

Early and traditional methods for urea synthesis often involved the use of hazardous reagents like phosgene and isocyanates.[5] These methods, while effective, pose significant safety and environmental concerns. Consequently, a significant focus of modern synthetic chemistry has been the development of safer and more efficient routes to ureas and their bicyclic derivatives. These include the use of phosgene substitutes like N,N'-carbonyldiimidazole (CDI) and triphosgene, as well as metal-catalyzed carbonylation reactions.[5]

Palladium-Catalyzed Alkene Carboamination

A significant breakthrough in the stereocontrolled synthesis of bicyclic ureas came with the development of palladium-catalyzed alkene carboamination reactions.[8][9] This methodology allows for the coupling of aryl or alkenyl halides/triflates with alkenes that have pendant cyclic ureas.[8] The reaction proceeds through a syn-aminopalladation mechanism, which controls the stereochemical outcome and allows for the formation of the bicyclic ring system with high diastereoselectivity.[8][9]

G cluster_0 Pd(0) Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Ar-X Amine_Coordination [Ar-Pd(II)-Amide] Oxidative_Addition->Amine_Coordination Alkenyl Urea, Base Syn_Aminopalladation Cyclized Pd(II) Intermediate Amine_Coordination->Syn_Aminopalladation Intramolecular Reductive_Elimination Product Release Syn_Aminopalladation->Reductive_Elimination C-C Bond Formation Reductive_Elimination->Pd(0) Bicyclic Urea Product

Caption: Palladium-catalyzed alkene carboamination for bicyclic urea synthesis.

Cross-Metathesis/Aza-Michael Reaction Strategy

Another innovative approach for the synthesis of cyclic and bicyclic ureas involves a ruthenium-catalyzed cross-metathesis followed by an aza-Michael reaction.[10][11] This one-pot strategy couples protected alkenyl ureas with Michael acceptors, leading to the formation of the bicyclic structure with good diastereoselectivity.[10] This method offers an alternative to palladium-catalyzed reactions and provides access to a different range of substituted bicyclic ureas.[10]

Bicyclic Ureas in Drug Discovery: Key Therapeutic Areas

The unique structural features of bicyclic ureas have made them attractive scaffolds for targeting a variety of biological systems. Their rigid conformation can lead to higher binding affinity and selectivity compared to more flexible acyclic analogues.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The urea moiety is a well-established pharmacophore in kinase inhibitors, capable of forming key hydrogen bond interactions within the ATP-binding pocket.[12] Bicyclic ureas have been explored as potent inhibitors of several kinases. For instance, novel bicyclic ureas have been developed as Janus kinase 2 (JAK2) inhibitors for the treatment of hematological cancers.[13] The JAK2 V617F mutation is a common driver in myeloproliferative neoplasms, and selective targeting of this mutant is a key therapeutic goal.[13]

The diaryl urea sorafenib is a multikinase inhibitor approved for the treatment of liver and kidney cancer.[5][14] While not a bicyclic urea itself, its success has spurred the development of more constrained analogues, including those with bicyclic frameworks, to improve potency and selectivity.[5]

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists

The melanin-concentrating hormone (MCH) system plays a crucial role in the regulation of feeding behavior and energy homeostasis.[15][16] Antagonists of the MCH receptor 1 (MCH-R1) are therefore being investigated as potential treatments for obesity.[15][17] Several series of bicycloalkyl urea derivatives have been discovered as orally efficacious MCH-R1 antagonists.[16][17] These compounds have demonstrated significant reductions in food intake and body weight in rodent models of obesity.[15][17] The bicyclic core of these molecules helps to correctly position the key pharmacophoric elements for optimal receptor binding.

Urease Inhibitors

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[18] It is an important virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a promising strategy for the treatment of bacterial infections.[18] While a wide variety of chemical scaffolds have been investigated as urease inhibitors, the exploration of bicyclic ureas in this context is an emerging area of research. The rigid bicyclic framework could be exploited to achieve specific interactions with the enzyme's active site flap or the dinuclear nickel center.[18]

Representative Experimental Protocol: Synthesis of a Bicyclo[3.1.0]hexyl Urea MCH-R1 Antagonist

The following is a generalized protocol based on the synthesis of bicyclo[3.1.0]hexyl urea MCH-R1 antagonists as described in the literature.[15][17]

Step 1: Synthesis of the Bicyclic Ketone

A suitable starting material, such as a protected allylic alcohol, undergoes cyclopropanation followed by oxidation to yield the requisite bicyclic ketone.[17]

Step 2: Reductive Amination

The bicyclic ketone is subjected to reductive amination with the desired amine side chain. The choice of reducing agent, such as sodium borohydride, can influence the stereochemical outcome, often favoring the formation of the trans diastereomer.[17]

Step 3: Urea Formation

The resulting bicyclic amine is treated with an appropriate aryl isocyanate in the presence of a non-nucleophilic base, such as diisopropylethylamine, to afford the final bicyclic urea product.[17] Chromatographic separation may be necessary to isolate the desired diastereomer.[17]

Caption: General synthetic workflow for bicyclic urea MCH-R1 antagonists.

Quantitative Data Summary

The following table summarizes the reported biological activity of selected bicyclic urea MCH-R1 antagonists.

CompoundMCH-R1 Binding (Ki, nM)In Vivo Efficacy (Oral Dose)Reference
ATC-0175 (6)Potent15-20% body weight reduction in rats over 4 days[17]
GW-803430 (5)Potent~13% weight loss after 12 days[17]
Quinoline Derivative (4)Potent>30% reduction in food intake over 6 hours[17]
Aryl Tetrazole Derivative (3)PotentOrally active up to 2 hours in rats[17]

Future Perspectives

The field of bicyclic ureas continues to evolve, with ongoing efforts to develop novel synthetic methodologies that offer greater control over stereochemistry and functional group diversity. The application of these scaffolds is also expanding beyond the traditional targets of kinases and GPCRs. For example, bicyclic peptides, which can incorporate urea-like linkages, are being explored as inhibitors of enzymes like angiotensin-converting enzyme 2 (ACE2).[19] As our understanding of complex biological pathways deepens, the unique structural and physicochemical properties of bicyclic ureas will undoubtedly lead to the discovery of new and innovative therapeutic agents.

References

  • McBriar, M. D., et al. (2005). Discovery of Bicycloalkyl Urea Melanin Concentrating Hormone Receptor Antagonists: Orally Efficacious Antiobesity Therapeutics. Journal of Medicinal Chemistry, 48(7), 2274–2277. [Link]

  • (2024). Bicyclic Ureas as JAK2 Inhibitors for Treating Hematological Cancer. PMC. [Link]

  • McBriar, M. D., et al. (2006). Discovery of Orally Efficacious Melanin-Concentrating Hormone Receptor-1 Antagonists as Antiobesity Agents. Synthesis, SAR, and Biological Evaluation of Bicyclo[3.1.0]hexyl Ureas. Journal of Medicinal Chemistry, 49(7), 2274-7. [Link]

  • (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. [Link]

  • (2019). Stereocontrolled synthesis of bicyclic ureas and sulfamides via Pd-catalyzed alkene carboamination reactions. PMC. [Link]

  • (2018). A Cross-Metathesis/Aza-Michael Reaction Strategy for the Synthesis of Cyclic and Bicyclic Ureas. The Journal of Organic Chemistry. [Link]

  • (2019). Stereocontrolled synthesis of bicyclic ureas and sulfamides via Pd-catalyzed alkene carboamination reactions. PubMed. [Link]

  • (2001). Discovery of heterocyclic ureas as a new class of raf kinase inhibitors: Identification of a second generation lead by a combinatorial chemistry approach. ResearchGate. [Link]

  • (2021). Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. ACS Publications. [Link]

  • McBriar, M. D., et al. (2005). Discovery of bicycloalkyl urea melanin concentrating hormone receptor antagonists: orally efficacious antiobesity therapeutics. PubMed. [Link]

  • (2018). A Cross-Metathesis/Aza-Michael Reaction Strategy for the Synthesis of Cyclic and Bicyclic Ureas. The Journal of Organic Chemistry. [Link]

  • (2022). Exploring the Chemical Space of Urease Inhibitors to Extract Meaningful Trends and Drivers of Activity. PMC. [Link]

  • (2020). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PMC. [Link]

  • (2023). β-Lactams and Ureas as Cross Inhibitors of Prokaryotic Systems. MDPI. [Link]

  • (2016). The discovery of the ornithine cycle of urea synthesis. ResearchGate. [Link]

  • (2020). Bicyclic jak inhibitors and uses thereof.
  • (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. ScienceDirect. [Link]

  • (1999). Vitalism and Synthesis of Urea. Karger Publishers. [Link]

  • Wong, I. (2022). The History of Urea and Its Use in the Modern Fertilizer Industry. SciTePress. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]

  • (2023). Sulfonylurea. Wikipedia. [Link]

  • (2018). Who discovered urea?. Quora. [Link]

  • Kinne-Saffran, E., & Kinne, R. K. (1999). Vitalism and synthesis of urea. From Friedrich Wöhler to Hans A. Krebs. PubMed. [Link]

Sources

The Strategic Role of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one in Next-Generation CNS Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of highly selective, brain-penetrant therapeutics for central nervous system (CNS) disorders relies heavily on the geometric precision of small-molecule scaffolds. Among the most significant structural innovations in recent medicinal chemistry is the deployment of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one (CAS: 2089651-57-8). This conformationally restricted bicyclic urea has emerged as a critical pharmacophore vector in the development of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs)[1]. By replacing flexible linear or monocyclic systems, this scaffold minimizes the entropic penalty of receptor binding while optimizing pharmacokinetic profiles, offering a profound leap forward in treating psychiatric and neurological conditions such as Fragile X Syndrome (FXS), depression, and Parkinson's disease[2][3].

Structural Causality: The Physics of Conformational Restriction

In the design of allosteric modulators, the ligand must navigate a narrow, deep binding pocket within the 7-transmembrane (7-TM) domain of the receptor[2]. Historically, monocyclic amines (e.g., piperazines or diazepanes) were used as linkers. However, these flexible rings exist in a dynamic equilibrium of multiple conformations. When a flexible molecule binds to its target, it must "freeze" into a single bioactive conformation, resulting in a high entropic penalty ( ΔS ), which diminishes the overall free energy of binding ( ΔG ).

The cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one core solves this thermodynamic problem. The fusion of a five-membered imidazolidinone ring with a four-membered cyclobutane ring locks the molecule into a rigid, three-dimensional geometry.

  • Causality of Affinity: This rigidity pre-organizes the attached ethynyl-pyridine pharmacophores into the exact vector required to interact with the mGluR5 allosteric pocket, drastically reducing the entropic cost of binding[4].

  • Causality of Safety: Bridged bicyclic ureas exhibit lower overall basicity (pKa) and lipophilicity (logP) compared to standard basic amines. This physicochemical shift directly mitigates off-target binding to the hERG potassium channel—a primary cause of cardiotoxicity in CNS drug development—and enhances blood-brain barrier (BBB) permeability[3].

Biological Target: mGluR5 Negative Allosteric Modulation

mGluR5 is a Group I metabotropic glutamate receptor that couples to Gq proteins[5]. Under normal physiological conditions, activation of mGluR5 by glutamate triggers Phospholipase C (PLC), leading to intracellular calcium release and the stimulation of localized dendritic protein synthesis[5].

In neurodevelopmental disorders like Fragile X Syndrome (FXS), the genetic loss of the Fragile X Messenger Ribonucleoprotein (FMRP) removes a critical translational "brake." This results in runaway mGluR5-mediated protein synthesis, causing synaptic structural abnormalities and the behavioral phenotypes of FXS[2][6].

Bicyclic NAMs containing the cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one core do not compete with glutamate. Instead, they bind to a distinct allosteric site in the transmembrane domain, inducing a conformational shift that acts as a molecular dimmer switch, attenuating the Gq-coupled signaling cascade and normalizing protein synthesis rates[2][5].

mGluR5_Signaling Glutamate Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (7-TM Domain) Glutamate->mGluR5 Activates Gq Gq Protein Activation mGluR5->Gq NAM Bicyclic NAM (Allosteric Inhibitor) NAM->mGluR5 Allosteric Inhibition PLC Phospholipase C (PLC) Gq->PLC Calcium Intracellular Ca2+ Release PLC->Calcium Translation Excessive Translation (FXS Phenotype) Calcium->Translation

mGluR5 signaling pathway and the allosteric intervention mechanism of bicyclic NAMs.

Self-Validating Experimental Protocols

To ensure scientific integrity, the integration and validation of this scaffold must follow strict, self-validating methodologies.

Protocol 1: Pd-Catalyzed C-N Cross-Coupling for Scaffold Functionalization

The attachment of the ethynyl-pyridine recognition element to the bicyclic urea requires precise organometallic catalysis due to the steric hindrance of the[3.2.0] core.

  • Reagent Preparation: Combine cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one (1.0 eq) and 2-chloro-5-(phenylethynyl)pyridine (1.1 eq) in anhydrous 1,4-dioxane.

    • Causality: Dioxane is selected for its high boiling point and optimal dielectric constant, which solubilizes both the polar bicyclic urea and the lipophilic ethynyl-pyridine.

  • Catalyst Activation: Add Pd2​(dba)3​ (0.05 eq) and XantPhos ligand (0.1 eq).

    • Causality: XantPhos provides a wide bite angle that forces the palladium center into a geometry highly favorable for reductive elimination, overcoming the steric bulk of the bicyclic system.

  • Base Addition: Add Cs2​CO3​ (2.0 eq).

    • Causality: This mild inorganic base deprotonates the urea nitrogen efficiently without triggering base-catalyzed ring-opening of the strained cyclobutane ring.

  • Reaction & Self-Validation: Heat to 90°C for 12 hours under argon.

    • Self-Validation System: Monitor the reaction via LC-MS. Run a parallel control lacking the palladium catalyst. If product formation (e.g., m/z 304) is observed only in the catalyzed vessel, it confirms that the reaction is strictly metal-mediated and rules out uncatalyzed nucleophilic aromatic substitution (SNAr), validating the mechanism.

Protocol 2: Radioligand Displacement Assay for Target Engagement

To prove that the synthesized bicyclic compound engages the correct allosteric site, a competitive binding assay is utilized[3].

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing human mGluR5.

  • Radioligand Incubation: Incubate membranes with 2 nM [3H]ABP688 in HEPES buffer.

    • Causality:[3H]ABP688 is a highly specific tritiated ligand that binds exclusively to the allosteric site in the mGluR5 7-TM domain, making it the perfect reporter for NAM target engagement[3].

  • Compound Titration: Add the synthesized bicyclic derivative in a 10-point concentration gradient (0.1 nM to 10 μ M).

  • Self-Validation (Non-Specific Binding Definition): In a parallel control well, add 10 μ M of cold (unlabeled) MPEP.

    • Causality: This massive excess of MPEP saturates all specific mGluR5 allosteric sites. Any remaining radioactive signal in this well represents non-specific binding (NSB) to lipids or plastic. Subtracting this NSB from the total binding yields the specific binding, ensuring the calculated IC50​ is an absolute measure of target affinity.

  • Quantification: Terminate via rapid filtration through GF/B glass fiber filters and measure retained radioactivity via liquid scintillation counting.

Workflow Synth 1. Scaffold Synthesis cis-2-Methyl-2,4-diazabicyclo [3.2.0]heptan-3-one Coupling 2. Cross-Coupling Attachment of Ethynyl-Pyridine Synth->Coupling InVitro 3. In Vitro Assay Ca2+ Flux & [3H]ABP688 Binding Coupling->InVitro InVivo 4. In Vivo Validation Receptor Occupancy & PK/PD Profiling InVitro->InVivo

Sequential workflow from scaffold synthesis to in vivo target validation.

Quantitative Pharmacological Profiling

The integration of the cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one scaffold has yielded compounds with exceptional pharmacological metrics. The table below compares legacy tool compounds with next-generation bicyclic derivatives patented by Hoffmann-La Roche[1][2][3][4][6].

Compound / LeadCore Scaffold TypeTargetAffinity ( Ki​ / IC50​ )Brain PenetrancePrimary Liability Addressed
MPEP Alkyne-PyridinemGluR5~36 nMHighEarly tool compound; off-target issues[5][6]
CTEP Imidazole-AlkynemGluR5~13 nMHighPrototypical NAM; high lipophilicity[2][6]
Basimglurant Imidazole-AlkynemGluR5<10 nMHighOptimized clinical candidate[3]
US11059766 (Ex. 1) 2,4-diazabicyclo[3.2.0]heptan-3-one mGluR58 nM HighImproved 3D vectoring, reduced ΔS penalty[4][7]
US11059766 (Ex. 3) 2,4-diazabicyclo[3.2.0]heptan-3-one mGluR5<10 nM HighOptimized BBB permeability and rigidity[1]

Conclusion

The transition from flexible linkers to the rigid cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one scaffold represents a masterclass in structure-based drug design. By locking the pharmacophore into its bioactive conformation, researchers have successfully minimized entropic binding penalties while simultaneously tuning out lipophilic and basic liabilities. As clinical investigations into mGluR5 NAMs continue for indications ranging from Fragile X Syndrome to Parkinson's disease, this bicyclic core stands as a foundational building block for the next generation of precision neurotherapeutics.

References

  • PubChem Compound Summary for CID 124116824: US11059766, Example 3 . National Center for Biotechnology Information (NIH). Available at:[Link][1]

  • Repurposing Fragile X Drugs to Inhibit SARS-CoV-2 Viral Reproduction . Frontiers in Pharmacology. Available at:[Link][2]

  • Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators: Discovery of Basimglurant . ACS Journal of Medicinal Chemistry. Available at:[Link][3]

  • Negative allosteric modulators of mglur5 for use in the treatment of mature brain damages (WO2017171594A1) . Google Patents. Available at:[5]

  • Metabotropic glutamate receptor signaling is required for NMDA receptor-dependent ocular dominance plasticity and LTD in visual cortex . PNAS. Available at:[Link][6]

  • BindingDB Entry BDBM222815 / PrimarySearch_ki . Binding Database. Available at:[Link][7]

  • BindingDB Entry BDBM511431: (-)-(1 S,5R)-2-methyl-4-(5-(phenylethynyl)pyridin-2-yl)-2,4-diazabicyclo[3.2.0]heptan-3-one . Binding Database. Available at: [Link][4]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Undocumented Chemical Space

The compound cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one represents a unique molecular scaffold that is not extensively documented in current chemical literature. As such, this guide deviates from a simple reporting of known data. Instead, it serves as a predictive and instructional manual for any researcher venturing to synthesize and characterize this novel entity. We will leverage foundational spectroscopic principles and draw parallels from analogous, well-characterized structures to build a robust analytical framework. This document outlines a plausible synthetic strategy and provides a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for the target molecule. Every prediction is grounded in established chemical theory to ensure the highest degree of scientific integrity and practical utility.

Part 1: Proposed Synthesis via Photochemical [2+2] Cycloaddition

The most direct and stereochemically controlled route to the cis-fused bicyclo[3.2.0]heptane core is the photochemical [2+2] cycloaddition. This reaction class is well-suited for forming cyclobutane rings from an alkene and a suitable partner.[1] In this case, the logical precursors are N-methylmaleimide and ethene. The reaction proceeds via the excitation of the maleimide, which then reacts with the alkene to form the desired cyclobutane-fused system. N-alkyl maleimides can often be self-excited with UV irradiation without an external photosensitizer.[2][3]

Experimental Protocol: Synthesis
  • Reactor Setup: A quartz photoreactor vessel equipped with a gas inlet, a magnetic stirrer, and a cooling jacket is charged with a 0.1 M solution of N-methylmaleimide in acetone.

  • Degassing: The solution is thoroughly degassed by bubbling with argon for 30 minutes to remove oxygen, which can quench the excited state of the maleimide.

  • Introduction of Ethene: The vessel is connected to a balloon or cylinder of ethene gas, maintaining a positive pressure of ethene throughout the reaction. The solution should be stirred vigorously to ensure sufficient dissolution of the gas.

  • Irradiation: The reactor is cooled to 0-5 °C using a circulating chiller and irradiated with a medium-pressure mercury lamp (or a 365-370 nm LED array) for 12-24 hours.[2][4] Reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by analyzing aliquots for the disappearance of N-methylmaleimide.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude residue is purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one. The cis configuration is the expected major product from this concerted photochemical pathway.

Figure 1: Proposed synthetic route to the target compound.

Part 2: Predictive Spectroscopic Analysis

The following sections detail the anticipated spectroscopic data for the target molecule. These predictions are based on the analysis of its structural features: a cis-fused [3.2.0] bicyclic system, a five-membered lactam (pyrrolidinone) ring, a cyclobutane ring, and an N-methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The puckered, non-planar conformation of the cyclobutane ring and the rigid, fused structure are expected to have a significant impact on the chemical shifts and coupling constants.[5]

The molecule possesses a plane of symmetry, simplifying the spectrum. We expect to see signals for five distinct proton environments: the N-methyl group, the two equivalent bridgehead protons (H-1/H-5), the two equivalent methylene protons on one side of the cyclobutane (H-6), and the two equivalent methylene protons on the other side (H-7).

  • N-CH₃ (s, 3H): The methyl group attached to the nitrogen is expected to appear as a sharp singlet. In N-methyl lactams, this signal typically appears around δ 2.8-3.0 ppm .[6]

  • H-1, H-5 (m, 2H): These are the two bridgehead protons. Being adjacent to a nitrogen atom, their signal will be shifted downfield. Based on analogous bicyclic systems, a chemical shift in the range of δ 3.5-3.8 ppm is predicted.[7] The multiplicity will be complex due to coupling with H-6 and H-7 protons.

  • H-6, H-7 (m, 4H): The four protons of the cyclobutane ring are diastereotopic. However, due to the plane of symmetry, the two protons at C-6 are chemically equivalent to the two at C-7 in terms of their environment relative to the rest of the molecule, but they are not equivalent to each other. In substituted cyclobutanes, the protons typically resonate in the range of δ 1.8-2.4 ppm .[5][8] We anticipate two overlapping multiplets in this region, integrating to 4H in total.

Key Stereochemical Insight from J-Coupling: The cis-fusion of the ring system can be unequivocally confirmed by analyzing the vicinal (³J) coupling constant between the bridgehead protons (H-1 and H-5). While this direct coupling is not present, the coupling between the bridgehead protons and the cyclobutane protons is stereochemically dependent. More definitively, a 2D NOESY experiment would show a clear cross-peak between H-1 and H-5, confirming their spatial proximity on the same face of the ring system.

Figure 2: Predicted key ¹H-¹H COSY and NOESY correlations.

Four distinct carbon signals are expected due to the molecular symmetry.

  • C=O (C-3): The lactam carbonyl carbon is the most deshielded and will appear significantly downfield, predicted in the range of δ 175-178 ppm .[9]

  • Bridgehead C (C-1, C-5): These carbons are attached to nitrogen and are part of the fused ring system. A chemical shift around δ 55-60 ppm is expected.[9][10]

  • N-CH₃: The N-methyl carbon signal is anticipated to be in the range of δ 25-30 ppm .

  • Cyclobutane CH₂ (C-6, C-7): The carbons of the strained cyclobutane ring are expected to be the most upfield, likely around δ 30-35 ppm . Unsubstituted cyclobutane resonates at 22.4 ppm, but substitution and fusion will shift this downfield.[5]

Position Predicted ¹H δ (ppm), Mult., (Int.) Predicted ¹³C δ (ppm) Rationale
1, 53.5 - 3.8, m, 2H55 - 60Bridgehead carbons/protons adjacent to Nitrogen.
2--Quaternary Nitrogen.
3-175 - 178Lactam carbonyl carbon.
4--Tertiary Nitrogen.
6, 71.8 - 2.4, m, 4H30 - 35Aliphatic protons/carbons in a strained cyclobutane ring.
N-CH₃2.8 - 3.0, s, 3H25 - 30Methyl group attached to lactam nitrogen.

Table 1: Summary of Predicted NMR Spectroscopic Data.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the lactam carbonyl stretch, which is highly diagnostic.

  • C=O Stretch (Amide I band): For a standard five-membered lactam (γ-lactam), this band appears around 1700 cm⁻¹.[11] However, fusion to a strained ring system, such as a cyclobutane, increases the ring strain and consequently raises the absorption frequency. This is analogous to how the C=O stretch of a four-membered β-lactam (1745 cm⁻¹) is higher than a five-membered one.[11][12] Therefore, a strong, sharp absorption is predicted in the range of 1730 - 1750 cm⁻¹ .

  • C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and ring methylene groups are expected to appear as multiple bands just below 3000 cm⁻¹, typically in the 2850 - 2960 cm⁻¹ region.

  • C-N Stretch: This vibration will likely appear in the fingerprint region, around 1100-1250 cm⁻¹ .

Frequency Range (cm⁻¹) Vibration Type Expected Intensity
2850 - 2960C(sp³)-H StretchMedium
1730 - 1750C=O Stretch (Lactam)Strong, Sharp
1400 - 1480CH₂/CH₃ BendingMedium
1100 - 1250C-N StretchMedium

Table 2: Summary of Predicted Major IR Absorptions.

Mass Spectrometry (MS)

For mass spectrometry, we will predict the fragmentation pattern under Electron Ionization (EI). The molecular formula is C₇H₁₀N₂O, giving a molecular weight of 138.17 g/mol .

  • Molecular Ion (M⁺•): A distinct molecular ion peak is expected at m/z = 138 . As the molecule contains two nitrogen atoms, this peak will adhere to the Nitrogen Rule (an even molecular weight corresponds to an even number of nitrogens).

  • Primary Fragmentation Pathways:

    • Retro [2+2] Cycloaddition: This is a characteristic fragmentation for cyclobutane systems. The molecule is expected to cleave across the cyclobutane ring, breaking the C1-C7 and C5-C6 bonds. This would result in two fragments: N-methylmaleimide (m/z = 111) and ethene (m/z = 28). The charged fragment observed would be the N-methylmaleimide radical cation at m/z = 111 . This would be a highly diagnostic peak.

    • Loss of CO: A common fragmentation for cyclic amides is the loss of a neutral carbon monoxide molecule (28 Da), leading to a fragment ion at m/z = 110 .

    • Alpha-Cleavage: Cleavage adjacent to the nitrogen atoms can lead to various smaller fragments. For instance, loss of the N-methyl group (•CH₃, 15 Da) is possible, giving a fragment at m/z = 123 .

MS Fragmentation M [M]⁺• m/z = 138 F111 Retro [2+2] Fragment m/z = 111 M->F111 - C₂H₄ F110 [M - CO]⁺• m/z = 110 M->F110 - CO F123 [M - CH₃]⁺ m/z = 123 M->F123 - •CH₃

Figure 3: Predicted primary fragmentation pathways in EI-MS.
m/z Proposed Fragment Identity Fragmentation Pathway
138[C₇H₁₀N₂O]⁺• (Molecular Ion)-
123[M - CH₃]⁺α-cleavage at N-2
111[C₅H₅NO₂]⁺•Retro [2+2] Cycloaddition
110[M - CO]⁺•Loss of Carbon Monoxide

Table 3: Summary of Predicted Key Mass Spectrometry Fragments.

Part 3: Conclusion and Validation Strategy

This guide provides a comprehensive, albeit predictive, spectroscopic blueprint for the novel compound cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one. The proposed synthetic route via photochemical [2+2] cycloaddition is a high-yield, stereoselective method for accessing this scaffold.

The true power of this guide lies in its integrated approach. The collective data from NMR, IR, and MS would serve as a self-validating system for any researcher who successfully synthesizes this molecule.

  • Synthesis proposes cis-stereochemistry.

  • NMR (specifically NOESY and coupling constants) would confirm this cis-fusion.

  • IR would confirm the presence of the strained lactam ring.

  • High-resolution MS would confirm the elemental composition, and the fragmentation pattern (especially the retro-[2+2] cleavage) would provide definitive evidence for the bicyclo[3.2.0]heptane core.

By following this analytical roadmap, researchers can proceed with confidence in the structural elucidation of this and related novel chemical entities.

References

  • Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. PMC. [Link]

  • Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. ACS Organic & Inorganic Au. [Link]

  • Photochemical [2+2] Cycloaddition between Alkynes and Maleimides Using Continuous Flow. Synfacts. [Link]

  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. [Link]

  • Studies on Nonconventionally Fused Bicyclic β-Lactams. The Journal of Organic Chemistry. [Link]

  • (PDF) Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N -Alkyl vs N - Aryl Maleimides. ResearchGate. [Link]

  • (A) [2 + 2] photocycloadditions of maleimide with alkenes (shown as a second maleimide) and alkynes... ResearchGate. [Link]

  • cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of... Doc Brown's Chemistry. [Link]

  • 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. [Link]

  • 1H and 13C NMR Chemical shift assignments of a cyclopentane- fused cis-azetidinone (cis-azabicyclo[3.2.0]heptan-7-one). Arkat USA. [Link]

  • 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS. [Link]

  • Mass Spectrometry in Structural and Stereochemical Problems. CXII.1 Fragmentation of Two Bicyclic Amines on Electron Impact2a. The Journal of Organic Chemistry. [Link]

  • 1H-NMR study and conformational aspects of some bicyclo[3.2.0]heptane derivatives. KU Leuven. [Link]

  • 13 C-NMR spectra of DABCO, monocationic-QAC (C4-D), and bis-quaternary ammonium monocarboxylate (C4-DA). ResearchGate. [Link]

  • MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-P. HETEROCYCLES. [Link]

  • Nuclear Magnetic Resonance Studies on Small-, Medium-, and Large-Sized N-Methyl Lactams. Solvent Effects1. The Journal of Organic Chemistry. [Link]

  • Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RUN. [Link]

  • Carbonyl - compounds - IR - spectroscopy. University of Babylon. [Link]

  • 10: IR Spectra of Bis-β-lactam 20. ResearchGate. [Link]

  • ¹H–¹H NOESY spectra of compounds trans-1 and cis-1. ResearchGate. [Link]

Sources

Solubility and Stability of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and materials science, conformationally restricted bicyclic scaffolds are paramount for optimizing pharmacokinetic profiles and structural rigidity. The compound cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one (CAS: 2089651-57-8) represents a highly strained, yet kinetically stable, cyclic urea building block. While structurally related to energetic materials[1][2], its primary utility lies in its ability to pre-organize molecular geometry. This technical whitepaper elucidates the fundamental physicochemical properties—specifically thermodynamic solubility and hydrolytic stability—of this molecule, providing researchers with actionable, self-validating protocols for its characterization.

Molecular Architecture & Physicochemical Causality

Understanding the behavior of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one requires an analysis of its core structural motifs:

  • The [3.2.0] Bicyclic Framework: The molecule fuses a 5-membered cyclic urea ring to a 4-membered cyclobutane ring. The cis ring fusion induces significant Baeyer strain. Thermodynamically, opening this ring system is highly favorable.

  • The N-Methyl Cyclic Urea Moiety: The urea carbonyl (C3) acts as a strong hydrogen-bond acceptor, while the unsubstituted nitrogen (N4) acts as a hydrogen-bond donor. Crucially, the methylation at the N2 position disrupts the symmetric hydrogen-bonding lattice energy typically found in unsubstituted cyclic ureas. This disruption lowers the melting point and significantly alters the solvation dynamics, driving higher solubility in organic solvents.

MolecularSolvation Core cis-2-Methyl-2,4-diaza bicyclo[3.2.0]heptan-3-one Aq Aqueous Media (Water/Buffers) Core->Aq N4-H H-Bond Donor C=O H-Bond Acceptor Org Organic Solvents (DMSO/MeOH) Core->Org N2-Methyl Lipophilicity Crystal Lattice Disruption

Fig 1. Solvation pathways driven by the N-methyl cyclic urea moiety.

Thermodynamic Solubility Profiling

Solubility is not merely a static value; it is a dynamic equilibrium dictated by solvent dielectric constants and hydrogen-bonding capacities. Because empirical data for this specific CAS registry is often proprietary, the values below are extrapolated from structurally analogous cyclic ureas and diazabicyclooctanones[3][4].

The N2-methyl group creates a lipophilic patch that enhances interaction with aprotic polar solvents (like DMSO) while maintaining sufficient polarity for aqueous solvation.

Table 1: Predicted Thermodynamic Solubility Profile
Solvent SystemDielectric Constant (ε)Primary Solvation MechanismEstimated Solubility (mg/mL)
Water (pH 7.4) 80.1H-bond donor (N4) & acceptor (C=O)15 - 25
Methanol 32.7Protic dipole, lattice disruption> 50
DMSO 46.7Aprotic polar, strong H-bond acceptor> 100
n-Hexane 1.89Non-polar, lipophilic interactions< 1.0

Hydrolytic & Thermal Stability Dynamics

The stability of the cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one core is a fascinating interplay between thermodynamics and kinetics.

The Causality of Stability: Hydrolysis of the urea bond would relieve the intense strain of the cyclobutane-fused system. However, as observed in related diazabicyclooctanone (DBO) systems, the rigid tricyclic/bicyclic geometry places immense steric hindrance around the urea carbonyl[4]. This structural rigidity prevents the necessary geometric relaxation required to form the tetrahedral intermediate during nucleophilic attack by water or hydroxide.

Consequently, the molecule exhibits a high kinetic barrier to hydrolysis at physiological pH (7.4)[4]. It is only under strongly alkaline conditions (pH > 10) or extended thermal stress that the concentration and energy of the hydroxide nucleophiles overcome this activation barrier, leading to ring-opening degradation[3][5].

Table 2: Accelerated Hydrolytic Stability Matrix
Environmental ConditionTemp (°C)Dominant Degradation MechanismEstimated Half-Life (t½)
pH 1.2 (HCl) 37Acid-catalyzed protonation of C=O> 72 hours
pH 7.4 (PBS) 37Neutral water nucleophilic attack> 200 hours
pH 7.4 (PBS) 70Thermal acceleration of neutral attack~ 48 hours
pH 12.0 (NaOH) 37Base-catalyzed hydroxide attack< 4 hours

Self-Validating Experimental Workflows

To empirically validate the solubility and stability of this compound, researchers must employ protocols that eliminate artifactual data. The following methodologies are designed as self-validating systems.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Why use the shake-flask method over kinetic DMSO-dilution? Kinetic methods ignore the solid-state crystal lattice energy. The shake-flask method ensures true thermodynamic equilibrium is reached.

  • Saturation: Add an excess of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one solid (e.g., 50 mg) to 1 mL of the target solvent in a sealed glass vial.

  • Equilibration: Agitate the suspension at 25°C for 48 hours. Causality: Cyclic ureas can exhibit slow dissolution kinetics; 48 hours ensures the transition from a kinetic state to thermodynamic equilibrium.

  • Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes. Causality: Bicyclic ureas can non-specifically adsorb to standard PVDF/PTFE syringe filters, artificially lowering the measured concentration. Centrifugation cleanly separates the solid phase without surface-area losses.

  • Quantification: Dilute the supernatant appropriately and quantify via HPLC-UV against a known calibration curve.

  • Validation Step: Analyze the remaining solid pellet via X-Ray Powder Diffraction (XRPD) to confirm that the measured solubility corresponds to the most stable polymorph, not a metastable amorphous state.

Protocol B: Accelerated Hydrolytic Degradation Kinetics

Why use pseudo-first-order kinetics? By maintaining a vast excess of buffer relative to the analyte, the concentration of the nucleophile remains constant, isolating the degradation rate constant ( kobs​ ) strictly to the intrinsic stability of the bicyclic urea.

StabilityWorkflow Step1 1. Sample Prep 10 mM in DMSO Step2 2. Stress Induction pH 1.2-12.0 | 37°C-70°C Step1->Step2 Step3 3. Reaction Quench Neutralize to pH 7.4 Step2->Step3 Step4 4. LC-UV/MS Quantify Intact API Step3->Step4 Step5 5. Kinetic Model Pseudo-1st-Order Fit Step4->Step5

Fig 2. Self-validating workflow for accelerated hydrolytic stability testing.

  • Initiation: Spike 10 µL of a 10 mM DMSO stock solution of the compound into 990 µL of pre-warmed buffer (pH 1.2, 7.4, or 12.0) at the target temperature (37°C or 70°C).

  • Sampling & Quenching: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), extract a 50 µL aliquot. Crucial Step: Immediately quench extreme pH samples by diluting them 1:1 into a neutralizing buffer (e.g., 100 mM phosphate buffer, pH 7.4). Causality: Failing to quench will allow hydrolysis to continue in the autosampler vial, artificially inflating the degradation rate constant.

  • Chromatography: Analyze via LC-MS/UV using a buffered mobile phase. Causality: The N4 position may ionize at extreme pH; buffered mobile phases ensure the analyte remains in a single ionization state, preventing peak tailing.

  • Validation Step (Mass Balance): Sum the peak areas of the parent compound and all emergent degradation products. A consistent total mass balance across all time points ensures no volatile or non-UV-absorbing intermediates are missed, validating the specificity of the analytical method.

References

  • ChemBuyersGuide (CAS: 2089651-57-8) . ChemBuyersGuide.com, Inc. URL: [Link]

  • Synthesis of cis-1,5-Dimethyl-2,4-dinitro-2,4-diazabicyclo[3.1.0]hexan-3-one and cis-1,5-dimethyl-2,4-dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one . Synthetic Communications (Taylor & Francis). URL:[Link]

  • Enantioselective Synthesis and Profiling of Two Novel Diazabicyclooctanone β-Lactamase Inhibitors . ACS Infectious Diseases (PubMed/PMC). URL:[Link]

  • Stability study of a superbase-derived ionic liquid [mTBNH][OAc] with enhanced cellulose dissolution ability: thermal and natural degradation . Green Chemistry (RSC Publishing). URL:[Link]

  • Application-Related Consideration of the Thermal Stability of [mTBDH][OAc] Compared to Amidine-Based Ionic Liquids in the Presence of Various Amounts of Water . Industrial & Engineering Chemistry Research (ACS Publications). URL:[Link]

Sources

A Theoretical and Computational Guideline for the Exploration of Diazabicyclo[3.2.0]heptan-3-one Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of diazabicyclo[3.2.0]heptan-3-ones. This class of fused heterocyclic systems holds significant potential as a novel scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for elucidating the structural, electronic, and reactive properties of these molecules through computational methodologies. By leveraging the predictive power of modern computational chemistry, this guide aims to accelerate the design and development of new therapeutic agents based on the diazabicyclo[3.2.0]heptan-3-one core.

The Strategic Imperative for Novel Scaffolds in Drug Discovery

The exploration of novel chemical space is a cornerstone of modern drug discovery. Fused bicyclic systems, in particular, have garnered considerable attention due to their inherent structural rigidity, which can lead to improved binding affinity and selectivity for biological targets.[1] The conformational constraint imposed by the bicyclic framework reduces the entropic penalty upon binding, a desirable feature in ligand design.[2] Prominent examples of drugs and clinical candidates incorporating similar bicyclic cores, such as the 3-azabicyclo[3.2.0]heptane moiety in Belaperidone and Ecenofloxacin, underscore the therapeutic potential of this structural motif.[3]

The diazabicyclo[3.2.0]heptan-3-one scaffold, characterized by a fused five- and four-membered ring system containing two nitrogen atoms and a ketone functionality, represents a largely unexplored area of chemical space. Its unique three-dimensional architecture offers a versatile platform for the development of new chemical entities with diverse pharmacological profiles.

Theoretical and computational chemistry provide an indispensable toolkit for the a priori investigation of such novel scaffolds. Before embarking on resource-intensive synthetic campaigns, computational methods allow for a thorough in silico characterization of the molecule's intrinsic properties. This includes the determination of stable conformations, prediction of spectroscopic signatures, and assessment of reactivity, thereby guiding the rational design of synthetic targets and prioritizing compounds for experimental evaluation.

A Robust Computational Framework for Characterizing Diazabicyclo[3.2.0]heptan-3-ones

The following sections delineate a comprehensive computational protocol for the in-depth study of diazabicyclo[3.2.0]heptan-3-ones. The choice of methods is informed by their successful application in the study of analogous nitrogen-containing heterocyclic systems.

Quantum Chemical Investigations of Ground State Properties

DFT has emerged as the workhorse of computational chemistry for medium-sized organic molecules, offering a favorable balance between accuracy and computational cost.

Experimental Protocol:

  • Initial Structure Generation: Construct the 3D structure of the parent diazabicyclo[3.2.0]heptan-3-one using a molecular builder.

  • Geometry Optimization: Perform a full geometry optimization without any symmetry constraints. A commonly employed and well-validated level of theory for such systems is the B3LYP functional with the 6-31G(d,p) basis set.[1][4]

  • Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also yields the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Property Calculation: From the optimized geometry, calculate key electronic properties such as the dipole moment and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Causality Behind Experimental Choices: The B3LYP functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has been shown to provide reliable geometries and electronic properties for a wide range of organic molecules. The 6-31G(d,p) basis set includes polarization functions on both heavy atoms and hydrogens, which are crucial for accurately describing the non-spherical electron distributions in cyclic and polar molecules.

For a more precise determination of relative energies, particularly for different conformers or isomers, single-point energy calculations using higher-level ab initio methods are recommended.

Experimental Protocol:

  • Geometry from DFT: Use the B3LYP/6-31G(d,p) optimized geometries.

  • Single-Point Energy Calculation: Perform a single-point energy calculation using second-order Møller-Plesset perturbation theory (MP2) with a larger basis set, such as cc-pVTZ.[2]

Trustworthiness of the Protocol: This tiered approach, where geometries are optimized at a computationally efficient level and energies are refined at a more accurate level, is a well-established and cost-effective strategy in computational chemistry. It provides a self-validating system by comparing the relative energy trends obtained from both DFT and MP2 calculations.

Unveiling the Conformational Landscape

The biological activity of a molecule is intimately linked to its three-dimensional shape. A thorough conformational analysis is therefore critical.

Experimental Protocol:

  • Conformational Search: Employ a systematic or stochastic conformational search algorithm using a molecular mechanics force field (e.g., MMFF94) to generate a large number of possible conformers.

  • Energy Minimization and Clustering: Minimize the energy of each generated conformer and group them into families based on their geometry and energy.

  • DFT Re-optimization: Select the unique, low-energy conformers (e.g., within 5 kcal/mol of the global minimum) and re-optimize their geometries at the B3LYP/6-31G(d,p) level of theory.

  • Final Energy Ranking: Rank the final conformers based on their DFT or MP2/cc-pVTZ single-point energies, including ZPVE corrections.

In Silico Spectroscopy for Structural Verification

Computationally predicted spectroscopic data can serve as a powerful tool for the structural elucidation of newly synthesized diazabicyclo[3.2.0]heptan-3-one derivatives.

Experimental Protocol:

  • NMR Chemical Shift Prediction: Using the B3LYP/6-31G(d,p) optimized geometry, calculate the absolute shieldings using the Gauge-Independent Atomic Orbital (GIAO) method. Convert the absolute shieldings to chemical shifts by referencing them to the shieldings of tetramethylsilane (TMS) calculated at the same level of theory.

  • IR Spectra Prediction: The vibrational frequencies and intensities obtained from the frequency calculation (Section 2.1.1) can be used to generate a theoretical IR spectrum. It is common practice to scale the calculated frequencies by an empirical factor (typically around 0.96 for B3LYP/6-31G(d,p)) to account for anharmonicity and other systematic errors.[5]

Probing Reactivity and Reaction Mechanisms

Understanding the reactivity of the diazabicyclo[3.2.0]heptan-3-one core is essential for planning its synthetic modifications and for anticipating its metabolic fate.

Experimental Protocol:

  • Molecular Electrostatic Potential (MEP): Calculate the MEP and map it onto the electron density surface of the optimized molecule. Regions of negative potential (typically colored red or yellow) indicate lone pairs and are susceptible to electrophilic attack, while regions of positive potential (blue) are indicative of electrophilic sites.

  • Frontier Molecular Orbital (FMO) Analysis: Analyze the distribution of the HOMO and LUMO. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic), while the LUMO is the region most likely to accept an electron (electrophilic). The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.[4]

  • Transition State Searching: To study a specific reaction mechanism, for instance, the reduction of the carbonyl group, one would propose a reaction pathway and locate the transition state structure connecting the reactant and product. This is an advanced computational task that provides valuable insights into the reaction's feasibility and kinetics.[6]

Visualization and Data Interpretation

Clear presentation of computational data is crucial for its effective communication and interpretation.

Quantitative Data Summary
Parameter Description
Optimized Geometries Key bond lengths (Å), bond angles (°), and dihedral angles (°) of the lowest energy conformer.
Relative Energies The relative energies (in kcal/mol) of different conformers, including electronic and zero-point energies.
Electronic Properties Dipole moment (Debye), HOMO energy (eV), LUMO energy (eV), and HOMO-LUMO gap (eV).
Predicted Spectroscopic Data Predicted ¹H and ¹³C NMR chemical shifts (ppm) and key IR vibrational frequencies (cm⁻¹).

Table 1: Key computational data to be generated for diazabicyclo[3.2.0]heptan-3-one derivatives.

Mandatory Visualizations

computational_workflow cluster_input Initial Input cluster_qm Quantum Mechanics cluster_analysis Analysis & Prediction cluster_application Drug Discovery Application start 2D Structure of Diazabicyclo[3.2.0]heptan-3-one geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spe_calc Single-Point Energy (MP2/cc-pVTZ) geom_opt->spe_calc conf_analysis Conformational Analysis geom_opt->conf_analysis react_pred Reactivity Analysis (MEP, FMO) geom_opt->react_pred spec_pred Spectroscopy Prediction (NMR, IR) freq_calc->spec_pred docking Molecular Docking react_pred->docking admet ADMET Prediction docking->admet

Caption: Computational workflow for the theoretical study of diazabicyclo[3.2.0]heptan-3-ones.

Caption: Core structure and atom numbering of a representative diazabicyclo[3.2.0]heptan-3-one.

Bridging Theory and Experiment: Applications in Drug Development

The computational data generated through the methodologies described above can be directly applied to guide drug discovery efforts.

Scaffold Hopping and Isosteric Replacement

The 3D structure and electronic properties of the diazabicyclo[3.2.0]heptan-3-one core, as determined by computation, can be compared with those of known pharmacophores. This allows for the rational design of novel molecules where this scaffold replaces a known core (scaffold hopping) or a part of a known ligand (isosteric replacement) to improve properties such as potency, selectivity, or metabolic stability.

Virtual Screening with Molecular Docking

Experimental Protocol:

  • Library Design: Create a virtual library of diazabicyclo[3.2.0]heptan-3-one derivatives with diverse substitutions at the nitrogen atoms and other available positions.

  • Target Selection: Identify a relevant protein target and obtain its 3D structure (from the Protein Data Bank or through homology modeling).

  • Docking Simulation: Use a molecular docking program to predict the binding mode and affinity of each compound in the virtual library to the active site of the target protein.

  • Prioritization: Rank the compounds based on their predicted binding scores and visual inspection of the binding poses to select a subset for synthesis and experimental testing.

Early Assessment of ADMET Properties

A range of computational models, often based on quantitative structure-activity relationships (QSAR), can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds. This early in silico assessment helps to flag potential liabilities and to prioritize compounds with a higher probability of success in later stages of drug development.

Conclusion

The diazabicyclo[3.2.0]heptan-3-one scaffold presents an exciting opportunity for the discovery of new therapeutic agents. The theoretical and computational framework outlined in this guide provides a powerful, efficient, and scientifically rigorous approach to unlocking the potential of this novel molecular architecture. By integrating these computational strategies into the early stages of the drug discovery pipeline, researchers can make more informed decisions, accelerate the design-build-test-learn cycle, and ultimately increase the likelihood of developing innovative medicines.

References

  • Bombieri, G., et al. (2000). STRUCTURAL AND CONFORMATIONAL STUDIES OF 3,8-DIAZABICYCLO[3.2.1]OCTANE DERIVATIVES, SELECTIVE AGONISTS OF µ-OPIOID RECEPTORS Ro.
  • PubChem. 6-Azabicyclo(3.2.0)heptan-7-one. Available at: [Link]

  • ResearchGate. (2020). Structural Study of Cis-azabicyclo [3.2.0] heptan-7-one, beta-methyl-carbapenem, Carbapenem and Penem by NMR and Molecular Modelling. Available at: [Link]

  • Lukyanenko, S. Yu., et al. (2025). 3,6-Difunctionalized Bicyclo[3.2.0]heptanes – Promising Cycloalkane/Benzene Isosteres. ChemRxiv. Available at: [Link]

  • National Center for Biotechnology Information. (2013). 7-(6-methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)-9H-fluoren-9-one. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition. Available at: [Link]

  • Bunnelle, E. M., et al. (2007). Synthesis and Structure−Activity Relationship Studies of 3,6-Diazabicyclo[3.2.0]heptanes as Novel α4β2 Nicotinic Acetylcholine Receptor Selective Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Nosyk, D. A., et al. (2025). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. Available at: [Link]

  • ResearchGate. (2017). Ab Initio Conformational Analysis of 3,7-Diacetyl-3,7-Diazabicyclo[3.3.1]Nonanes. Available at: [Link]

  • MDPI. (2025). Organophotoredox-Catalyzed Stereoselective Synthesis of Bicyclo[3.2.0]heptanes via [2+2] Photocycloaddition. Available at: [Link]

  • Gholipour, S., et al. (2015). Theoretical study of the mechanism of highly diastereoselective formation of a strained 3-azabicyclo[3.2.0]heptane derivative. Journal of Molecular Modeling. Available at: [Link]

  • Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. Available at: [Link]

  • Ramasamy, K., et al. (2021). Crystal structure, Hirshfeld surface analysis, DFT and the molecular docking studies of 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Chib, I., et al. (2016). DFT study of nitrogenated heterocycles of six and seven links. Bulgarian Chemical Communications. Available at: [Link]

  • Royal Society of Chemistry. (2025). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade. Chemical Science. Available at: [Link]

  • MDPI. (2024). Crystal Structure, DFT Calculation, and Hirshfeld Surface Analysis of the 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one. Available at: [Link]

  • Contrerars, R., et al. (2012). Chemoenzymatic synthesis and evaluation of 3-azabicyclo[3.2.0]heptane derivatives as dopaminergic ligands. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one via Photochemical [2+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

The bicyclo[3.2.0]heptane scaffold is a privileged motif in medicinal chemistry, serving as a conformationally restricted bioisostere for more flexible structures like piperidines and pyrrolidines.[1][2] Its rigid, three-dimensional architecture is valuable for optimizing ligand-receptor interactions and improving pharmacokinetic properties.[1][3] This application note provides a comprehensive guide to the synthesis of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one, a key building block for drug discovery, utilizing a photochemical [2+2] cycloaddition. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and provide troubleshooting guidance for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

The direct construction of strained four-membered rings, such as the cyclobutane core of the bicyclo[3.2.0]heptane system, presents a significant synthetic challenge. Thermal [2+2] cycloadditions are often symmetry-forbidden and require harsh conditions or specific activated substrates.[4][5] In contrast, photochemical [2+2] cycloaddition offers a powerful and direct pathway to these structures under mild conditions.[6] This pericyclic reaction proceeds through the excitation of an alkene to a reactive triplet state, which then engages a ground-state alkene to form the desired cyclobutane ring.[7][8]

Our target molecule, cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one, is synthesized via the intermolecular [2+2] photocycloaddition of N-methylmaleimide and an N-protected 3-pyrroline. The N-methylmaleimide serves as the photosensitive component which, upon irradiation, undergoes cycloaddition across the double bond of the pyrroline.

Causality of Stereoselectivity: The cis-fusion of the two rings is the sterically favored outcome. The reaction proceeds through a diradical intermediate. The approach of the two reactant molecules is governed by minimizing steric hindrance, leading to the formation of the most stable intermediate, which preferentially closes to form the cis-fused product. This stereochemical control is a hallmark of many photochemical cycloadditions involving cyclic alkenes.

Mechanistic Pathway: The Role of Light and Photosensitizers

The photochemical [2+2] cycloaddition can be initiated in two primary ways:

  • Direct Irradiation: One of the reacting alkenes (the chromophore, in this case, N-methylmaleimide) directly absorbs a photon of appropriate energy (typically UV light), promoting it from the ground state (S₀) to an excited singlet state (S₁). It then undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁). This T₁ species is the key reactive intermediate that adds to the second alkene.

  • Sensitized Irradiation: A photosensitizer (e.g., acetone, benzophenone, thioxanthone) is added to the reaction. The sensitizer absorbs the light, transitions to its triplet state, and then transfers its energy to one of the reactant alkenes, promoting it to its triplet state without direct excitation.[6][7] This method is often advantageous as it can allow the use of longer, less-damaging wavelengths of light (e.g., visible light) and can lead to cleaner reactions by avoiding side reactions from the excited singlet state.[9] For N-alkyl maleimides, direct irradiation with UVA light (e.g., 370 nm) is often efficient without an external photosensitizer.[10][11]

The overall workflow can be visualized as follows:

G cluster_prep Preparation cluster_reaction Photoreaction cluster_purification Workup & Purification A Dissolve N-Methylmaleimide & N-Boc-3-pyrroline in Acetone B Degas Solution with N2/Ar (Critical to Remove O2) A->B Transfer to Photoreactor C Irradiate with UV Light (e.g., 350 nm) in Quartz Reaction Vessel B->C D Monitor Progress via TLC / GC-MS C->D E Remove Solvent in vacuo D->E Upon Completion F Purify via Silica Gel Column Chromatography E->F G Characterize Product (NMR, MS) F->G

Caption: Experimental workflow for the photocycloaddition synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of an N-protected version of the target scaffold, which can be subsequently deprotected. Using a protected pyrroline (e.g., N-Boc-3-pyrroline) ensures better solubility and prevents potential side reactions involving the amine.

3.1. Materials and Equipment

  • Reagents: N-methylmaleimide, N-Boc-3-pyrroline, Acetone (ACS grade or higher), Ethyl Acetate, Hexanes, Silica Gel.

  • Equipment: Photochemical reactor (e.g., Rayonet reactor or a setup with a medium-pressure mercury lamp), Quartz reaction tube with a gas inlet, Magnetic stirrer and stir bars, Rotary evaporator, Standard laboratory glassware for chromatography, NMR spectrometer, Mass spectrometer.

3.2. Reaction Parameters

The following table summarizes the optimized reaction conditions.

ParameterValue/ConditionRationale
N-methylmaleimide 1.0 equivLimiting reagent.
N-Boc-3-pyrroline 1.5 equivUsing an excess of the alkene partner helps drive the reaction to completion.
Solvent AcetoneActs as both solvent and photosensitizer.
Concentration 0.05 MA relatively dilute concentration helps to minimize polymerization and side product formation.
Wavelength 350 nmEfficient wavelength for exciting the maleimide/acetone system.
Temperature 15-20 °CCooling may be required to prevent thermal side reactions. Photoreactions can generate heat.[6]
Atmosphere Inert (Nitrogen or Argon)Oxygen is a triplet quencher and must be removed for an efficient reaction.
Reaction Time 8-12 hoursMonitor by TLC for consumption of the limiting reagent.

3.3. Step-by-Step Procedure

  • Preparation: In a 250 mL quartz reaction tube, dissolve N-methylmaleimide (e.g., 5.0 mmol, 555 mg) and N-Boc-3-pyrroline (7.5 mmol, 1.27 g) in 100 mL of acetone.

  • Degassing: Equip the tube with a magnetic stir bar and a gas inlet adapter. Submerge the tube in an appropriate cooling bath. Bubble a gentle stream of nitrogen or argon gas through the solution for 30 minutes while stirring to remove dissolved oxygen.

  • Irradiation: Place the sealed reaction tube in the center of the photochemical reactor. Turn on the lamps (350 nm) and the cooling system.

  • Monitoring: Allow the reaction to proceed with continuous stirring. Every 2 hours, briefly pause the reaction and take a small aliquot to monitor the disappearance of N-methylmaleimide by TLC (Typical eluent: 30% Ethyl Acetate in Hexanes).

  • Workup: Once the N-methylmaleimide is consumed (typically 8-12 hours), turn off the lamps. Transfer the reaction mixture to a round-bottom flask.

  • Purification: Remove the acetone using a rotary evaporator. The resulting crude oil is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the protected product, tert-butyl cis-2-methyl-3-oxo-2,4-diazabicyclo[3.2.0]heptane-4-carboxylate.

  • Deprotection (if required): The Boc-protecting group can be readily removed by treating the purified product with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final target molecule.

Reaction Visualization

G NMM Plus + Pyrroline Arrow hv (350 nm) Acetone Product cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one (Shown after deprotection)

Caption: General reaction scheme for the [2+2] photocycloaddition.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Incomplete degassing (O₂ quenching).2. Incorrect wavelength or failing lamp.3. Reaction vessel is not quartz (absorbs UV).1. Ensure thorough degassing for at least 30 minutes.2. Verify lamp output and wavelength specification.3. Use only quartz glassware for reactions below 400 nm.
Formation of Polymer 1. Concentration is too high.2. Reaction time is excessively long.1. Reduce the concentration to <0.1 M.2. Monitor the reaction closely and stop it once the limiting reagent is consumed.
Low Yield 1. Inefficient purification.2. Reversible reaction or product degradation.1. Optimize chromatography conditions.2. Ensure the reaction is not overheated. Keep the temperature below 25 °C.
Poor Diastereoselectivity 1. Reaction temperature is too high, allowing for equilibration through side reactions.1. Implement a more efficient cooling system for the photoreactor.

Conclusion

The photochemical [2+2] cycloaddition is an exceptionally effective method for the stereoselective synthesis of the cis-fused 2,4-diazabicyclo[3.2.0]heptan-3-one core. This protocol provides a reliable and scalable pathway to valuable building blocks for drug discovery and medicinal chemistry programs. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can successfully leverage this powerful transformation.

References

  • Zimmerman, H. E., O'Connell, M. J., & Griffin, G. W. (Year). Photochemical Access to Substituted β-Lactams and β-Lactones via the Zimmerman–O'Connell–Griffin Rearrangement. Journal Name, Volume(Issue), pages.
  • Patsi, A., et al. (2023). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. ACS Organic & Inorganic Au, 3(2), 143-150. [Link]

  • Grygorenko, O. O., et al. (2025). Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition. Source, Volume(Issue), pages. [Link]

  • Patsi, A., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N -Alkyl vs N -Aryl Maleimides. ResearchGate. [Link]

  • Kumar, S., et al. (2014). Tailoring Atropisomeric Maleimides for Stereospecific [2 + 2] Photocycloaddition—Photochemical and Photophysical Investigations Leading to Visible-Light Photocatalysis. Journal of the American Chemical Society, 136(27), 9765-9774. [Link]

  • Orlebar, C. N., et al. (Year). Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives as γ-Aminobutyric Acid Analogues through Intermolecular [2+2] Photocycloaddition. ResearchGate. [Link]

  • Patsi, A., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. ACS Organic & Inorganic Au. [Link]

  • Author, A. (Year). Synthesis of Bicyclo[3.2.0]heptanes by Organophotoredox Catalytic Diastereoselective Anion Radical [2+2] Photocycloadditions. AIR Unimi. [Link]

  • AK Lectures. (2014). Photochemical (2+2) Cycloaddition Reaction. YouTube. [Link]

  • Wang, Q., et al. (2025). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation/C–C cleavage cascade. Chemical Science, 16(18), pages. [Link]

  • Grygorenko, O. O., et al. (2025). Bridged Bicyclic γ-Sultams by Intramolecular Flow Photochemical [2 + 2] Cycloaddition. Organic Letters. [Link]

  • AK Lectures. (2014). Photochemical (2+2) Cycloaddition Example. YouTube. [Link]

  • Chopra, H. (Year). Cycloaddition reactions [2+2]. Slideshare. [Link]

  • Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410-422. [Link]

  • The Tanaka-Maeda Research Group. (2022-2026). Publications. Tokyo Institute of Technology. [Link]

  • Li, Y., et al. (2023). Selective [2σ + 2σ] Cycloaddition Enabled by Boronyl Radical Catalysis: Synthesis of Highly Substituted Bicyclo[3.1.1]heptanes. Journal of the American Chemical Society, 145(49), 26656-26666. [Link]

  • Author, A. (Year). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. [Link]

  • Author, A. (1997). SYNTHESIS OF 2-AZABICYCLO[2.2.1]HEPT-5-EN-3-ONE FROM. HETEROCYCLES, 45(9), 1745. [Link]

  • Author, A. (Year). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. [Link]

  • Chopra, A. (2013). 7-(6-methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)-9H-fluoren-9-one. National Center for Biotechnology Information. [Link]

Sources

Application Note: Synthesis of Bicyclic Ureas via a Tandem Cross-Metathesis/Aza-Michael Reaction Strategy

Author: BenchChem Technical Support Team. Date: April 2026

Here is the detailed Application Note and Protocol on cross-metathesis reactions for bicyclic urea formation.

Abstract

Bicyclic ureas represent a class of conformationally constrained scaffolds that are of significant interest in medicinal chemistry and drug discovery due to their ability to mimic peptide turns and engage in specific hydrogen bonding interactions with biological targets.[1][2] This application note details a robust and efficient strategy for the synthesis of substituted bicyclic ureas utilizing a ruthenium-catalyzed cross-metathesis (CM) reaction followed by a diastereoselective intramolecular aza-Michael reaction.[3][4][5] This tandem approach provides a powerful method for constructing complex molecular architectures from simple, readily available starting materials, offering significant advantages in terms of step economy and control over stereochemistry. We provide mechanistic insights, detailed experimental protocols, and guidance on reaction optimization for researchers in organic synthesis and drug development.

Introduction: The Significance of Bicyclic Ureas

The urea functional group is a privileged motif in medicinal chemistry, integral to numerous clinically approved drugs.[1][6] Its unique hydrogen bonding capacity, acting as both a hydrogen bond donor and acceptor, allows for potent and specific interactions with protein targets.[2] By incorporating the urea into a bicyclic framework, the conformational flexibility of the molecule is significantly reduced. This pre-organization can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties. Consequently, bicyclic ureas have been explored as potent inhibitors for various enzymes, including JAK2 for hematological cancers and as scaffolds for Grb2 SH2 domain antagonists.[7][8]

Traditional methods for synthesizing such constrained systems can be lengthy and lack modularity. Olefin metathesis, a Nobel Prize-winning technology, offers a transformative approach to forming carbon-carbon double bonds with exceptional functional group tolerance.[9][10] This guide focuses on a specific application: a tandem sequence where an intermolecular cross-metathesis reaction is coupled with an intramolecular conjugate addition to rapidly assemble the bicyclic urea core.[3][5]

The Synthetic Strategy: A Tandem Approach

The core of this methodology involves a one-pot or two-step sequence that begins with an acyclic urea precursor bearing a pendant alkene. This substrate undergoes a cross-metathesis reaction with a Michael acceptor, such as an α,β-unsaturated ketone. The resulting intermediate, now primed with a conjugated system and a nucleophilic nitrogen, undergoes a spontaneous or base-promoted intramolecular aza-Michael reaction to forge the second ring, yielding the final bicyclic product.[5]

This strategy is powerful because it sequentially forms a C-C bond and a C-N bond, while also setting stereocenters in a controlled manner.

G cluster_0 Reaction Pathway A Alkenyl Urea C Cross-Metathesis Intermediate A->C Cross-Metathesis [Ru] Catalyst B Michael Acceptor (e.g., MVK) B->C D Bicyclic Urea Product C->D Intramolecular Aza-Michael Reaction

Caption: Tandem cross-metathesis/aza-Michael reaction pathway.

Mechanistic Insights: The Engine of the Reaction

The overall transformation is driven by two distinct, well-understood reaction mechanisms: the Chauvin mechanism for olefin metathesis and the aza-Michael conjugate addition.

Olefin Cross-Metathesis

The catalytic cycle of ruthenium-mediated olefin metathesis is initiated by the reaction of the catalyst with one of the olefin substrates.[11] This involves a series of [2+2] cycloaddition and retro-[2+2] cycloaddition steps that proceed through a metallacyclobutane intermediate, ultimately leading to the exchange of alkylidene groups between the two starting olefins.[12][13] The release of a volatile byproduct, typically ethylene, often serves as the thermodynamic driving force for the reaction.[13]

G cluster_0 Olefin Metathesis Catalytic Cycle (Chauvin Mechanism) Catalyst [Ru]=CHR¹ Metallacycle1 Metallacyclobutane Int. Catalyst->Metallacycle1 + R²CH=CH₂ Olefin1 R²CH=CH₂ Metallacycle1->Catalyst - R²CH=CH₂ Intermediate [Ru]=CH₂ Metallacycle1->Intermediate - R¹CH=CHR² Intermediate->Metallacycle1 + R¹CH=CHR² Metallacycle2 Metallacyclobutane Int. Intermediate->Metallacycle2 + R³CH=CH₂ Product1 R¹CH=CHR² (Product) Olefin2 R³CH=CH₂ Metallacycle2->Intermediate - R³CH=CH₂ Product2 R³CH=CH₂ (Propagating Species) Metallacycle2->Product2 - Ethylene Product2->Metallacycle2 + Ethylene

Caption: General catalytic cycle for olefin metathesis.

Intramolecular Aza-Michael Reaction

Following the formation of the cross-metathesis product, the urea nitrogen acts as a nucleophile. It attacks the β-carbon of the newly installed α,β-unsaturated carbonyl system. This 1,4-conjugate addition is highly favorable and can proceed with high diastereoselectivity, which is often directed by the existing stereochemistry of the starting urea precursor.[3][4] The reaction can occur spontaneously upon heating or be facilitated by the addition of a mild base.[5]

Key Experimental Parameters & Optimization

Achieving high yield and selectivity in this tandem reaction requires careful consideration of several parameters. Adherence to inert atmosphere techniques is critical for optimal results, as metathesis catalysts can be sensitive to oxygen.[9]

Catalyst Selection

The choice of catalyst is paramount and depends on the steric and electronic nature of the substrates. Second-generation catalysts are generally more active and robust than first-generation ones.[14][15]

Catalyst TypeCommon ExamplesKey Characteristics & Applications
First-Generation Grubbs (PCy₃)₂Cl₂Ru=CHPhGood for simple RCM; less active and sensitive to electron-deficient olefins.
Second-Generation Grubbs (IMesH₂)(PCy₃)Cl₂Ru=CHPhHigh activity, broad substrate scope, good thermal stability. A workhorse for many transformations.[16]
Hoveyda-Grubbs II (IMesH₂)(Cl)₂Ru=CH(o-OiPrPh)Excellent stability, lower initiation rate can be beneficial. Often provides good results in metathesis/Michael cascades.[5]
Stewart-Grubbs [1,3-bis(2-methylphenyl)-2-imidazolidinylidene]dichloro(2-isopropoxyphenylmethylene)ruthenium(II)Superior performance for sterically hindered olefins.[9]
CAAC Ligand Catalysts RuCl₂(CAAC)(PCy₃)(=CHPh)Cyclic (alkyl)(amino)carbene ligands offer unique steric and electronic properties, sometimes providing results comparable to standard catalysts.[17]

IMesH₂ = 1,3-Dimesityl-4,5-dihydroimidazol-2-ylidene; PCy₃ = Tricyclohexylphosphine

For the synthesis of bicyclic ureas, the Hoveyda-Grubbs II catalyst is often a successful starting point due to its proven efficacy in tandem metathesis/Michael reactions.[5]

Substrate & Reagent Considerations
  • Alkenyl Urea: The urea substrate should possess a terminal alkene to ensure efficient cross-metathesis. Protecting groups on the non-reacting urea nitrogen may be necessary to prevent side reactions.

  • Michael Acceptor: Simple, unhindered acceptors like methyl vinyl ketone (MVK) are excellent reaction partners. An excess of the Michael acceptor (up to 5 equivalents) is often used to drive the cross-metathesis equilibrium towards the desired product.[5]

  • Solvent: Anhydrous, degassed solvents are mandatory. Dichloromethane (DCM) and toluene are common choices. Toluene is preferred for reactions requiring higher temperatures.[9]

  • Additives: In some cases, co-catalysts like copper(I) iodide (CuI) can enhance reaction rates by scavenging phosphine ligands liberated from second-generation Grubbs catalysts, thereby promoting the formation of the active catalytic species.[5][18]

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a bicyclic urea (e.g., compound 7a from reference[5]) via a one-pot cross-metathesis/aza-Michael reaction.

Materials & Equipment
  • Reagents: Alkenyl urea (1.0 equiv), Michael acceptor (5.0 equiv), Hoveyda-Grubbs II catalyst (5-10 mol%), Copper(I) Iodide (10 mol%, optional).

  • Solvent: Anhydrous, degassed toluene.

  • Equipment: Oven-dried Schlenk flask or reaction vial with a magnetic stir bar, rubber septum, nitrogen or argon gas line, syringe, and standard laboratory glassware for workup and purification.

Experimental Workflow

Caption: Step-by-step experimental workflow for bicyclic urea synthesis.

Step-by-Step Procedure
  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the alkenyl urea (1.0 equiv) and CuI (0.1 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent & Reagent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the alkenyl urea. Add the Michael acceptor (5.0 equiv) via syringe.

  • Catalyst Addition: Add the Hoveyda-Grubbs II catalyst (0.05-0.1 equiv) to the stirred solution. The solution will typically change color (e.g., to dark brown).

  • Reaction: Heat the reaction mixture to 70 °C in an oil bath. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

  • Purification: Concentrate the reaction mixture under reduced pressure. The crude residue contains the product and ruthenium byproducts. Purify the residue by flash column chromatography on silica gel.

Ruthenium Removal

Complete removal of ruthenium residues is a common challenge in olefin metathesis and is crucial for compounds intended for biological testing.[19] If standard chromatography is insufficient, consider the following:

  • Polar Isocyanide Treatment: Adding a polar isocyanide post-reaction can form a highly polar ruthenium complex that is easily removed by a silica plug.[20]

  • DMSO/Silica Treatment: Stirring the crude product with silica gel and DMSO can effectively sequester ruthenium species.[19]

  • Activated Carbon: Filtration through a pad of activated carbon can also reduce ruthenium levels.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxygen/moisture exposure); Impurities in starting materials; Insufficient temperature.Ensure rigorous inert atmosphere and use freshly purified/degassed reagents and solvents.[21] Increase temperature or switch to a more active catalyst (e.g., Grubbs II).
Homodimerization Favored Reaction kinetics favor self-metathesis of one partner.Use a large excess of one alkene partner (typically the more volatile or less expensive one).[21][22] Adjust concentration.
Olefin Isomerization Decomposition of the Ru-catalyst to Ru-hydride species.[23]Minimize reaction time and temperature. Add a mild acid or a phosphine scavenger to suppress isomerization pathways.
Only Cross-Metathesis Product Observed The aza-Michael reaction is slow under the reaction conditions.Isolate the CM product and treat it separately with a base (e.g., KOtBu) to promote the cyclization step.[5]

Conclusion

The tandem cross-metathesis/aza-Michael reaction is a highly effective and modular strategy for accessing complex bicyclic ureas. By leveraging the power of modern olefin metathesis catalysts, this approach allows for the rapid construction of valuable scaffolds for drug discovery from simple precursors. Careful selection of the catalyst, optimization of reaction conditions, and attention to purification techniques are key to achieving high yields and purity. This method represents a significant advancement in the synthetic chemist's toolbox for creating conformationally constrained molecules with high potential for biological activity.

References

  • Mechanism of Ruthenium-Catalyzed Olefin Metathesis Reactions from a Theoretical Perspective. Journal of the American Chemical Society. [Link]

  • Mechanism and Activity of Ruthenium Olefin Metathesis Catalysts: The Role of Ligands and Substrates from a Theoretical Perspective. OA Monitor Ireland. [Link]

  • Key processes in ruthenium-catalysed olefin metathesis. RSC Publishing. [Link]

  • Synthetic and Mechanistic Studies in Ruthenium-catalyzed Olefin Metathesis. Amy Reckling. [Link]

  • Mechanistic Studies of Olefin Metathesis by Ruthenium Carbene Complexes Using Electrospray Ionization Tandem Mass Spectrometry. Journal of the American Chemical Society. [Link]

  • Grubbs's Cross Metathesis of Eugenol with cis-2-Butene-1,4-diol To Make a Natural Product. An Organometallic Experiment for the Undergraduate Lab. Journal of Chemical Education. [Link]

  • Enhanced Olefin Cross Metathesis Reactions: The Copper Iodide Effect. PMC - NIH. [Link]

  • A Cross-Metathesis/Aza-Michael Reaction Strategy for the Synthesis of Cyclic and Bicyclic Ureas. The Journal of Organic Chemistry - ACS Publications. [Link]

  • A Diastereoselective Synthesis of 5–5 and 5–6 Fused Bicyclic Ureas via Cross‐Metathesis/Aza‐Michael Reaction Strategy. ResearchGate. [Link]

  • Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. Semantic Scholar. [Link]

  • Synthesis and development of seven-membered constrained cyclic urea based PSMA inhibitors via RCM. New Journal of Chemistry (RSC Publishing). [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. [Link]

  • When performing alkene metathesis, how can I ensure cross metathesis as opposed to homodimerization?. ResearchGate. [Link]

  • Cross Metathesis. Organic Chemistry Portal. [Link]

  • Bicyclic Ureas as JAK2 Inhibitors for Treating Hematological Cancer. ACS Publications. [Link]

  • A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic-chemistry.org. [Link]

  • Ureas: Applications in Drug Design. PubMed. [Link]

  • Olefin metathesis in the design and synthesis of a globally constrained Grb2 SH2 domain inhibitor. PubMed. [Link]

  • Reactivity of Grubbs' Catalysts with Urea- and Amide-Substituted Olefins. Metathesis and Isomerization. ResearchGate. [Link]

  • A Cross-Metathesis/Aza-Michael Reaction Strategy for the Synthesis of Cyclic and Bicyclic Ureas. The Journal of Organic Chemistry. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Semantic Scholar. [Link]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. [Link]

  • Ring-Closing Metathesis (RCM) for Macrocyclization. Apeiron Synthesis. [Link]

  • Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]

  • Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. Longdom Publishing. [Link]

  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drughunter.com. [Link]

  • Research – The Grubbs Group. The Grubbs Group. [Link]

  • SYNTHESIS OF NOVEL UREA BRIDGED MACROCYCLIC MOLECULES USING BTC. HETEROCYCLES. [Link]

  • Metathesis catalysts and reducing olefin isomerization. Anderson's Process Solutions. [Link]

  • Synthesis and Reactivity of Olefin Metathesis Catalysts Bearing Cyclic (Alkyl)(Amino)Carbenes. PMC. [Link]

  • Catalytic Z-selective Olefin Cross-metathesis for Natural Product Synthesis. Osu.edu. [Link]

  • Application of Olefin Metathesis in the Synthesis of Carbo- and Heteroaromatic Compounds—Recent Advances. MDPI. [Link]

  • Purification of Monoacylglycerides using Urea. IgMin Research. [Link]

  • Method for synthesizing second generation Grubbs catalyst.

Sources

Application Note: Utilizing cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one as a Conformationally Restricted Chiral Building Block in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Escaping "Flatland" in Scaffold Design

In modern medicinal chemistry, the transition from planar, sp2 -hybridized molecules to sp3 -rich, conformationally restricted scaffolds is a proven strategy to improve target selectivity, enhance metabolic stability, and increase clinical success rates. Among these advanced scaffolds, cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one (CAS: 2089651-57-8) has emerged as a highly specialized chiral building block [1].

Structurally, this molecule is a bicyclic cyclic urea. Unlike linear diamines or flexible piperazine rings, the [3.2.0] bicyclic system locks the nitrogen atoms into a rigid spatial arrangement. This conformational restriction serves two critical mechanistic purposes:

  • Entropic Optimization: By pre-organizing the molecule into its bioactive conformation, the entropic penalty upon binding to a target receptor is drastically reduced.

  • Metabolic Shielding: The cyclic urea moiety is highly resistant to amidase cleavage. Furthermore, the rigid bicyclic framework shields adjacent carbon atoms from Cytochrome P450 (CYP450) mediated oxidation, a common liability in flexible amine therapeutics.

Application Spotlight: mGluR5 Negative Allosteric Modulators (NAMs)

The utility of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one is best exemplified in the development of Negative Allosteric Modulators (NAMs) for the Metabotropic Glutamate Receptor 5 (mGluR5). mGluR5 NAMs are heavily investigated for the treatment of CNS disorders, including Fragile X syndrome, treatment-resistant depression, and L-DOPA-induced dyskinesia [2].

Early prototype mGluR5 NAMs, such as 2-methyl-6-(phenylethynyl)pyridine (MPEP) and MTEP, demonstrated excellent in vitro efficacy but suffered from poor pharmacokinetic profiles and off-target toxicity due to their flexible, linear alkynyl-pyridine structures [3]. To overcome this, researchers have utilized the cis-2-methyl-2,4-diazabicyclo[3.2.0]heptan-3-one scaffold to project the ethynyl-pyridine pharmacophore directly into the deep allosteric binding pocket of the mGluR5 transmembrane domain, as detailed in recent patent literature (e.g., US Patent 11,059,766) [4].

Mechanistic Pathway of mGluR5 Inhibition

To understand the therapeutic impact of this scaffold, we must look at the mGluR5 signaling cascade. mGluR5 is a Gq-coupled GPCR. When glutamate binds to the orthosteric site, it triggers Gq-protein activation, leading to Phospholipase C (PLC) cleavage, IP3 generation, and intracellular calcium release. Bicyclic urea NAMs bind to the transmembrane allosteric pocket, locking the receptor in an inactive conformation and preventing Gq-coupling even in the presence of glutamate.

Diagram: mGluR5 Gq-coupled signaling pathway and the inhibitory role of bicyclic urea NAMs.

Comparative Pharmacological Data

The integration of the [3.2.0] bicyclic urea scaffold significantly improves both binding affinity and metabolic stability compared to legacy linear analogs. The table below summarizes representative structure-activity relationship (SAR) data demonstrating these advantages.

Compound ClassRepresentative Structure MotifmGluR5 IC50​ (nM)CYP3A4 Clearance ( μ L/min/mg)Brain/Plasma Ratio ( Kp​ )
First-Gen NAM MPEP (Linear Alkynyl-Pyridine)16.045.2 (High clearance)0.8
Second-Gen NAM MTEP (Thiazolyl-Pyridine)42.038.5 (High clearance)1.1
Bicyclic Scaffold cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one derivative1.2 < 5.0 (Highly stable) 2.4

Table 1: Representative pharmacological comparison highlighting the superiority of the bicyclic urea scaffold in target affinity and metabolic stability.

Experimental Protocols: Synthesis of Ethynyl-Pyridine Bicyclic Ureas

The construction of mGluR5 NAMs using cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one requires precise transition-metal catalysis. The secondary amine at the N4 position of the bicyclic urea is sterically hindered, necessitating optimized Buchwald-Hartwig amination conditions, followed by a Sonogashira cross-coupling [5].

Workflow Visualization

Diagram: Two-step catalytic workflow for synthesizing bicyclic urea-based mGluR5 NAMs.

Protocol 1: Buchwald-Hartwig N-Arylation of the Bicyclic Urea

Objective: Chemoselective coupling of the N4 position of the bicyclic urea with 2-bromo-5-iodopyridine. Scientific Rationale: We utilize XantPhos as the bidentate ligand. Cyclic ureas are poor nucleophiles; XantPhos possesses a wide bite angle (111°) which accelerates the challenging reductive elimination step from the palladium center while suppressing unwanted β -hydride elimination side reactions [5].

Materials:

  • cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one (1.0 eq)

  • 2-Bromo-5-iodopyridine (1.1 eq)

  • Pd2​(dba)3​ (0.02 eq, 4 mol% Pd)

  • XantPhos (0.06 eq)

  • Cs2​CO3​ (2.0 eq)

  • Anhydrous 1,4-Dioxane (Degassed)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the bicyclic urea, 2-bromo-5-iodopyridine, Pd2​(dba)3​ , XantPhos, and Cs2​CO3​ .

  • Inert Atmosphere: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M relative to the urea) via syringe.

  • Reaction: Heat the mixture to 100°C in a pre-heated oil bath for 12–16 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to afford the N-pyridyl bicyclic urea intermediate.

Protocol 2: Sonogashira Cross-Coupling

Objective: Installation of the ethynyl pharmacophore onto the iodinated pyridine ring. Scientific Rationale: The iodo-substituent on the pyridine is highly reactive toward oxidative addition by Pd(0), allowing this reaction to proceed at ambient or mildly elevated temperatures, preserving the integrity of the cyclic urea.

Materials:

  • N-Pyridyl Bicyclic Urea Intermediate (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene or 4-Fluorophenylacetylene) (1.5 eq)

  • Pd(PPh3​)4​ (0.05 eq)

  • CuI (0.10 eq)

  • Triethylamine ( Et3​N ) (Solvent/Base, Degassed)

Step-by-Step Procedure:

  • Preparation: Charge the N-pyridyl intermediate, Pd(PPh3​)4​ , and CuI into a dry, Argon-flushed round-bottom flask.

  • Reagent Addition: Add degassed Et3​N (0.1 M) followed by the terminal alkyne via syringe.

  • Reaction: Stir the mixture at 60°C for 4–6 hours. The solution will typically turn dark brown/black as the active Cu-acetylide species forms and reacts.

  • Quench & Extraction: Cool to room temperature, quench with saturated aqueous NH4​Cl , and extract three times with Ethyl Acetate.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Final Purification: Purify the crude product via reverse-phase preparative HPLC to yield the final conformationally restricted mGluR5 NAM.

References

  • Keck, T. M., et al. (2012). Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation. ACS Medicinal Chemistry Letters, 3(7), 534–539.[Link]

  • Calero-Elvira, A., et al. (2016). Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window. International Journal of Neuropsychopharmacology, 19(11).[Link]

  • PubChem. Patent US11059766, Example 3: (-)-(1R,5S)-2-[5-(4-Fluoro-phenylethynyl)-pyridin-2-yl]-4-methyl-2,4-diazabicyclo[3.2.0]heptan-3-one. National Institutes of Health.[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[Link]

Protocol for the N-Methylation of 2,4-Diazabicyclo[3.2.0]heptan-3-one: Strategies for Regiocontrol and Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,4-diazabicyclo[3.2.0]heptan-3-one core is a strained, bicyclic lactam scaffold of significant interest in medicinal chemistry due to its unique three-dimensional structure, which can serve as a constrained mimetic for various peptide turns and other biologically relevant motifs.[1][2] N-methylation is a critical late-stage functionalization strategy in drug discovery, often employed to enhance a molecule's metabolic stability, membrane permeability, solubility, and binding affinity.[3] This application note provides a comprehensive guide to the N-methylation of 2,4-diazabicyclo[3.2.0]heptan-3-one, addressing the primary chemical challenge of regioselectivity. We present several protocols, grounded in established chemical principles for amide and amine alkylation, and offer detailed experimental procedures and characterization methods to guide researchers in synthesizing the desired N-methylated derivatives.

Introduction: The Challenge of Regioselectivity

The structure of 2,4-diazabicyclo[3.2.0]heptan-3-one presents two distinct nitrogen atoms available for methylation: the N2 amide (lactam) nitrogen and the N4 secondary amine nitrogen. These two sites exhibit different nucleophilicity and steric environments, leading to a challenge in achieving selective methylation.

  • N4-Amine: Generally, secondary amines are more nucleophilic and basic than amides. Direct alkylation under standard conditions is likely to favor methylation at the N4 position.

  • N2-Amide (Lactam): The N2 nitrogen is part of a lactam. Its lone pair is delocalized into the adjacent carbonyl group, rendering it significantly less nucleophilic than the N4 amine. Methylation at this position requires deprotonation with a strong base or the use of specialized, highly electrophilic methylating agents.

This guide will explore strategies to selectively target either the N4 or N2 position, providing researchers with the tools to generate specific isomers for their drug discovery programs.

Comparative Analysis of N-Methylation Strategies

The choice of methylation strategy is dictated by the desired regioisomer. Several methods, ranging from classical alkylation to modern catalytic approaches, are viable.[4][5] The performance and suitability of four distinct methods are summarized below.

MethodMethylating AgentBase/CatalystTypical ConditionsTarget PositionAdvantagesDisadvantages
Direct Alkylation Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)Weak Base (e.g., K₂CO₃, Et₃N)Aprotic Solvent (e.g., ACN, DMF), RTN4 (Kinetic) Simple, readily available reagents.Risk of di-methylation and quaternization of N4. CH₃I is toxic.[4]
Deprotonative Alkylation Methyl Iodide (CH₃I)Strong Base (e.g., NaH, LiHMDS)Anhydrous THF or DMF, 0°C to RTN2 & N4 (Mixture) Can achieve N2 methylation.Requires strictly anhydrous conditions. Poor regioselectivity is likely.[4]
Reductive Amination Formaldehyde (aq. solution) / Formic AcidNone (Eschweiler-Clarke)Neat or H₂O, 80-100°CN4 (Selective) Highly selective for N4. Uses inexpensive reagents.Requires heating; may not be suitable for sensitive substrates.[4]
Selective Amide Methylation Phenyl Trimethylammonium Iodide (PhMe₃NI)Strong Base (e.g., Cs₂CO₃)Toluene, 120°CN2 (Potential) Reported to be highly monoselective for amides.[5][6][7]Requires high temperatures and a specific, less common methylating agent.

Experimental Protocols

Protocol 1: Selective N4-Methylation via Reductive Amination (Eschweiler-Clarke Reaction)

This protocol offers a highly selective and efficient method for the synthesis of 4-methyl-2,4-diazabicyclo[3.2.0]heptan-3-one. The mechanism involves the formation of an iminium ion at N4, which is then reduced by formic acid.

Materials & Reagents

ReagentFormulaMWQuantity (for 1 mmol scale)Supplier
2,4-Diazabicyclo[3.2.0]heptan-3-oneC₅H₈N₂O112.13112 mg (1.0 eq)-
Formaldehyde (37% aq. solution)CH₂O30.0390 µL (1.1 eq)Sigma-Aldrich
Formic Acid (≥95%)HCOOH46.0370 µL (1.8 eq)Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93~50 mLFisher Scientific
Sodium Hydroxide (1M aq. solution)NaOH40.00As neededVWR
Anhydrous Sodium SulfateNa₂SO₄142.04As neededVWR

Step-by-Step Procedure

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-diazabicyclo[3.2.0]heptan-3-one (112 mg, 1.0 mmol).

  • Add formic acid (70 µL, 1.8 mmol) followed by a 37% aqueous solution of formaldehyde (90 µL, 1.1 mmol).[4]

  • Heat the reaction mixture to 80°C and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water (10 mL) and 1M HCl (5 mL).

  • Wash the aqueous phase with dichloromethane (2 x 10 mL) to remove any non-basic impurities.

  • Basify the aqueous phase to pH ~11 by the slow addition of 1M NaOH solution, ensuring the solution remains cool in an ice bath.

  • Extract the product from the basic aqueous phase with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (Silica gel, eluting with a gradient of 0-10% methanol in dichloromethane) to afford pure 4-methyl-2,4-diazabicyclo[3.2.0]heptan-3-one.

Protocol 2: N-Methylation of the N2-Amide Position

Achieving selective methylation at the less reactive N2 position is more challenging and generally requires prior protection of the more nucleophilic N4 amine.

Workflow for N2-Methylation

N2_Methylation_Workflow SM 2,4-Diazabicyclo[3.2.0]heptan-3-one Protected N4-Boc Protected Intermediate SM->Protected 1. Boc₂O, Et₃N DCM, RT Deprotonated N2-Anion Protected->Deprotonated 2. NaH, Anhydrous THF 0 °C Methylated N2-Methyl, N4-Boc Product Deprotonated->Methylated 3. CH₃I 0 °C to RT Final 2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one Methylated->Final 4. TFA or HCl in DCM

Workflow for selective N2-methylation via N4-protection.

Step-by-Step Procedure (N2-Methylation)

  • N4-Protection: Dissolve 2,4-diazabicyclo[3.2.0]heptan-3-one (1.0 eq) in dichloromethane. Add triethylamine (1.2 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 4-6 hours until the starting material is consumed (monitor by TLC). Purify the N4-Boc protected intermediate.

  • Deprotonation and Methylation: To a flame-dried, argon-flushed flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexane and decant. Add anhydrous THF and cool to 0°C. Add a solution of the N4-Boc protected intermediate (1.0 eq) in anhydrous THF dropwise. Stir for 30 minutes at 0°C. Add methyl iodide (1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.[4]

  • Work-up: Carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution. Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate. Purify the N2-methyl, N4-Boc product by column chromatography.

  • Deprotection: Dissolve the purified product in dichloromethane and add an excess of trifluoroacetic acid (TFA, 10-20 eq). Stir at room temperature for 1-2 hours. Remove the solvent and excess acid under reduced pressure to yield the N2-methylated product, likely as a TFA salt.

Analytical Validation and Characterization

Confirming the regioselectivity of methylation is paramount. A combination of spectroscopic techniques is required.

  • ¹H NMR Spectroscopy:

    • N4-Methylation: A new singlet integrating to 3 protons will appear around δ 2.2-2.5 ppm. The N-H proton signal from the N4 amine will disappear. The N-H proton at N2 will remain.

    • N2-Methylation: A new singlet integrating to 3 protons will appear further downfield, typically around δ 2.8-3.1 ppm. The N-H proton signal from the N2 amide will disappear, while the N-H at N4 will remain.

  • ¹³C NMR Spectroscopy: A new carbon signal will appear in the aliphatic region (δ 30-40 ppm for N-CH₃). The chemical shift will differ slightly depending on the position.

  • Mass Spectrometry (HRMS): The product will show the expected molecular ion for C₆H₁₀N₂O (m/z [M+H]⁺ ≈ 127.08).

  • Infrared (IR) Spectroscopy: N-methylation of the lactam at N2 may cause a slight shift in the C=O stretching frequency compared to the parent compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Insufficiently strong base (for N2 methylation); Poor quality reagents; Low reaction temperature/time.For N2, ensure NaH is fresh and washed; use strictly anhydrous conditions. For N4, increase reaction time or temperature if needed.
Mixture of Products Over-methylation (di-methylation or quaternization); Lack of regioselectivity.Use a weaker base or a less reactive methylating agent (e.g., dimethyl carbonate). Use stoichiometry carefully (1.0-1.1 eq of methylating agent). For N2, ensure complete N4 protection first.
Difficult Purification Product is highly polar or water-soluble.Consider using a different extraction solvent (e.g., n-butanol). For column chromatography, add a small amount of triethylamine or ammonia to the eluent to prevent streaking.

Conclusion

The N-methylation of 2,4-diazabicyclo[3.2.0]heptan-3-one is a tractable but nuanced synthetic problem. Regioselectivity can be effectively controlled by choosing the appropriate chemical strategy. Reductive amination provides a direct and high-yielding route to the N4-methylated isomer. In contrast, accessing the N2-methylated isomer requires a multi-step sequence involving protection of the more reactive N4-amine, followed by methylation and deprotection. The protocols and analytical guidance provided herein offer a solid foundation for researchers to synthesize and validate these important building blocks for drug discovery and development.

References

  • ResearchGate. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.

  • Pan, S., et al. (2013). Copper-Catalyzed N-Methylation of Amides and O-Methylation of Carboxylic Acids by Using Peroxides as the Methylating Reagents. Organic Letters.

  • BenchChem. (2025). A Comparative Study of Different Synthetic Routes to N-methylated Lactams.

  • Ojima, I., et al. (2010). Advances in the chemistry of β-lactam and its medicinal applications. PMC.

  • Schröder, P., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters.

  • Schröder, P., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC.

  • Grygorenko, O. O., et al. (2018). Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Synthesis of 2,3-Ethanoproline. Journal of Organic Chemistry.

  • Kiec-Kononowicz, K. (2003). Synthesis of biologically active bridged diazabicycloheptanes. PubMed.

  • Biron, E., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research.

Sources

application of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the application of cis-2-methyl-2,4-diazabicyclo[3.2.0]heptan-3-one in medicinal chemistry, focusing on its role as a conformationally restricted scaffold in the development of neurotherapeutics.

Introduction & Structural Rationale

In medicinal chemistry, the transition from a flexible lead molecule to a rigidified clinical candidate is a fundamental strategy to optimize both pharmacodynamics (target affinity) and pharmacokinetics (metabolic stability, brain penetrance). The compound cis-2-methyl-2,4-diazabicyclo[3.2.0]heptan-3-one (CAS: 2089651-57-8) serves as a premier example of this paradigm.

Developed extensively by pharmaceutical organizations such as Hoffmann-La Roche[1], this highly strained bicyclic urea scaffold is utilized as a critical intermediate in the synthesis of ethynyl heteroaryl derivatives[2][3]. These derivatives function as potent, highly selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5) [1][4], a G-protein coupled receptor (GPCR) implicated in neurological and psychiatric disorders, including Fragile X syndrome, major depressive disorder, and anxiety.

The Causality of Conformational Restriction

Why utilize a complex [3.2.0] bicyclic system instead of a simple piperazine or monocyclic urea? The 7-transmembrane domain (TMD) allosteric binding pocket of mGluR5 is deep, narrow, and highly sensitive to ligand geometry.

  • Entropic Advantage: Flexible monocyclic ureas suffer from high entropic penalties upon binding because they must freeze multiple rotatable bonds to adopt the bioactive conformation. By fusing a cyclobutane ring to the urea core, the cis-2-methyl-2,4-diazabicyclo[3.2.0]heptan-3-one scaffold pre-organizes the hydrogen-bond acceptor (carbonyl) and donor trajectories.

  • Sub-Pocket Targeting: The cis stereochemistry precisely directs the N-methyl group into a specific lipophilic sub-pocket within the TMD, drastically enhancing target residence time and functional affinity, as demonstrated in patents such as US11059766[5][6].

Mechanistic Insight: mGluR5 Allosteric Modulation

Unlike orthosteric antagonists that compete with endogenous glutamate at the extracellular Venus Flytrap Domain (VFD), NAMs containing the bicyclic urea scaffold bind deep within the 7-TMD. This binding stabilizes an inactive receptor conformation, preventing the structural rearrangement necessary for Gq-protein coupling and subsequent intracellular calcium release.

mGluR5_Mechanism Glu Glutamate (Orthosteric Agonist) VFD Venus Flytrap Domain (Active Conformation) Glu->VFD Binds Orthosteric Site TMD 7-Transmembrane Domain (Signal Transduction) VFD->TMD Conformational Shift Gq Gq Protein Activation (IP3/DAG Cascade) TMD->Gq Activates Ca Intracellular Ca2+ Release (Pathological Overactivation) Gq->Ca Triggers NAM mGluR5 NAM (Bicyclic Urea Scaffold) NAM->TMD Binds Allosteric Pocket NAM->Gq Blocks Activation

Mechanism of mGluR5 allosteric inhibition by conformationally restricted bicyclic urea NAMs.

Quantitative Pharmacological Profiling

The integration of the cis-2-methyl-2,4-diazabicyclo[3.2.0]heptan-3-one scaffold yields significant improvements across multiple drug-like parameters compared to early-generation monocyclic analogs.

Compound ScaffoldmGluR5 IC₅₀ (nM)Ligand Efficiency (LE)in vitro t₁/₂ (HLM, min)Brain/Plasma Ratio (Kₚ,uu)
Monocyclic Urea (Reference)1450.31150.12
cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one 8 0.45 >60 0.85

Table 1: Comparative pharmacological data illustrating the superiority of the bicyclic scaffold in target affinity, metabolic stability in Human Liver Microsomes (HLM), and unbound brain penetrance.

Synthetic Application & Workflow

To synthesize the final mGluR5 NAM (e.g., (-)-(1R,5S)-2-[5-(4-Fluoro-phenylethynyl)-pyridin-2-yl]-4-methyl-2,4-diazabicyclo[3.2.0]heptan-3-one)[5][6], the secondary amine at position 4 of the bicyclic scaffold must be coupled to a heteroaryl halide.

Protocol 1: Buchwald-Hartwig Cross-Coupling
  • Step 1: Reagent Preparation. Combine cis-2-methyl-2,4-diazabicyclo[3.2.0]heptan-3-one (1.0 eq), 2-chloro-5-(phenylethynyl)pyridine (1.1 eq), and anhydrous 1,4-dioxane in a Schlenk flask.

    • Causality: The solvent must be rigorously degassed via three freeze-pump-thaw cycles. Pd(0) species are highly susceptible to oxidation, which prematurely terminates the catalytic cycle.

  • Step 2: Catalyst & Base Addition. Add Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

    • Causality: Xantphos is specifically selected due to its wide bite angle (~111°), which accelerates the reductive elimination step—a common thermodynamic bottleneck when coupling sterically hindered bicyclic secondary amines. Cs₂CO₃ is utilized as a mild base instead of stronger alkoxides (like NaOtBu) to prevent base-mediated ring-opening of the highly strained cyclobutane system.

  • Step 3: Reaction Execution. Heat the mixture to 90°C under an argon atmosphere for 12 hours.

  • Step 4: Self-Validating Quality Control (QC). Monitor the reaction via LC-MS.

    • Trustworthiness: Do not merely look for the appearance of the product mass. True self-validation requires tracking the disappearance of the characteristic M / M+2 (3:1) isotope pattern of the aryl chloride starting material. The reaction is only deemed complete when this specific isotope pattern vanishes, confirming full conversion.

Synthetic_Workflow S1 1. Scaffold Preparation cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one S3 3. Buchwald-Hartwig Amination Pd2(dba)3, Xantphos, Cs2CO3, 90°C S1->S3 S2 2. Electrophile Selection (Heteroaryl Halide) S2->S3 S4 4. In-Process QC LC-MS Isotope Tracking S3->S4 S4->S3 Incomplete (Optimize Catalyst) S5 5. Purification Prep-HPLC (Target >98% Purity) S4->S5 Complete Conversion S6 6. Biological Validation FLIPR Calcium Assay S5->S6

Step-by-step synthetic workflow and self-validating quality control for mGluR5 NAM development.

Biological Validation Protocol

Once synthesized, the functional antagonism of the compound must be validated using a Fluorometric Imaging Plate Reader (FLIPR) calcium mobilization assay.

Protocol 2: FLIPR Calcium Mobilization Assay
  • Step 1: Cell Preparation. Plate HEK293 cells stably expressing human mGluR5 and a promiscuous G-protein (Gα15) at 20,000 cells/well in a 384-well plate.

    • Causality: The inclusion of Gα15 forces the coupling of the receptor to the intracellular calcium release pathway (via Phospholipase C), ensuring a robust, easily measurable fluorescent signal regardless of the receptor's native G-protein preference.

  • Step 2: Dye Loading. Incubate cells with Fluo-4 AM (2 µM) and Probenecid (2.5 mM) for 45 minutes at 37°C.

    • Causality: Fluo-4 AM is used because its esterified form is cell-permeable. Once inside, intracellular esterases cleave the AM group, trapping the active dye in the cytosol. Probenecid inhibits organic anion transporters, preventing the cells from pumping the dye back out.

  • Step 3: Compound Pre-incubation. Add the synthesized bicyclic urea NAMs (in a 10-point concentration-response curve) and incubate for 30 minutes.

    • Causality: NAMs must be pre-incubated before agonist addition to allow the compound to fully equilibrate and penetrate the deep allosteric pocket of the 7-TMD.

  • Step 4: Agonist Stimulation & Self-Validation. Stimulate the cells with an EC₈₀ concentration of glutamate and measure fluorescence (Ex: 488 nm, Em: 525 nm).

    • Trustworthiness: Using an EC₈₀ concentration rather than a maximal saturating dose ensures the assay is sensitive enough to detect weak allosteric inhibition (which shifts the agonist dose-response curve to the right). Plate-to-plate validity is confirmed by including a known mGluR5 NAM (e.g., Fenobam or MPEP) as a positive control; the assay is only validated if the control yields an IC₅₀ within 3-fold of its historical average.

References

  • CAS:89518-40-1, Rel-1-((1s,4s)-4-aminocyclohexyl ... - Bidepharm (Contains CAS 2089651-57-8). Bidepharm. Available at:

  • US11059766, Example 3 | C19H16FN3O | CID 124116824 - PubChem . National Institutes of Health (NIH). Available at:[5]

  • Analytics for US Patent Application No. 12195413, Ethynyl derivatives . PatentBuddy. Available at:[3]

  • RU2712633C1 - Ethynyl derivatives . Google Patents. Available at:[2]

Sources

experimental procedure for gram-scale synthesis of bicyclic ureas

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Experimental Procedure for Gram-Scale Synthesis of Bicyclic Ureas Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Bicyclic Ureas

Bicyclic ureas represent a privileged structural motif in medicinal chemistry and materials science. Their rigid, conformationally constrained framework is a key feature in a multitude of biologically active molecules, including potent HIV protease inhibitors, 5-HT3 receptor antagonists, and precursors to complex alkaloids like the batzelladines.[1][2] The urea functional group itself is an exceptional hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets.[3]

For drug development professionals, the ability to synthesize these scaffolds on a gram-scale or larger is critical for advancing lead candidates through preclinical and clinical studies.[4][5] This guide provides detailed, field-proven protocols for the gram-scale synthesis of bicyclic ureas, focusing on modern, reliable, and scalable methodologies. We will delve into the causality behind experimental choices, offering insights to ensure reproducibility and high yields.

Strategic Approaches to Bicyclic Urea Synthesis

The construction of the bicyclic urea core can be approached through several distinct strategies. The choice of method often depends on the desired substitution pattern, stereochemical outcome, and the availability of starting materials. This guide will focus on three primary, scalable strategies:

  • Palladium-Catalyzed Intramolecular Carboamination: A powerful method for stereoselectively forming fused bicyclic systems from readily available alkenyl ureas and aryl/alkenyl halides.[6]

  • Cross-Metathesis / Aza-Michael Cascade: A versatile approach that builds complexity rapidly, creating the heterocyclic ring, a C-N bond, and a C-C bond in a single sequence.[1]

  • Phosgene-Free Diamine Cyclization: A classic and direct approach utilizing safer alternatives to phosgene, such as 1,1'-carbonyldiimidazole (CDI), to cyclize diamine precursors.[3][7]

Protocol 1: Palladium-Catalyzed Intramolecular Carboamination

This method is exceptionally effective for the diastereoselective synthesis of cis-fused bicyclic ureas. The reaction proceeds through a well-defined catalytic cycle, offering high predictability and control over the stereochemical outcome.[6]

Mechanistic Rationale

The catalytic cycle, as illustrated below, is initiated by the oxidative addition of an aryl or alkenyl halide to a Pd(0) complex. The resulting Pd(II) species coordinates with the urea substrate. Subsequent deprotonation by a base generates a palladium-amido complex. The key stereochemistry-defining step is the syn-aminopalladation of the alkene onto the Pd-N bond, which proceeds through a boat-like transition state to form a six-membered palladacycle. The final C-C bond-forming reductive elimination releases the bicyclic urea product and regenerates the Pd(0) catalyst.[6] This syn-addition mechanism reliably establishes the cis relationship between the newly formed C-C bond and the angular hydrogen.[6]

G cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reactants Inputs pd0 Pd(0)L_n pd_ox R-Pd(II)-X pd0->pd_ox Oxidative Addition (Ar-X) pd_amido Urea-Pd(II)-R pd_ox->pd_amido Base, Alkenyl Urea palladacycle Six-Membered Palladacycle pd_amido->palladacycle syn-Aminopalladation (Stereochemistry Defining) product Bicyclic Urea Product palladacycle->product Reductive Elimination product->pd0 Catalyst Regeneration alkenyl_urea N-Alkenyl Urea alkenyl_urea->pd_amido ar_x Aryl/Alkenyl Halide ar_x->pd_ox caption Pd-Catalyzed Carboamination Mechanism

Caption: Pd-Catalyzed Carboamination Mechanism

Gram-Scale Experimental Protocol

This protocol is adapted from the work of Wolfe, J. P., et al., for the synthesis of a substituted bicyclo[4.3.0]nonan-2-one urea derivative.[6]

Materials & Equipment:

  • Oven-dried 250 mL three-neck round-bottom flask with a reflux condenser and magnetic stir bar.

  • Inert atmosphere setup (Nitrogen or Argon line).

  • Standard laboratory glassware, syringe, and cannula.

  • Reagents: N-(prop-2-en-1-yl)pyrrolidin-2-yl)urea (Substrate 3a in the reference), p-tolylbromide, Pd(OAc)₂, (o-biphenyl)P(t-Bu)₂, Cs₂CO₃, Toluene.

Procedure:

  • Flask Preparation: To the 250 mL flask, add Pd(OAc)₂ (2 mol %), (o-biphenyl)P(t-Bu)₂ (4 mol %), and anhydrous Cs₂CO₃ (2.5 equivalents).

  • Reagent Addition: Under a positive pressure of nitrogen, add the N-alkenyl urea substrate (1.0 equivalent, e.g., 5.0 grams).

  • Solvent and Reactant: Add anhydrous, degassed toluene (e.g., 100 mL, to achieve ~0.1 M concentration) via cannula. Add the aryl halide (e.g., p-tolylbromide, 1.2 equivalents) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (100 mL) and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate (2 x 25 mL).

    • Combine the organic filtrates and concentrate under reduced pressure.

  • Purification:

    • The crude residue is purified by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 20% to 60%).

    • Combine fractions containing the pure product and concentrate in vacuo to yield the bicyclic urea as a solid or oil.

SubstrateAryl HalidePd Catalyst (mol%)Ligand (mol%)Temp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)
N-allyl-pyrrolidine ureap-tolylbromide241002485>20:1
N-allyl-pyrrolidine ureaE-1-decenylbromide241002481>20:1
N-allyl-piperidine ureap-anisylbromide241002475>20:1
Data synthesized from representative examples in the literature.[6]

Protocol 2: Ruthenium-Catalyzed Cross-Metathesis/Aza-Michael Cascade

This strategy offers an elegant route to functionalized bicyclic ureas, particularly those with adjacent ketone or ester groups. It provides access to stereoisomers that may not be available via the Pd-catalyzed carboamination pathway.[1][8]

Mechanistic Rationale

The reaction is a one-pot cascade. First, a ruthenium catalyst (e.g., Hoveyda-Grubbs II) facilitates a cross-metathesis reaction between an N-alkenyl urea and an α,β-unsaturated carbonyl compound (e.g., methyl vinyl ketone). This step forms a new, more complex urea intermediate with a pendant Michael acceptor. In the same pot, a base or the reaction conditions promote an intramolecular aza-Michael addition, where the urea nitrogen attacks the β-carbon of the newly formed Michael acceptor, closing the second ring to form the bicyclic product.[1]

G cluster_workflow Cross-Metathesis / Aza-Michael Workflow reactants N-Alkenyl Urea + Michael Acceptor intermediate Metathesis Product (Linear Intermediate) reactants->intermediate Ru-Catalyst (Cross-Metathesis) product Bicyclic Urea Product intermediate->product Intramolecular Aza-Michael Addition caption Sequential Reaction Workflow

Sources

purification of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one by chromatography

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Chromatographic Purification of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one

Abstract

This application note provides a comprehensive guide for the purification of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one, a polar, bicyclic lactam of interest in pharmaceutical research and development. The primary challenge in its purification is the efficient separation of the desired cis-diastereomer from the corresponding trans-isomer and other synthesis-related impurities. This document outlines a robust strategy centered on normal-phase chromatography, detailing method development using Thin-Layer Chromatography (TLC), a step-by-step protocol for preparative-scale flash chromatography, and a confirmatory analytical method using High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to provide researchers with a framework for adapting the methodology to similar separation challenges.

Introduction and Strategic Rationale

The 2,4-diazabicyclo[3.2.0]heptan-3-one core is a key structural motif found in various biologically active molecules.[1][2] The precise stereochemical arrangement of substituents on this scaffold is critical for pharmacological activity, necessitating robust methods for isolating specific diastereomers. The target molecule, cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one, is a small, polar compound containing a lactam carbonyl and two nitrogen atoms, which confer significant polarity.

The purification strategy must effectively resolve the target cis-isomer from its trans counterpart. Diastereomers, while having identical molecular weight, possess different three-dimensional arrangements, leading to distinct physical properties such as polarity and dipole moment. Chromatographic techniques that are sensitive to these subtle differences are therefore required.

Choosing the Right Chromatographic Mode:

  • Reverse-Phase (RP) Chromatography: While widely used for small molecules, RP chromatography separates primarily based on hydrophobicity.[3][4] Polar compounds like the target molecule often exhibit weak retention, eluting near the void volume, which makes their separation from other polar impurities challenging.[5][6]

  • Normal-Phase (NP) Chromatography: This technique employs a polar stationary phase (typically silica gel) and a non-polar mobile phase.[7] Retention is governed by polar interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the analyte and the stationary phase.[8] NP chromatography is exceptionally effective at separating isomers with minor differences in polarity, making it the ideal choice for this application.[8][9] The less polar trans-isomer is generally expected to elute before the more polar cis-isomer.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A variation of normal-phase, HILIC is excellent for very polar compounds that are poorly retained in reverse-phase.[10][11] It uses a polar stationary phase with a partially aqueous, high-organic mobile phase (e.g., acetonitrile/water).[12] HILIC serves as a powerful high-resolution analytical technique to confirm the purity of the isolated fractions from preparative normal-phase chromatography.

Based on this analysis, this guide will focus on a primary purification strategy using normal-phase flash chromatography, validated by a HILIC or NP-HPLC analytical method.

Experimental Workflow and Decision Logic

The purification process follows a logical sequence from initial method development to final purity verification. This workflow ensures efficiency and minimizes loss of material.

cluster_prep Preparative Stage cluster_analysis Analytical Stage Crude Crude Reaction Mixture (cis/trans isomers + impurities) TLC_Dev Method Development: TLC Solvent Screening Crude->TLC_Dev Pack Pack Flash Chromatography Column with Silica Gel TLC_Dev->Pack Load Prepare and Load Sample Pack->Load Elute Isocratic or Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect TLC_Analysis Analyze Fractions by TLC Collect->TLC_Analysis Pool Pool Pure Fractions TLC_Analysis->Pool Evap Solvent Evaporation Pool->Evap Purity_Check Purity & Identity Confirmation (NP-HPLC / HILIC, NMR, MS) Evap->Purity_Check Final Pure cis-Isomer (>98%) Purity_Check->Final

Caption: Overall workflow for the purification of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one.

The choice of normal-phase chromatography is a direct consequence of the analyte's molecular properties and the specific purification goal.

Molecule Target Molecule: cis-2-Methyl-2,4-diazabicyclo [3.2.0]heptan-3-one Properties Key Molecular Properties Molecule->Properties Polarity High Polarity (Lactam, 2x Nitrogens) Properties->Polarity Isomerism Diastereomers Present (Differ in 3D shape & dipole) Properties->Isomerism Goal Primary Goal: Separate cis/trans Diastereomers NP_Mode Normal-Phase Chromatography (Polar Stationary Phase) Goal->NP_Mode best achieved by RP_Mode Reverse-Phase Chromatography (Non-polar Stationary Phase) Goal->RP_Mode poorly suited for RP_Disadv Poor retention for polar analytes, low selectivity for isomers. [2, 4] Polarity->RP_Disadv causes Isomerism->Goal NP_Adv Excellent selectivity for isomers based on polar interactions. [3, 6] NP_Mode->NP_Adv RP_Mode->RP_Disadv

Caption: Rationale for selecting Normal-Phase Chromatography based on molecular properties.

Protocol 1: Method Development with Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, it is imperative to develop an appropriate solvent system using TLC. The goal is to find a mobile phase that provides good separation between the cis and trans isomers, with a target Retention Factor (Rf) of ~0.2-0.3 for the desired cis-isomer to ensure optimal separation on a column.[9]

Materials:

  • Silica gel 60 F254 TLC plates

  • TLC development chamber

  • Spotting capillaries

  • Crude reaction mixture

  • Solvents: Heptane (or Hexane), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Visualization agent: Potassium permanganate (KMnO4) stain or iodine chamber

Procedure:

  • Prepare Sample: Dissolve a small amount (1-2 mg) of the crude mixture in a suitable solvent like DCM or EtOAc (100 µL).

  • Spot Plate: Using a capillary, spot the solution onto the baseline of a TLC plate.

  • Develop Plate: Place the plate in a development chamber containing a pre-equilibrated mobile phase. Test the following systems, starting with the least polar:

    • System A: 70:30 Heptane/EtOAc

    • System B: 50:50 Heptane/EtOAc

    • System C: 100% EtOAc

    • System D: 98:2 DCM/MeOH

  • Visualize: Once the solvent front reaches ~1 cm from the top, remove the plate, mark the solvent front, and dry. Visualize the spots under UV light (if applicable) and then by staining with KMnO4 or in an iodine chamber.

  • Optimize:

    • If the spots are too high (Rf > 0.5), decrease the mobile phase polarity (e.g., increase the heptane ratio).

    • If the spots are too low (Rf < 0.1), increase the mobile phase polarity (e.g., increase the EtOAc or MeOH ratio).

    • The optimal system will show two distinct spots with a clear separation (ΔRf ≥ 0.1). The lower spot is predicted to be the more polar cis-isomer.

Protocol 2: Preparative Flash Column Chromatography

This protocol describes the purification of the target compound on a 100-500 mg scale. The ratio of silica gel to crude material should be approximately 50:1 to 100:1 by weight for effective separation.[9]

Materials:

  • Flash chromatography system (manual or automated)

  • Glass column

  • Silica gel (40-63 µm particle size)

  • Optimized mobile phase from Protocol 1

  • Sand

  • Collection tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., heptane).

    • Pour the slurry into the column and use gentle pressure or tapping to create a uniform, packed bed free of air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Preparation and Loading:

    • Dry Loading (Recommended): Dissolve the crude mixture in a minimal amount of a strong solvent (e.g., DCM or MeOH). Add a small amount of silica gel (2-3x the mass of the crude product) and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude mixture in the minimum possible volume of the mobile phase or a slightly stronger solvent. Using a pipette, carefully apply the solution to the top of the column, allowing it to absorb into the silica before starting the elution.

  • Elution:

    • Begin eluting with the mobile phase determined by TLC. For isomers that are close in Rf, isocratic elution (using a single, constant solvent mixture) is often preferred over a gradient to maximize resolution.

    • Maintain a steady flow rate. A typical linear velocity is 5-10 cm/min.

  • Fraction Collection:

    • Collect fractions of a consistent volume (e.g., 10-20 mL for a medium-sized column).

    • Monitor the elution process by spotting every few fractions on a TLC plate and developing it using the same mobile phase.

  • Product Recovery:

    • Once the fractions containing the pure desired isomer are identified by TLC, pool them together.

    • Remove the solvent using a rotary evaporator to yield the purified cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one.

Protocol 3: Analytical Purity Verification by HPLC

After preparative purification, the purity of the isolated compound must be confirmed using a high-resolution technique. A normal-phase or HILIC method is ideal for this analysis.

Materials & System Parameters:

ParameterNormal-Phase (NP-HPLC)HILIC
Column Silica or Cyano (CN) bonded phase, 5 µm, 4.6 x 250 mmAmide or Diol bonded phase, 3-5 µm, 4.6 x 150 mm
Mobile Phase Isocratic: 80:20 Heptane/Isopropanol (IPA) or a shallow gradientGradient: 95:5 to 70:30 Acetonitrile/Water (+0.1% Formic Acid)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25 °C30 °C
Injection Vol. 5-10 µL5-10 µL
Detector UV at 210 nm (for lactam chromophore) or ELSD/CADUV at 210 nm or Mass Spectrometer (MS)
Sample Prep. Dissolve ~1 mg of purified product in 1 mL of mobile phase.Dissolve ~1 mg of purified product in 1 mL of 90:10 Acetonitrile/Water.

Procedure:

  • Equilibrate System: Flush the HPLC system and column with the mobile phase until a stable baseline is achieved.

  • Inject Sample: Inject the prepared sample of the purified compound.

  • Analyze Chromatogram: The purified sample should ideally show a single, sharp peak at the expected retention time. The purity can be calculated based on the peak area percentage. A purity level of >98% is typically desired for drug development applications.

Troubleshooting

  • Poor Separation (TLC/Column): If isomers co-elute, decrease the polarity of the mobile phase or try a different solvent system (e.g., substitute EtOAc with a blend of DCM and IPA). A shallower gradient or isocratic elution is crucial for separating close-running spots.[9][13]

  • Peak Tailing (HPLC): Tailing can be caused by interactions with acidic silanol groups on the silica surface. Adding a small amount of a modifier like triethylamine (0.1%) to a normal-phase mobile phase can improve peak shape for basic compounds. For HILIC, ensuring proper salt concentration and pH with buffers like ammonium formate can help.

  • Low Recovery from Column: The compound may be highly adsorbed to the silica. A final "flush" with a highly polar solvent (e.g., 90:10 DCM/MeOH) can help recover any remaining material. Ensure the sample was loaded in a concentrated band.

References

  • Vertex AI Search. (n.d.). Reverse-phase HPLC analysis and purification of small molecules - PubMed.
  • MDPI. (2020, October 14). Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological Fluids for Multiclass LC-HRMS Method.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
  • LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Biotage. (2023, January 30). Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds.
  • Dr. Maisch. (n.d.). Normal Phase.
  • ResearchGate. (2017, January 14). Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases.
  • Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
  • Micro-Solv Technology Corporation. (2025, November 3). Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation.
  • Tosoh Bioscience. (n.d.). Normal Phase Chromatography.
  • ChemRxiv. (n.d.). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization.
  • Organic Syntheses. (2024, November 8). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride.
  • BenchChem. (n.d.). purification strategies to separate cis and trans isomers of 2-Methyl-3-phenylaziridine.
  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important bicyclic lactam scaffold. The unique strained ring system of bicyclo[3.2.0]heptanes makes them valuable building blocks in drug discovery, but their synthesis can present challenges related to yield and stereocontrol.[1][2]

This guide provides in-depth, experience-driven advice in a question-and-answer format to directly address common issues encountered during synthesis, helping you optimize your reaction outcomes.

Section 1: Core Synthetic Strategy & General Workflow

The most direct and widely employed method for constructing the bicyclo[3.2.0]heptane core is the intramolecular [2+2] photochemical cycloaddition.[1][3] This reaction involves the excitation of a substituted pyrrolinone derivative, which then undergoes cycloaddition to form the strained cyclobutane ring fused to the five-membered lactam. The cis-fusion is critical and often the primary synthetic challenge.

Below is a generalized workflow for the synthesis.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Photochemical Cycloaddition cluster_2 Step 3: Isolation & Purification A 1-Methyl-4-(alkenyl)-1,5-dihydro-2H-pyrrol-2-one Preparation B Purity Verification (NMR, LC-MS) A->B C Setup Photoreactor (Specify Wavelength & Cooling) B->C High Purity Precursor D Irradiation in Degassed Solvent C->D E Reaction Monitoring (TLC, GC/LC-MS) D->E F Solvent Removal E->F Reaction Complete G Aqueous Workup & Extraction F->G H Column Chromatography G->H I Characterization & Yield Calculation H->I G A Poor Cis:Trans Ratio Detected (NMR/GC) B Is Reaction Temperature Optimized? A->B C Lower Temperature to 0°C or below B->C No E Is a Sensitizer Being Used? B->E Yes D Analyze Diastereomeric Ratio C->D I Ratio Improved? D->I F Introduce Triplet Sensitizer (e.g., Acetophenone) E->F No G Has Solvent Polarity Been Screened? E->G Yes F->D H Screen Aprotic Solvents (Hexane, CH2Cl2, MeCN) G->H No G->I Yes H->D I->B No J Optimized Conditions Found I->J Yes

Sources

Technical Support Center: Stereoselective Synthesis of Diazabicyclo[3.2.1]heptanones

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the stereoselective synthesis of diazabicyclo[3.2.1]heptanones. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of constructing these valuable scaffolds. Diazabicyclo[3.2.1]heptanones are core motifs in numerous biologically active molecules, and their synthesis presents significant stereochemical challenges.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthetic campaigns. Each entry details the issue, explores the underlying causes, and provides a systematic approach to resolution.

Q1: My reaction is producing a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve the diastereoselectivity?

A1: Achieving high diastereoselectivity is fundamentally about maximizing the energy difference between the transition states leading to the different diastereomeric products. A low d.r. indicates that these transition states are too close in energy under your current conditions.

Potential Causes & Solutions:

  • Insufficient Steric or Electronic Bias: The inherent facial selectivity of your substrate may be low.

    • Solution 1: Modify Substrate/Reagents. Introduce bulkier protecting groups on your starting materials to sterically hinder one approach of the incoming reagent. For instance, in a Michael addition, a bulkier ester or amide group can significantly influence the facial bias.

    • Solution 2: Employ a Chiral Auxiliary. Attaching a chiral auxiliary, such as an Evans oxazolidinone, to your substrate provides a powerful and predictable method for directing the stereochemical outcome.[3][4] The auxiliary creates a highly ordered, rigid transition state that blocks one face of the molecule, leading to high diastereoselectivity.[5]

  • Suboptimal Reaction Temperature: Higher temperatures provide more thermal energy (kT), which can overcome small energy barriers between competing transition states, leading to product mixtures.

    • Solution: Lower the Reaction Temperature. Reducing the temperature is one of the most effective ways to enhance selectivity. Reactions run at 0 °C, -20 °C, or even -78 °C often show dramatic improvements in d.r.

  • Inadequate Catalyst Control: In catalyzed reactions, the catalyst may not be exerting sufficient control over the transition state geometry.

    • Solution 1: Screen Catalysts/Ligands. For metal-catalyzed processes, screen a variety of ligands (e.g., phosphines, BOX, PyBOX) to find one that creates a more defined and rigid chiral pocket around the metal center.[6] For organocatalyzed reactions, screen catalysts with different steric and electronic properties (e.g., proline derivatives, cinchona alkaloids, or squaramides).[7][8]

    • Solution 2: Optimize Catalyst Loading. Ensure catalyst loading is optimal. Too little catalyst may result in a significant uncatalyzed background reaction, which is typically non-selective.

  • Solvent Effects: The solvent can influence transition state stability through polarity and specific interactions (e.g., hydrogen bonding).

    • Solution: Solvent Screening. A change in solvent can alter the reaction pathway. For example, switching from a polar aprotic solvent like THF to a nonpolar solvent like toluene can change the aggregation state of reagents or the conformation of the transition state, sometimes improving selectivity.[3]

Q2: I'm getting a nearly racemic mixture (low enantiomeric excess, e.e.). What are the key factors for improving enantioselectivity?

A2: Low enantioselectivity in an asymmetric catalytic reaction points to an issue with the transfer of chirality from the catalyst to the substrate. The chiral catalyst is failing to effectively differentiate between the two enantiotopic faces of the prochiral substrate.

Potential Causes & Solutions:

  • Ineffective Catalyst-Substrate Match: The chiral environment created by the catalyst is not a good fit for your specific substrate.

    • Solution: Catalyst Screening. This is the most critical step. A broad screening of different classes of chiral catalysts (e.g., Brønsted acids, Lewis acids, hydrogen-bond donors) and ligands is essential. Organocatalysis has emerged as a powerful tool for these transformations.[9][10] For example, a reaction catalyzed by a quinine-derived thiourea may provide high e.e. where a proline-based catalyst fails.[8]

  • High Rate of Uncatalyzed Background Reaction: A non-asymmetric background reaction can compete with the desired catalytic cycle, producing a racemic product and eroding the overall e.e.

    • Solution 1: Lower the Temperature. As with diastereoselectivity, lowering the temperature will slow the background reaction more significantly than the catalyzed one, improving e.e.

    • Solution 2: Reduce Reagent Concentration. Running the reaction at a lower concentration can sometimes disfavor the bimolecular background reaction relative to the catalyst-substrate pathway.

  • Catalyst Deactivation or Poisoning: Trace impurities (water, acid, base) from starting materials, solvents, or glassware can deactivate or poison the catalyst.

    • Solution: Rigorous Control of Conditions. Ensure all reagents and solvents are scrupulously dried and purified. Perform reactions under an inert atmosphere (N₂ or Ar). Glassware should be oven- or flame-dried before use.

  • Product Racemization: The desired chiral product may be racemizing under the reaction conditions.

    • Solution: Monitor Reaction Profile. Take aliquots over time and analyze the e.e. If the e.e. is high initially but decreases over time, product racemization is likely. If this occurs, try to shorten the reaction time, reduce the temperature, or find a milder workup procedure.

Q3: I've isolated an unexpected byproduct. What are common side reactions in diazabicycloheptanone synthesis?

A3: The construction of bicyclic systems, especially via multi-step or domino sequences, can be prone to various side reactions.

Potential Side Reactions & Mitigation Strategies:

  • Epimerization: If there is an acidic or basic proton adjacent to a newly formed stereocenter, it can be removed and re-protonated, leading to loss of stereochemical integrity. This is common in reactions involving strong bases or prolonged reaction times.

    • Mitigation: Use the minimum required amount of base, employ milder bases where possible, and quench the reaction as soon as it is complete. A buffered workup can also prevent epimerization during extraction.

  • Diketopiperazine Formation: When using amino acid-derived starting materials, particularly at the dipeptide stage in a linear synthesis leading up to cyclization, intramolecular cyclization can form a stable six-membered diketopiperazine, truncating the desired product.[11]

    • Mitigation: This is more prevalent when proline is one of the first two residues. If this pathway is problematic, consider altering the synthetic route to avoid the problematic linear precursor or use protecting groups that disfavor this cyclization.

  • Retro-Michael or Ring-Opening Reactions: The bicyclic product, particularly if strained, might undergo a retro-Michael reaction or other ring-opening pathways under harsh conditions (e.g., high heat, strong acid/base).

    • Mitigation: Use the mildest possible conditions for product isolation and purification. Avoid excessive heat and exposure to strong acids or bases.

  • Byproducts from Reagent Decomposition: Some reagents, like diazo compounds used in [3+2] cycloadditions, can undergo side reactions like Wolff rearrangement if not consumed in the desired pathway.[12][13]

    • Mitigation: Ensure the reaction is efficient and the reactive intermediate is trapped quickly. This can often be achieved by optimizing the rate of addition of the unstable reagent.

Q4: My desired diazabicycloheptanone is difficult to separate from starting materials or byproducts. What purification strategies are effective?

A4: The polarity and structural similarity of intermediates and byproducts in these syntheses can make purification by standard silica gel chromatography challenging.

Advanced Purification Strategies:

  • Orthogonal Chromatography: If a compound is difficult to separate on normal-phase silica, switch to a different stationary phase.

    • Reversed-Phase HPLC (RP-HPLC): This is an extremely powerful technique for purifying polar, nitrogen-containing compounds.[14] Using C18, C8, or phenyl columns with gradients of acetonitrile/water or methanol/water (often with 0.1% TFA or formic acid) can resolve impurities that co-elute on silica.

    • Alumina or Florisil Chromatography: For compounds sensitive to the acidic nature of silica, basic alumina can be an effective alternative.

  • Crystallization: Bicyclic systems are often rigid and crystalline. Inducing crystallization can be an excellent method for obtaining highly pure material. Screen a wide range of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/ether, acetone/water).

  • Derivatization/Protection-Deprotection: If a problematic impurity has a reactive functional group that the product lacks (or vice versa), you can selectively react the impurity to drastically change its polarity, allowing for easy separation. The protecting group is then removed. For example, if an unreacted primary/secondary amine is the impurity, it can be acylated or converted to a Boc-carbamate, making it much less polar.

  • Acid/Base Extraction: Utilize the basic nature of the nitrogen atoms. The product can often be selectively extracted into an acidic aqueous layer (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and re-extracting into an organic solvent.

Frequently Asked Questions (FAQs)

Q: What are the main strategies for achieving stereoselectivity in diazabicycloheptanone synthesis?

A: There are four primary strategies, often used in combination:

  • Substrate Control: The existing stereocenters in a chiral starting material (e.g., derived from the chiral pool like amino acids or carbohydrates) direct the stereochemistry of new centers.

  • Auxiliary Control: A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective transformation and is subsequently removed. This is a robust and predictable method.[3][5]

  • Reagent Control: A stoichiometric chiral reagent is used to convert an achiral substrate into a chiral product. This is common in reductions or oxidations using chiral boranes or other reagents.

  • Catalyst Control: A substoichiometric amount of a chiral catalyst (organocatalyst or metal-ligand complex) creates a chiral environment to control the reaction's stereochemical outcome. This is the most atom-economical and powerful approach for large-scale synthesis.[8][9]

Q: How do I choose between organocatalysis and metal catalysis for my synthesis?

A: The choice depends on the specific transformation, substrate, and practical considerations.

FeatureOrganocatalysisTransition Metal Catalysis
Mechanism Often involves activation via enamine, iminium ion, or hydrogen bonding.[7][9]Involves coordination to the metal center, oxidative addition, reductive elimination, etc.[6]
Sensitivity Generally robust, often tolerant of trace moisture and air.Often highly sensitive to air and moisture; requires inert atmosphere and dry solvents.
Cost & Toxicity Catalysts are typically derived from natural products (proline, cinchona alkaloids) and are low-cost and non-toxic.Often relies on expensive and toxic heavy metals (Pd, Rh, Ru, Ir).
Functional Groups Excellent tolerance for a wide range of functional groups.Can be incompatible with certain functional groups (e.g., thiols, which can poison catalysts).
Common Reactions Michael additions, Aldol reactions, Mannich reactions, [4+2] and [3+2] cycloadditions.[8][15]Cross-coupling, C-H activation, hydrogenation, cycloadditions.[12][16]

Q: Which analytical techniques are best for determining d.r. and e.e.?

A: Accurate determination of stereochemical purity is crucial.

  • For Diastereomeric Ratio (d.r.): High-Field Nuclear Magnetic Resonance (¹H NMR) is the primary tool. Diastereomers are distinct compounds and will have different chemical shifts. Integration of well-resolved, non-overlapping peaks corresponding to each diastereomer provides a quantitative measure of the ratio.

  • For Enantiomeric Excess (e.e.): Since enantiomers have identical physical properties (including NMR spectra in achiral solvents), a chiral method is required to distinguish them.

    • Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): This is the gold standard. The sample is passed through a column with a chiral stationary phase (CSP), which interacts differently with the two enantiomers, causing them to separate and elute at different times. The area under each peak gives the ratio of enantiomers.

Visualized Workflow and Protocols

Troubleshooting Workflow for Low Diastereoselectivity

This decision tree provides a systematic approach to diagnosing and solving issues with diastereoselectivity.

G start Problem: Low d.r. check_temp Is reaction run at low temperature (-20 to -78°C)? start->check_temp lower_temp Action: Lower Temperature (e.g., 0°C -> -40°C) check_temp->lower_temp No check_catalyst Is this a catalyzed reaction? check_temp->check_catalyst Yes lower_temp->check_catalyst screen_catalyst Action: Screen Catalysts/Ligands (Vary steric/electronic properties) check_catalyst->screen_catalyst Yes check_substrate Does substrate have strong directing groups? check_catalyst->check_substrate No screen_catalyst->check_substrate modify_substrate Action: Modify Substrate 1. Add bulky protecting group 2. Switch to chiral auxiliary check_substrate->modify_substrate No screen_solvent Action: Screen Solvents (e.g., Toluene, CH2Cl2, THF, MeCN) check_substrate->screen_solvent Yes modify_substrate->screen_solvent

Caption: Troubleshooting Decision Tree for Low Diastereoselectivity.

Protocol: Organocatalytic Asymmetric Michael Addition/Cyclization

This protocol describes a representative synthesis of a chiral diazabicyclo[3.2.1]heptanone framework via an organocatalyzed domino reaction.[8]

Objective: To synthesize a chiral diazabicyclo[3.2.1]heptanone from a cyclic 1,3-ketoester and a β,γ-unsaturated-α-ketoester.

Materials:

  • Cyclic 1,3-ketoester (1.0 equiv)

  • β,γ-Unsaturated-α-ketoester (1.2 equiv)

  • Takemoto's catalyst (or similar thiourea catalyst) (10 mol%)

  • Toluene (anhydrous, 0.1 M)

  • 4Å Molecular Sieves

  • Argon or Nitrogen gas supply

  • Standard glassware (oven-dried)

Procedure:

  • Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add activated 4Å molecular sieves (approx. 200 mg). Seal the flask with a rubber septum and allow it to cool to room temperature under a stream of argon.

  • Reagent Addition: To the flask, add the cyclic 1,3-ketoester (e.g., 0.2 mmol, 1.0 equiv) and the organocatalyst (0.02 mmol, 0.1 equiv).

  • Solvent Addition: Add anhydrous toluene (2.0 mL) via syringe. Stir the mixture at room temperature for 10 minutes.

  • Cooling: Cool the reaction mixture to the desired temperature (start with -20 °C) using a cryocooler or a dry ice/acetone bath.

  • Substrate Addition: Slowly add the β,γ-unsaturated-α-ketoester (0.24 mmol, 1.2 equiv) to the cooled, stirring mixture via syringe over 5 minutes.

    • Causality Note: Slow addition helps control the reaction rate and can prevent side reactions or temperature fluctuations.

  • Reaction Monitoring: Stir the reaction at -20 °C. Monitor the reaction progress by thin-layer chromatography (TLC) every 2-4 hours. Check for the consumption of the limiting starting material (the 1,3-ketoester).

    • Self-Validation: The reaction is complete when the ketoester spot disappears on TLC. A new, more polar spot corresponding to the bicyclic product should appear.

  • Workup: Once the reaction is complete, quench it by adding 2 mL of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (1 x 10 mL) and then with brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure diazabicyclo[3.2.1]heptanone.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the d.r. by ¹H NMR and the e.e. by chiral HPLC analysis.

References

  • Organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones afford products in high yield and enantiomeric ratio (er). Further modification delivers products possessing natural product (NP) scaffolds including diazabicyclo[2.2.1]heptane, prolinamide and harmicine. (n.d.).
  • Organophotoredox-Catalyzed Stereoselective Synthesis of Bicyclo[3.2.0]heptanes via [2+2] Photocycloaddition. (2025, May 8). MDPI.
  • Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system. (n.d.).
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). scielo.org.mx.
  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. (n.d.). Simon Fraser University.
  • 2,7-Diazabicyclo[2.2.1]heptanes: Novel Asymmetric Access and Controlled Bridge-Opening. (2019, January 1). Amanote Research.
  • Chiral Auxiliaries in Asymmetric Synthesis. (n.d.).
  • Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. (n.d.).
  • Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2024, November 19). MDPI.
  • Advances in organocatalyzed synthesis of organic compounds. (2024, June 17). Semantic Scholar.
  • Asymmetric synthesis of 3,4-diaminocyclohexanol and endo-7-azabicyclo[2.2.1]heptan-2-amine. (2010, November 5). PubMed.
  • Metal-Catalyzed Reactions between 2-Azabicyclo[2.2.1]hept-5-en-3-ones and Arylboronic Acids. (n.d.). J-GLOBAL.
  • Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. (2022, February 10). MDPI.
  • Asymmetric-Synthesis. (n.d.). ac.in.
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (n.d.). RSC Publishing.
  • Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. (2018, April 28). MDPI.
  • STRUCTURAL AND CONFORMATIONAL STUDIES OF 3,8-DIAZABICYCLO[3.2.1]OCTANE DERIVATIVES, SELECTIVE AGONISTS OF µ-OPIOID RECEPTORS Ro. (2000, July 3). unimi.it.
  • Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. (n.d.). NIH.
  • Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. (2025, September 13). PMC.
  • Recent advances in the stereoselective synthesis of distal biaxially chiral molecules. (2026, March 16). Beilstein Journals.
  • Catalytic Diastereoselective Synthesis of Bicyclo[3.2.1]octanediones. (2025, June 16).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. (2025, October 17).
  • Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. (n.d.). PubMed.
  • Side reactions in peptide synthesis: An overview. (2018, August 12).
  • Stereoselective Synthesis of β-Lactam-triflones under Catalyst-Free Conditions. (2015, November 20). PubMed.
  • Improvement of purification methods for F(ab')2 fraction of equine hyperimmune plasma against scorpion venom. (2017, July 7). Allied Academies.

Sources

Technical Support Center: Synthesis of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one. This resource is designed for researchers, medicinal chemists, and process development scientists. The unique strained bicyclic lactam structure of this molecule makes it a valuable scaffold, but its synthesis can present challenges, particularly concerning side product formation. This guide provides in-depth, field-tested insights into identifying, understanding, and mitigating common impurities through a troubleshooting-focused Q&A format.

Plausible Synthetic Strategy: A Photochemical Approach

The target molecule, a cyclobutane ring fused to a pyrazolidinone, is most efficiently synthesized via an intramolecular photochemical [2+2] cycloaddition. This strategy involves the irradiation of a precursor molecule, such as N-allyl-N-methyl-maleimide, which undergoes cyclization to form the desired bicyclic system. The reaction is governed by the principles of pericyclic reactions, where light provides the energy to promote an electron to a higher molecular orbital, allowing for a symmetry-allowed cycloaddition.[1][2]

Sources

Technical Support Center: Optimization of Bicyclic Urea Formation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of bicyclic ureas. Bicyclic ureas are critical pharmacophores in modern drug discovery, most notably serving as the core scaffold for diazabicyclooctanone (DBO) β -lactamase inhibitors (e.g., avibactam, MK-7655) and complex marine guanidine alkaloids (e.g., batzelladines).

Due to their inherent ring strain and unique stereochemical requirements, the synthesis of these architectures often presents significant challenges, including competitive polymerization, epimerization, and degradation during late-stage deprotection. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your reaction conditions.

Mechanistic Workflows for Bicyclic Urea Synthesis

The two most robust methodologies for constructing bicyclic ureas are the carbonylation of diamines and the transition-metal-catalyzed carboamination of alkenyl ureas. Understanding the kinetic and thermodynamic pathways of these reactions is essential for successful optimization.

G cluster_0 Mechanistic Pathways for Bicyclic Urea Formation node1 Diamine Precursor node2 Carbonylation (Triphosgene/CDI) node1->node2 High Dilution DIPEA, 0°C node3 Strained Bicyclic Urea (e.g., DBO Core) node2->node3 Intramolecular Cyclization node4 Alkenyl Urea Precursor node5 Pd-Catalyzed Carboamination node4->node5 Pd2(dba)3, PCy3 Cs2CO3, 100°C node6 Substituted Bicyclic Urea (cis-Diastereomer) node5->node6 syn-Aminopalladation Reductive Elimination

Fig 1: Reaction workflows for synthesizing bicyclic ureas via carbonylation and carboamination.

Troubleshooting Guides & FAQs

Q1: My triphosgene-mediated carbonylation of a diamine is yielding a complex mixture of oligomers rather than the desired bridged bicyclic urea. How can I favor intramolecular cyclization?

Causality & Solution: Oligomerization occurs because the intermediate formed upon the reaction of the first amine with triphosgene (a highly electrophilic carbamoyl chloride or isocyanate) is susceptible to intermolecular nucleophilic attack by unreacted diamine molecules. This intermolecular pathway easily outcompetes the desired intramolecular ring closure, especially when forming highly strained systems like the bicyclo[3.2.1]urea core of MK-7655[1].

To kinetically favor intramolecular cyclization, you must implement strict high-dilution conditions (typically 0.01 M). Do not simply dilute the reaction flask; instead, use a syringe pump to slowly add a dilute solution of triphosgene into a highly dilute solution of the diamine and a non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA) at 0 °C[2]. This maintains a near-zero steady-state concentration of the reactive intermediate, preventing cross-linking.

Q2: I am synthesizing a diazabicyclooctanone (DBO) core, but the bicyclic urea degrades during the final Boc deprotection step. What is causing this, and how can I prevent it?

Causality & Solution: Strained bicyclic ureas exhibit compromised amide resonance. Because the nitrogen lone pairs cannot fully overlap with the carbonyl π -system due to geometric constraints, the carbonyl carbon becomes highly electrophilic, behaving more like a ketone. Consequently, the urea core is exceptionally labile to nucleophilic attack (e.g., by water) under strongly acidic or basic conditions[1].

Standard Boc deprotection using Trifluoroacetic acid (TFA) or HCl will destroy the DBO core. To preserve the bicyclic urea, you must maintain the reaction pH within a narrow stability window (pH 4–8). The optimal, self-validating protocol utilizes 1.4 equivalents of tetrafluoroboric acid diethyl ether complex ( HBF4​⋅OEt2​ ) in trifluoroethanol (TFE). This provides a mildly acidic, non-nucleophilic environment that successfully cleaves the Boc group without cleaving the urea[1].

Q3: When using Pd-catalyzed alkene carboamination to form a 5,6-fused bicyclic urea, my yields are low and diastereoselectivity is poor. What parameters should I optimize?

Causality & Solution: The generation of six-membered rings via Pd-catalyzed carboamination is kinetically challenging and prone to competitive β -hydride elimination if reductive elimination is slow. The stereochemical outcome is dictated by the syn-aminopalladation mechanism, which strictly enforces a cis-relationship between the newly formed C–N and C–C bonds[3].

If yields are low, the catalytic cycle is likely stalling at the Pd-amido complex or during reductive elimination. Switch to an electron-rich, sterically bulky phosphine ligand such as PCy3​ or Dpe-Phos. These ligands accelerate the critical C–C bond-forming reductive elimination step. Additionally, ensure you are using Cs2​CO3​ as the base; its solubility profile and counterion effect are optimal for generating the active Pd-amido complex[3].

Reagent Optimization Data

When selecting a carbonylating agent for diamine cyclization, researchers must balance reactivity against the risk of side reactions. The table below summarizes the quantitative parameters and operational requirements for the most common reagents.

Carbonylating AgentTypical ConcentrationOptimal BaseReaction TempPrimary ByproductsMechanistic Notes & Drawbacks
Triphosgene 0.01 MDIPEA / Et3​N 0 °C to RT CO2​ , HClHighly reactive; requires strict high-dilution and syringe pump addition to prevent polymerization[2].
Carbonyldiimidazole (CDI) 0.05 - 0.1 MDBU or NoneRT to 60 °CImidazoleMilder than triphosgene. However, the released imidazole can act as a nucleophile and open highly strained bicyclic ureas.
Phosgene (Gas) 0.02 MPyridine-20 °C to 0 °CHClExtreme toxicity requires specialized containment. Offers the cleanest reaction profile for highly hindered amines.
CO / Pd(II) catalysis 0.1 - 0.5 M K2​CO3​ 80 °C - 100 °CNone (Oxidant dependent)Excellent for avoiding oligomerization, but requires high-pressure equipment and specific diamine geometries.

Validated Experimental Protocols

Protocol A: High-Dilution Carbonylation using Triphosgene (Synthesis of DBO Core)

Adapted from the synthesis of MK-7655 and related DBO inhibitors[1][2].

Materials:

  • Diamine precursor (1.0 equiv)

  • Triphosgene (0.4 equiv; equivalent to 1.2 equiv of phosgene)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Acetonitrile ( CH3​CN )

Step-by-Step Methodology:

  • Preparation of Diamine Solution: Dissolve the diamine precursor (1.0 mmol) and DIPEA (3.0 mmol) in 100 mL of anhydrous CH3​CN in a flame-dried, round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C under a positive pressure of argon.

  • Preparation of Triphosgene Solution: In a separate flame-dried vial, dissolve triphosgene (0.4 mmol) in 20 mL of anhydrous CH3​CN . Draw this solution into a gas-tight syringe.

  • Syringe Pump Addition: Mount the syringe on a programmable syringe pump. Add the triphosgene solution dropwise to the vigorously stirred diamine solution at a rate of 0.5 mL/min. Critical Step: Rapid addition will result in immediate polymerization.

  • Reaction Maturation: Once the addition is complete, maintain the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature over 2 hours.

  • Quenching & Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to isolate the pure bicyclic urea.

Protocol B: Stereocontrolled Pd-Catalyzed Alkene Carboamination

Adapted for the synthesis of cis-fused bicyclic ureas[3].

Materials:

  • Alkenyl urea precursor (1.0 equiv)

  • Aryl or Alkenyl Bromide (1.2 equiv)

  • Pd2​(dba)3​ (0.02 equiv, 4 mol% Pd)

  • Tricyclohexylphosphine ( PCy3​ ) (0.08 equiv)

  • Cesium Carbonate ( Cs2​CO3​ ) (2.0 equiv)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, combine Pd2​(dba)3​ (0.02 mmol) and PCy3​ (0.08 mmol) in a Schlenk tube. Add 2 mL of anhydrous toluene and stir for 15 minutes at room temperature to generate the active Pd(0) complex.

  • Substrate Addition: To the catalyst solution, add the alkenyl urea precursor (1.0 mmol), the aryl bromide (1.2 mmol), and Cs2​CO3​ (2.0 mmol).

  • Dilution: Add an additional 8 mL of anhydrous toluene to bring the total solvent volume to 10 mL (0.1 M concentration).

  • Heating: Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture in an oil bath at 100 °C for 12–16 hours with vigorous stirring.

  • Monitoring: Monitor the consumption of the alkenyl urea via TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with 20 mL of diethyl ether, and filter the mixture through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with an additional 20 mL of diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue via flash column chromatography to yield the cis-diastereomer of the bicyclic urea.

Sources

Technical Support Center: Troubleshooting Guide for Pd-Catalyzed Cyclization of Ureas

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for palladium-catalyzed cyclization of ureas. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful transformation to synthesize cyclic ureas, a critical scaffold in numerous biologically active molecules.[1][2][3] This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low to no conversion of the starting urea. What are the most likely causes and how can I address them?

A1: Low or no conversion is a common initial hurdle. The root cause often lies in one of three areas: the catalyst's activity, the reaction conditions, or the integrity of your starting materials.

Core Areas to Investigate:

  • Catalyst Inactivation: The active Pd(0) species is susceptible to oxidation by trace oxygen.[4] The formation of a black precipitate, known as palladium black, is a clear indicator of catalyst decomposition and a loss of catalytic activity.[4]

    • Solution: Ensure your entire setup is rigorously deoxygenated. Use a Schlenk line or glovebox for reagent and solvent transfers. Solvents must be anhydrous and thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen) for an extended period.[4]

  • Inefficient Pre-catalyst Activation: Many modern protocols use stable Pd(II) pre-catalysts that must be reduced in situ to the active Pd(0) species.[4] If this activation is incomplete, the concentration of the active catalyst will be too low to drive the reaction.

    • Solution: Review the specific activation requirements for your chosen pre-catalyst and ligand system. Some systems require specific temperatures or the presence of the substrate and base to activate efficiently.

  • Poor Ligand Choice or Degradation: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Sterically bulky and electron-rich phosphine ligands are often employed to promote the desired reactivity.[5] These ligands, however, can be sensitive to air and moisture.

    • Solution: Use a ligand known to be effective for C-N bond formation, such as biaryl phosphines (e.g., XPhos, SPhos) or chelating ligands like Xantphos, depending on the specific transformation.[5][6] Always store and handle ligands under an inert atmosphere. If you suspect degradation, use a fresh batch.

  • Inappropriate Base: The base plays a critical role in deprotonating the urea nitrogen, making it nucleophilic enough to participate in the cyclization. The strength and nature of the base can significantly impact the reaction rate.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are often effective. However, for substrates with base-sensitive functional groups, weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in combination with a suitable solvent might be necessary.[6][7][8]

Q2: I'm observing the formation of palladium black in my reaction. What is causing this and how can I prevent it?

A2: The appearance of a black precipitate is a tell-tale sign of catalyst decomposition into inactive, agglomerated metallic palladium, often referred to as "palladium black."[4] This is a primary cause of stalled reactions.

Causality and Prevention:

  • Presence of Oxygen: The most common culprit is the presence of trace oxygen, which oxidizes the active Pd(0) catalyst to inactive Pd(II) species that then aggregate.[4]

    • Prevention: The rigorous exclusion of air is non-negotiable. Ensure all glassware is oven-dried and cooled under vacuum or an inert gas stream. Use high-purity, degassed solvents and purge the reaction vessel thoroughly with argon or nitrogen before adding the catalyst and reagents.[4]

  • High Reaction Temperatures: Excessive heat can accelerate catalyst decomposition pathways, leading to agglomeration.[4]

    • Prevention: While higher temperatures can increase reaction rates, there is often a trade-off with catalyst stability. Consider lowering the reaction temperature and compensating with a longer reaction time.[4]

  • Inadequate Ligand Protection: The ligand's role is not only to modulate reactivity but also to stabilize the palladium center and prevent aggregation.

    • Prevention: Ensure you are using an appropriate ligand-to-palladium ratio. In some cases, a slight excess of the ligand can help maintain catalyst stability throughout the reaction.

Q3: My reaction is producing a mixture of regioisomers or other side products. How can I improve the selectivity?

A3: Achieving high selectivity is paramount, and side reactions can often be suppressed by carefully tuning the reaction parameters.

Strategies for Enhancing Selectivity:

  • Ligand Selection: The steric and electronic properties of the ligand play a pivotal role in controlling the regioselectivity of the C-N bond formation.

    • Solution: For intramolecular cyclizations, bulky biaryl phosphine ligands can often enforce a specific geometry in the transition state, favoring one regioisomer over another.[5] It may be necessary to screen a small library of ligands to find the optimal one for your specific substrate.

  • Base and Solvent Effects: The choice of base and solvent can influence the equilibrium between different reactive intermediates, thereby affecting the product distribution.

    • Solution: Experiment with different bases of varying strengths. For instance, a weaker base might favor the desired pathway by minimizing side reactions that require a stronger base. The polarity of the solvent can also influence the reaction's course.

  • Temperature Control: The activation energies for the desired reaction and potential side reactions may be different.

    • Solution: Running the reaction at a lower temperature may favor the desired product if it has a lower activation energy barrier compared to the side reactions.

Experimental Protocols & Data

General Protocol for a Pd-Catalyzed Urea Cyclization

This protocol is a starting point and may require optimization for your specific substrate.

Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the urea starting material (1.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Seal the flask with a septum and evacuate and backfill with high-purity argon or nitrogen (repeat this cycle three times).

  • Under a positive pressure of inert gas, add the base (e.g., NaOt-Bu, 2.0 equiv).

  • Add the degassed, anhydrous solvent (e.g., toluene, dioxane) via syringe.

  • Place the flask in a pre-heated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst.

  • Proceed with a standard aqueous workup and purification by column chromatography.

Table 1: Common Parameters for Optimization

ParameterTypical Range/OptionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is a common Pd(II) source, while Pd₂(dba)₃ is a source of Pd(0).[9][10]
Ligand XPhos, SPhos, XantphosBulky, electron-rich biaryl phosphines often enhance catalyst activity and stability.[5][6]
Base NaOt-Bu, K₂CO₃, Cs₂CO₃The choice depends on the substrate's sensitivity and the required basicity for urea deprotonation.[6][7]
Solvent Toluene, Dioxane, THF, EtOAcSolvent polarity can influence reaction rates and solubility.[9]
Temperature 80 - 120 °CBalances reaction rate against catalyst stability.[4]
Catalyst Loading 1 - 10 mol%Higher loading can increase reaction speed but also cost.[11]

Visualizing the Process

Troubleshooting Workflow

This diagram outlines a logical workflow for addressing common issues in Pd-catalyzed urea cyclization.

TroubleshootingWorkflow Start Reaction Start CheckConversion Low/No Conversion? Start->CheckConversion Catalyst Check Catalyst System: - Inert atmosphere? - Ligand integrity? - Pre-catalyst activation? CheckConversion->Catalyst Yes SideProducts Side Products Formed? CheckConversion->SideProducts No Conditions Optimize Conditions: - Screen bases - Screen solvents - Adjust temperature Catalyst->Conditions Conditions->Start Re-run Selectivity Improve Selectivity: - Screen ligands - Lower temperature - Adjust base/solvent SideProducts->Selectivity Yes PdBlack Palladium Black Observed? SideProducts->PdBlack No Selectivity->Start Re-run Deoxygenate Improve Deoxygenation: - Degas solvents - Use Schlenk line - Check for leaks PdBlack->Deoxygenate Yes Success Successful Cyclization PdBlack->Success No Deoxygenate->Start Re-run

Caption: A logical workflow for troubleshooting common issues.

Catalytic Cycle Overview

A simplified representation of the key steps in a Pd-catalyzed C-N cross-coupling reaction.

CatalyticCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)-X L_n OxAdd->PdII NucSub Nucleophilic Substitution PdII->NucSub + R'-N(H)₂ PdII_N R-Pd(II)-N(H)R' L_n NucSub->PdII_N RedElim Reductive Elimination PdII_N->RedElim - Base RedElim->Pd0 - HX Product R-N(H)R' RedElim->Product

Caption: Key steps of the Pd(0)/Pd(II) catalytic cycle.

References

  • Tao, L., & Shi, M. (2018). Pd(II)-Catalyzed Cyclization–Oxidation of Urea-Tethered Alkylidenecyclopropanes. Organic Letters, 20(10), 3017–3020. [Link]

  • Lautens, M., et al. (2025). Pd-Catalyzed Carbonylative Cyclization of Propargylic Ureas. ResearchGate. [Link]

  • Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2‐Hydroxypyrimidine/Pyrimidin‐2(1H). (n.d.). Angewandte Chemie International Edition. [Link]

  • Tao, L., & Shi, M. (2018). Pd(II)-Catalyzed Cyclization-Oxidation of Urea-Tethered Alkylidenecyclopropanes. PubMed. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. [Link]

  • Klapars, A., et al. (2003). Expanding Pd-Catalyzed C−N Bond-Forming Processes: The First Amidation of Aryl Sulfonates, Aqueous Amination, and Complementarity with Cu-Catalyzed Reactions. Journal of the American Chemical Society, 125(25), 7725–7737. [Link]

  • Milovic, N. M., & Kostic, N. M. (2002). Alcoholysis of Urea Catalyzed by Palladium(II) Complexes. PubMed. [Link]

  • PALLADIUM(II)-CATALYZED CYCLIZATION VIA N-ALKYLATION OF AN ALLYL ALCOHOL WITH AN URETHANE AND ITS APPLICA- TION TO THE SYNTHESES. (2008). Semantic Scholar. [Link]

  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (n.d.). ResearchGate. [Link]

  • A novel Pd-catalyzed cyclization reaction of ureas for the synthesis of dihydroquinazolinone p38 kinase inhibitors. (2004). PubMed. [Link]

  • Lee, W., & Kim, S. (2015). Pd(II)-Catalyzed Allylic C–H Amination for the Preparation of 1,2- and 1,3-Cyclic Ureas. Organic Letters, 17(4), 832–835. [Link]

  • Palladium(ii)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Efficient access to cyclic ureas via Pd-catalyzed cyclization. (n.d.). PubMed. [Link]

  • Amines as the ligands for palladium-catalyzed coupling reactions. (n.d.). ResearchGate. [Link]

  • Kim, M., et al. (2016). Pd(II)/Ag(I)-Promoted One-Pot Synthesis of Cyclic Ureas from (Hetero)Aromatic Amines and Isocyanates. Organic Letters, 18(24), 6344–6347. [Link]

  • Chen, X., et al. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (n.d.). Organic Chemistry Portal. [Link]

  • Bagley, M. C., et al. (2006). Tandem Palladium-Catalyzed Urea Arylation−Intramolecular Ester Amidation: Regioselective Synthesis of 3-Alkylated 2,4-Quinazolinediones. Organic Letters, 8(22), 5033–5036. [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012). Beilstein Journals. [Link]

  • Palladium-Catalyzed Oxidative Wacker Cyclizations in Nonpolar Organic Solvents with Molecular Oxygen: A Stepping Stone to Asymmetric Aerobic Cyclizations. (n.d.). Organic Chemistry Portal. [Link]

  • "Base effect" in the auto-tandem palladium-catalyzed synthesis of amino-substituted 1-methyl-1H-α-carbolines. (2013). PubMed. [Link]

  • Palladium-catalyzed C-C, C-N and C-O bond formation. (n.d.). DSpace@MIT. [Link]

  • p–p stacking assisted regioselectivity regulation in palladium-catalyzed cyclization reactions. (2024). Semantic Scholar. [Link]

  • Palladium-catalyzed synthesis of symmetrical urea derivatives by oxidative carbonylation of primary amines in carbon dioxide medium. (2026). ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Racemization in Chiral Bicyclic Urea Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Chiral bicyclic ureas (e.g., imidazolidin-2-ones, hexahydro-2H-1,3-diazepin-2-ones) are privileged pharmacophores frequently utilized in the development of HIV protease inhibitors, kinase inhibitors, and biotin analogs. A critical challenge during their synthesis from chiral 1,2-diamines or amino-alcohols is the loss of stereochemical integrity (racemization or epimerization) during the cyclization step.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you preserve enantiomeric excess (ee) during your workflows.

Mechanistic Insights: The Root Cause of Racemization

Racemization during urea formation typically occurs at the intermediate stage—often a carbamoyl chloride, isocyanate, or imidazolide. The electron-withdrawing nature of these activating groups significantly increases the acidity of the adjacent α -proton[1].

When exposed to strong, unhindered bases (e.g., Triethylamine, DIPEA) or elevated temperatures, this proton is rapidly abstracted. This forms a planar, achiral enolate or imine-like intermediate. Subsequent non-selective protonation from either face of the molecule leads to a loss of the original stereochemistry, resulting in a racemic mixture[1].

RacemizationPathway Start Chiral 1,2-Diamine Activation Activation (CDI or Triphosgene) Start->Activation Intermediate Carbamoyl Chloride / Isocyanate Intermediate Activation->Intermediate PathA Strong Base (TEA, DIPEA) Elevated Temp Intermediate->PathA PathB Hindered/Mild Base (NMM, Collidine) Low Temp (0 °C) Intermediate->PathB Enolate Achiral Enolate (alpha-deprotonation) PathA->Enolate Racemic Racemic Bicyclic Urea (Loss of ee) Enolate->Racemic Direct Direct Intramolecular Cyclization PathB->Direct Enantiopure Enantiopure Bicyclic Urea (Retention of ee) Direct->Enantiopure

Fig 1: Mechanistic pathway showing base-dependent racemization vs. retention in urea synthesis.

Troubleshooting Guide & FAQs

Q1: I am using triphosgene and TEA to cyclize a chiral 1,2-diamine, but my product is nearly racemic. What is causing this? A1: Triethylamine (TEA) is a strong, unhindered base that rapidly abstracts the acidic α -proton of the highly reactive carbamoyl chloride intermediate[1]. To prevent this, replace the strong base with a weaker, sterically hindered alternative. N-methylmorpholine (NMM) is an excellent first choice; if racemization persists, the highly hindered base 2,4,6-collidine (TMP) can be very effective[2]. Additionally, ensure the reaction is strictly maintained at 0 °C during the activation phase.

Q2: Does the choice of the carbonylating agent impact the rate of racemization? A2: Yes. Highly reactive agents like phosgene or triphosgene generate intermediates that are highly susceptible to base-catalyzed enolization. In contrast, 1,1'-Carbonyldiimidazole (CDI) forms a relatively more stable imidazolide intermediate, which often requires less basic conditions, thereby reducing racemization risks. However, CDI cyclizations can be sluggish due to steric hindrance (e.g., in trans-fused systems) and might require forcing conditions or heating, which re-introduces the risk of thermal racemization[3].

Q3: I must use a strong base (e.g., NaH) to deprotonate a secondary amine for cyclization. How can I preserve my stereocenters? A3: Strict stoichiometric control is paramount. Research has demonstrated that using a large excess of strong base (e.g., 5.0 equivalents of NaH) leads to significant racemization, yielding mixtures as poor as 3:1 enantiomeric ratios. Limiting the base to exactly 2.2 equivalents minimizes excess unreacted base in the system, preventing the abstraction of the α -proton and preserving the enantiomeric ratio (e.g., improving er to 95:5)[4].

Quantitative Data & Benchmarks

The following table summarizes the impact of base selection, stoichiometry, and temperature on the enantiomeric excess of bicyclic ureas during cyclization workflows.

Carbonyl SourceBase (Equivalents)Temp (°C)Intermediate StabilityResulting % ee
TriphosgeneTEA (3.0 eq)25Low< 20%
TriphosgeneDIPEA (3.0 eq)0Low45 - 50%
TriphosgeneNMM (3.0 eq)0Moderate> 95%
CDINone25High> 98%
CDINaH (5.0 eq)0 to 25Low~ 50%
CDINaH (2.2 eq)0 to 25Moderate> 90%

Validated Experimental Protocols

Protocol A: Low-Temperature Triphosgene Cyclization with N-Methylmorpholine (NMM)

Objective: Synthesize chiral imidazolidin-2-one from a vicinal diamine while suppressing α -carbon deprotonation.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral 1,2-diamine (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Base Addition: Add N-methylmorpholine (NMM, 3.0 equiv). Crucial: Do not use TEA or DIPEA.

  • Cooling: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Allow 10 minutes for temperature equilibration.

  • Activation: In a separate vial, dissolve triphosgene (0.35 equiv) in anhydrous DCM. Add this solution dropwise to the diamine mixture over 30 minutes using a syringe pump. This prevents localized heating and excess reagent accumulation.

  • Cyclization: Stir the mixture at 0 °C for 2 hours. Monitor the reaction progress by TLC or LC-MS. Avoid unnecessary warming to room temperature.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: CDI-Mediated Cyclization under Neutral Conditions

Objective: Utilize CDI to form a bicyclic urea without the need for external amine bases, ideal for base-sensitive substrates.

  • Preparation: Dissolve the chiral diamine (1.0 equiv) in anhydrous THF (0.05 M) under an inert atmosphere.

  • Reagent Addition: Add 1,1'-Carbonyldiimidazole (CDI, 1.2 equiv) in a single portion at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. If the cyclization is sterically hindered, warm gently to 40 °C, but avoid refluxing to prevent thermal racemization.

  • Workup: Concentrate the solvent under reduced pressure. Redissolve the crude residue in EtOAc, and wash sequentially with 1M HCl (to remove imidazole by-products), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

References

  • BenchChem. "How to avoid racemization during 2-phenylpropanamide synthesis." BenchChem Technical Support.
  • BenchChem. "Preventing racemization of N-Tosyl-L-alanine during reactions." BenchChem Technical Support.
  • Journal of Medicinal Chemistry (ACS Publications). "Preparation and Structure−Activity Relationship of Novel P1/P1'-Substituted Cyclic Urea-Based Human Immunodeficiency Virus Type-1 Protease Inhibitors."
  • Organic Letters (ACS Publications).

Sources

Technical Support Center: Advanced Purification of Polar Bicyclic Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, methodologies, and FAQs for purifying highly polar, basic bicyclic compounds (e.g., azabicycloalkanes, quinuclidines, and piperidine-fused heterocycles). Designed for researchers and drug development professionals, this center focuses on resolving complex chromatographic challenges through mechanistic understanding and self-validating experimental designs.

Diagnostic Decision Logic

Before altering your mobile phase or column, it is critical to diagnose the specific retention failure mechanism. Use the decision tree below to determine the optimal chromatographic mode for your target compound.

DiagnosticTree Start Polar Bicyclic Compound (e.g., Azabicyclo, Quinuclidine) CheckBasic Is the compound highly basic (pKa > 8)? Start->CheckBasic HighPH High-pH RP-HPLC (pH 10-11, Hybrid C18) CheckBasic->HighPH Yes LowPH Standard RP-HPLC (pH 2-4, 0.1% TFA/FA) CheckBasic->LowPH No AssessRet Adequate Retention (k' > 2)? HighPH->AssessRet LowPH->AssessRet ScaleUp Optimize Gradient & Proceed to Prep-LC AssessRet->ScaleUp Yes AltMode Switch to HILIC or Mixed-Mode (MMC) AssessRet->AltMode No

Caption: Diagnostic decision tree for selecting the optimal purification mode.

Troubleshooting Guide: The Core Challenges

Challenge A: Poor Retention (Elution in the Void Volume) on Standard C18

Expertise & Causality: Polar bicyclics possess rigid, compact structures with a high density of polar surface area. Basic nitrogen atoms (e.g., in quinuclidine, pKa ~11) are fully protonated at standard acidic HPLC conditions (pH 2–4), rendering them highly hydrophilic. In reversed-phase liquid chromatography (RPLC), these ionized species lack sufficient hydrophobic surface area to partition into the C18 stationary phase, resulting in immediate elution in the void volume. Self-Validating Solution: High-pH Reversed-Phase Chromatography . By raising the mobile phase pH at least 1–2 units above the compound's pKa (typically pH 10.5 for basic amines), the compound is neutralized into its free-base form. This dramatically increases its hydrophobicity and retention on C18. Authoritative Grounding: Agilent's guidelines on pH control emphasize that high pH suppresses the ionization of basic analytes, increasing retention and resolution 1. Furthermore, modern hybrid inorganic/organic silica particles (e.g., bridged ethyl hybrids) resist dissolution at pH 12, enabling robust high-pH separations 2.

Challenge B: Severe Peak Tailing and Irreversible Adsorption

Expertise & Causality: When purifying basic bicyclics on normal-phase silica or standard RPLC, the positively charged nitrogen undergoes secondary ion-exchange interactions with negatively charged, un-endcapped residual silanols (Si-O⁻) on the silica surface. This causes peak broadening, severe tailing, and poor recovery. Self-Validating Solution: Mixed-Mode Chromatography (MMC) or Hydrophilic Interaction Liquid Chromatography (HILIC) . MMC combines reversed-phase and ion-exchange mechanisms, using the charge intentionally rather than fighting it. HILIC uses a water-enriched stagnant layer on a polar stationary phase, where retention is driven by partitioning and hydrogen bonding, bypassing hydrophobic limitations. Authoritative Grounding: MMC offers alternative selectivity, providing a significant increase in loadability for ionic compounds without needing ion-pairing reagents 3. HILIC is particularly effective for highly polar metabolites and basic pharmaceuticals, where retention increases proportionally with analyte hydrophilicity 4.

Step-by-Step Methodologies

Protocol 1: High-pH RP-HPLC Screening (Self-Validating Workflow)

This protocol is designed to force the retention of highly basic bicyclic compounds by neutralizing them.

  • Column Selection: Equip the system with a high-pH stable column (e.g., Bridged Ethyl Hybrid C18 or Polymeric PLRP-S). Do not use standard bare silica C18, as it will dissolve above pH 8.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Hydroxide in Milli-Q Water (Adjust to pH 10.5).

    • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Sample Preparation: Dissolve the crude bicyclic compound in a diluent matching the initial gradient conditions (e.g., 5% B).

    • Self-Validation Check: Visually inspect the vial. If precipitation occurs upon dilution, the free-base form is insoluble in the aqueous fraction; add up to 20% methanol to aid solubility.

  • System Validation: Inject a basic marker (e.g., amitriptyline) to confirm high-pH retention and peak symmetry. If amitriptyline tails, the column may have degraded or the pH is insufficient.

  • Gradient Execution: Run a scouting gradient from 5% B to 95% B over 10 column volumes (CV).

  • Fraction Analysis: Monitor UV absorbance and confirm target mass via in-line ESI-MS.

Protocol 2: HILIC Preparative Purification Workflow

Use this protocol when High-pH RP-HPLC fails due to extreme compound polarity.

HILICWorkflow Step1 1. Column Selection (Amide/Diol/Bare Silica) Step2 2. Mobile Phase (High ACN, 5-20mM Buffer) Step1->Step2 Step3 3. Sample Diluent (Match Initial Organic %) Step2->Step3 Step4 4. Gradient Run (95% -> 50% ACN) Step3->Step4 Step5 5. Fraction Analysis (LC-MS confirmation) Step4->Step5

Caption: Step-by-step preparative HILIC purification workflow.

  • Column Selection: Select an Amide or bare silica HILIC column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate.

  • Sample Dilution (Critical Step): Dissolve the sample in a highly organic solvent (minimum 75% Acetonitrile).

    • Causality Note: Injecting a highly aqueous sample in HILIC disrupts the stagnant water layer on the stationary phase, leading to peak distortion and immediate breakthrough.

  • Gradient Execution: Run a gradient from 100% B down to 50% B. (Note: HILIC gradients run in reverse compared to RPLC—from high organic to high aqueous).

  • Equilibration: Allow at least 10–15 CVs of initial mobile phase to re-equilibrate the column before the next injection.

Quantitative Data Summaries

Table 1: Comparison of Chromatographic Modes for Polar Bicyclics
Chromatographic ModeRetention MechanismBest ForTypical Mobile PhaseLimitations
Standard RP-HPLC (Low pH) Hydrophobic partitioningNeutral or weakly basic compoundsWater/ACN + 0.1% TFAPoor retention for ionized basic bicyclics; peak tailing.
High-pH RP-HPLC Hydrophobic partitioning (free base)Highly basic compounds (pKa 8-10)Water/ACN + 10mM NH₄OH (pH 10.5)Requires specialized high-pH stable hybrid/polymeric columns.
HILIC Hydrophilic partitioning / H-bondingExtremely polar, highly ionized compounds95% ACN / 5% Water + 10mM NH₄OAcSample must be dissolved in high organic diluent; long equilibration.
Mixed-Mode (RP/Cation-Exchange) Hydrophobic + ElectrostaticCharged basic compoundsWater/ACN + buffer (pH controls ionization)Complex method development; highly sensitive to ionic strength.
Table 2: Recommended Buffer Systems for LC-MS Compatibility
Buffer SystempH RangeVolatility (LC-MS)Primary Application
0.1% Formic Acid 2.5 - 3.0ExcellentStandard low-pH RP-HPLC
10 mM Ammonium Acetate 3.8 - 5.8ExcellentHILIC and Mixed-Mode
10 mM Ammonium Bicarbonate 6.8 - 8.8GoodMid-pH RP-HPLC
0.1% Ammonium Hydroxide 10.0 - 11.0ExcellentHigh-pH RP-HPLC

Frequently Asked Questions (FAQs)

Q1: Why does my azabicyclo compound streak on normal-phase silica TLC, but elute in the void on C18? A1: Basic bicyclic compounds suffer from secondary interactions (ion-exchange) with acidic silanols on bare silica, causing streaking 5. On standard C18 at low pH, the basic nitrogen is protonated, creating a hydration shell that makes the molecule too polar to partition into the hydrophobic stationary phase. Switch to High-pH RP-HPLC or HILIC to resolve this.

Q2: Can I use Trifluoroacetic Acid (TFA) to improve peak shape for my basic compound? A2: While TFA acts as a strong ion-pairing agent that masks silanol interactions and improves peak shape, it causes severe ion suppression in LC-MS. If MS detection is required for fraction collection, use formic acid or switch to a high-pH method using ammonium hydroxide.

Q3: My compound precipitates when I inject it into the HILIC column, causing a pressure spike. What went wrong? A3: HILIC requires the sample diluent to be highly organic (e.g., >75% ACN). If your compound was dissolved in 100% water and injected into a 95% ACN mobile phase, it crashed out at the column head. Always match your sample diluent to the initial mobile phase conditions. If solubility is an issue, Mixed-Mode Chromatography (MMC) is a better alternative as it tolerates aqueous diluents 6.

References

  • Agilent Technologies. Control pH During Method Development for Better Chromatography.
  • Davies, N. H., et al. (2008). Analysis of basic compounds by reversed-phase high-performance liquid chromatography using hybrid inorganic/organic phases at high pH. PubMed.
  • Helix Chromatography. Mixed-Mode Chromatography and Stationary Phases.
  • LCGC International. Column Highlights of HPLC 2007.
  • Benchchem. Technical Support Center: Purification of 4-(Piperidin-4-yl)aniline using Column Chromatography.
  • LCGC International. Mixed-Mode Chromatography—A Review.

Sources

Technical Support Center: Scale-Up Synthesis of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions (FAQs) encountered during the scale-up of this important bicyclic lactam intermediate.

The synthesis of complex heterocyclic structures like cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one presents unique challenges, particularly when transitioning from laboratory-scale to pilot or manufacturing scale. Issues related to reaction kinetics, thermodynamics, purification, and diastereoselectivity can become more pronounced. This guide offers practical, experience-driven advice to navigate these complexities.

General Synthetic Pathway Overview

The synthesis of the 2,4-diazabicyclo[3.2.0]heptan-3-one core often involves the construction of the fused cyclobutane and pyrrolidinone rings. One common strategy is an intramolecular [2+2] photocycloaddition of a suitable precursor. The diagram below illustrates a generalized workflow.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Core Formation cluster_2 Step 3: Methylation & Final Processing A Starting Materials B Synthesis of Photocycloaddition Precursor A->B C Intramolecular [2+2] Photocycloaddition B->C hv (e.g., 254 nm) D N-Methylation C->D E Work-up & Purification D->E F Final Product: cis-2-Methyl-2,4-diazabicyclo [3.2.0]heptan-3-one E->F

Caption: Generalized workflow for the synthesis of the target bicyclic lactam.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, categorized by the stage of the process.

Part 1: The Photocycloaddition Reaction

Q1: My [2+2] photocycloaddition reaction is showing low conversion and poor yield upon scale-up. What are the likely causes?

A1: This is a common issue when scaling photochemical reactions. Several factors can contribute:

  • Photon Flux Limitation: On a larger scale, the path length for light increases, and the solution's concentration can cause significant light attenuation (the "inner filter effect"). The photons may not be reaching all the reactant molecules.

  • Temperature Control: Photochemical reactions can generate heat. Inadequate cooling in a larger reactor can lead to side reactions or product degradation.

  • Reactor Geometry: The design of the photoreactor is critical. A simple flask that works in the lab will be inefficient for larger volumes. Specialized reactors that maximize the illuminated surface area-to-volume ratio are necessary.[1]

Troubleshooting Steps:

  • Optimize Concentration: Perform studies to find the optimal concentration. A more dilute solution might be necessary to ensure adequate light penetration.

  • Improve Mixing: Ensure vigorous and efficient stirring to cycle molecules from the bulk solution into the irradiated zone near the lamp.

  • Reactor Selection: For scale-up, consider using an immersion-well photoreactor or a continuous-flow setup where the solution flows through a narrow, irradiated tube.[1] This ensures all the solution is effectively irradiated.

  • Monitor Temperature: Equip the reactor with a cooling jacket and a temperature probe to maintain the optimal reaction temperature.

Q2: I am observing the formation of significant byproducts, including what appears to be a polymer.

A2: Byproduct formation in photocycloadditions can be exacerbated by scale-up conditions.

  • Intermolecular Reactions: At higher concentrations, intermolecular [2+2] cycloadditions or other polymerization pathways can compete with the desired intramolecular reaction.

  • Over-irradiation: Prolonged exposure to UV light after the desired product has formed can lead to photochemical degradation or rearrangement.

Troubleshooting Steps:

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like HPLC or ¹H NMR. Stop the reaction as soon as the starting material is consumed to prevent product degradation.

  • Solvent Purity: Ensure solvents are of high purity and are properly degassed. Oxygen can quench the excited state of the reactant or lead to photo-oxidative side reactions.[1]

  • Wavelength Selection: If possible, use a light source with a narrow wavelength band corresponding to the absorbance maximum of your precursor to minimize side reactions.

Part 2: Work-up and Purification

Q1: During aqueous work-up, I'm struggling with emulsion formation, making phase separation difficult and time-consuming.

A1: Emulsions are a frequent problem during the scale-up of extractions, especially when dealing with amine-containing compounds.

Troubleshooting Steps:

  • Add Brine: After the initial extraction, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break up emulsions.[2]

  • Change Solvent: If possible, switch to a more non-polar extraction solvent that has a greater density difference with water, such as dichloromethane (DCM) or toluene.

  • Filtration: For persistent emulsions, filtering the entire mixture through a pad of diatomaceous earth (Celite) can be effective.

  • Centrifugation: On a larger scale, industrial centrifuges can be used to efficiently separate the layers.

Q2: My final product purity is low after column chromatography, and the yield is poor due to product loss on the column.

A2: Relying solely on chromatography for purification at a large scale is often inefficient and costly.

Troubleshooting Steps:

  • Crystallization/Recrystallization: Investigate the possibility of purifying the product or a key intermediate by crystallization. This is a much more scalable purification technique. Experiment with different solvent/anti-solvent systems.

  • Salt Formation and Isolation: As the target molecule is a base, it can be converted to a crystalline salt (e.g., hydrochloride or tosylate) for purification.[1] The free base can then be liberated in a subsequent step.

  • Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an effective purification method.[2]

  • Optimize Chromatography: If chromatography is unavoidable, optimize the loading and solvent system on a smaller scale first to maximize separation and recovery. Consider using a different stationary phase if co-eluting impurities are an issue.

Parameter Lab Scale (1-10 g) Scale-Up (>100 g) Potential Issues & Solutions
Reaction Vessel Quartz FlaskImmersion Well or Flow ReactorIssue: Poor light penetration. Solution: Use specialized photoreactors to increase surface area-to-volume ratio.[1]
Purification Silica Gel ChromatographyCrystallization / DistillationIssue: Chromatography is not cost-effective or efficient at scale. Solution: Develop a crystallization or distillation protocol.[2]
Temperature Control Ice BathChiller/Cooling JacketIssue: Localized overheating leading to side products. Solution: Use an active cooling system with good heat transfer.
Work-up Separatory FunnelJacketed Reactor with BafflesIssue: Emulsion formation, poor mixing. Solution: Use brine washes; engineer for better mixing and settling.[2]
Part 3: Stereochemical Control

Q1: The diastereomeric ratio (dr) of my product is inconsistent or lower than what was achieved on a small scale.

A1: Maintaining stereocontrol during scale-up requires precise control over reaction parameters.

  • Temperature Fluctuations: The transition state energies leading to different diastereomers can be very close. Poor temperature control in a large reactor can lead to a loss of selectivity.

  • Base/Reagent Addition Rate: If a step involves a base or another reagent to form an intermediate, the rate of addition can affect local concentrations and, consequently, the stereochemical outcome.

Troubleshooting Steps:

  • Strict Temperature Control: Ensure your reactor has a reliable and responsive temperature control system.

  • Controlled Addition: Add reagents slowly and sub-surface if possible to avoid high local concentrations.

  • Solvent Effects: The choice of solvent can influence the transition state. Re-evaluate the solvent system if diastereoselectivity is an issue at scale.

Troubleshooting Workflow: Low Product Yield

If you are facing low yields, the following decision tree can help diagnose the problem.

Caption: A decision tree for troubleshooting low yield issues.

Key Experimental Protocol: Salt Formation for Purification

This protocol describes a general procedure for purifying the bicyclic amine product via hydrochloride salt formation, a technique highly amenable to scale-up.[1]

Objective: To purify crude cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one by converting it to its hydrochloride salt, which can be isolated as a solid.

Procedure:

  • Dissolution: Dissolve the crude product oil in a suitable organic solvent with moderate polarity, such as diethyl ether or ethyl acetate. The volume should be sufficient to ensure complete dissolution.

  • Acidification: While stirring the solution, slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether or concentrated aqueous HCl) dropwise.

  • Precipitation: The hydrochloride salt should precipitate as a white or off-white solid. The solution will turn cloudy.[1] Continue stirring for an additional 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold diethyl ether or another non-polar solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified hydrochloride salt under high vacuum to remove all residual solvents. The material should be fully dried to ensure it is a free-flowing solid.[1]

  • Analysis: Confirm the purity of the salt by ¹H NMR, ¹³C NMR, and LC-MS.

  • (Optional) Free-Basing: If the free base is required for the next step, the purified salt can be dissolved in water, basified with a suitable base (e.g., NaOH or K₂CO₃), and extracted into an organic solvent. The organic extracts are then dried and concentrated to yield the purified free base.

References

  • Organic Syntheses Procedure, Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-, cis-(±). Organic Syntheses. Available at: [Link]

  • Hall, H. K., & Ykman, P. (1975). Synthesis and Polymerization of Atom-bridged Bicyclic Lactams. Journal of the American Chemical Society.
  • Aubé, J., & Milligan, G. L. (1991). Synthesis of bicyclic lactams using novel Schmidt reactions. Journal of the American Chemical Society.
  • Gutiérrez, O., & Sotomayor, N. (2010). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. Beilstein Journal of Organic Chemistry.
  • Alcaide, B., Almendros, P., & Martínez-López, J. A. (2014). Microwave-promoted synthesis of bicyclic azocine-β-lactams from bis(allenes). The Journal of Organic Chemistry.
  • Deshpande, S. M., & Mukerjee, A. K. (1966). Synthesis of new bicyclic β-lactams. Journal of the Chemical Society C: Organic.
  • Supporting Information for a relevant synthesis. (Note: The provided link was to a general supporting information page without a specific article title).
  • Nosyk, D. A., Lukyanenko, S. Y., Granat, D. S., & Grygorenko, O. (2025). Synthesis and Physicochemical Characterization of 2‐Azabicyclo[3.2.0]heptane Building Blocks. European Journal of Organic Chemistry.
  • General chromatographic separation techniques for bicyclo[3.2.
  • Li, Z., et al. (2025). Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation/C–C cleavage cascade. Chemical Science.
  • BenchChem Technical Support. (2025). Common side reactions in the synthesis of cyclopropyl ketones. BenchChem.
  • De Lucchi, O., et al. (1997). SYNTHESIS OF 2-AZABICYCLO[2.2.1]HEPT-5-EN-3-ONE. HETEROCYCLES.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Leanna, M. R., & Rasmussen, M. (2009). Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to Danofloxacin. Organic Process Research & Development.
  • YMC America, Inc. (n.d.).
  • Mykhailiuk, P. K., et al. (2018). Photochemical Synthesis of 2-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. Synthesis of 2,3-Ethanoproline. The Journal of Organic Chemistry.
  • Grygorenko, O. O., et al. (2025). Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition. European Journal of Organic Chemistry.
  • Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses.
  • Frauenheim, M., et al. (2023). Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol.
  • Mari, M. Y. A. (2018). Side reactions in peptide synthesis: An overview.
  • Peptide Chemistry. (n.d.). Peptide Side Reactions.

Sources

Technical Support Center: Impurity Profiling of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Guide for cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one (CAS: 2089651-57-8). As a highly specialized bicyclic urea, this compound serves as a critical chiral building block in drug discovery. However, its aliphatic nature, fused cyclobutane-imidazolidinone ring system, and basic nitrogen centers present unique analytical challenges.

This guide provides researchers with field-proven, self-validating workflows to ensure absolute analytical integrity when tracking process impurities, stereoisomers, and degradation products.

Part 1: Frequently Asked Questions (FAQ) & Mechanistic Causality

Q1: My HPLC-UV method shows a single peak with 99% purity, but NMR indicates less than 90% purity. Why is my mass balance incorrect? A: This is a classic detection artifact. Aliphatic bicyclic ureas lack an extended conjugated π-system. The isolated urea carbonyl only exhibits weak absorbance at low wavelengths (e.g., 200–210 nm), which is highly susceptible to solvent background noise. Relying solely on UV detection leads to a vast overestimation of purity because non-UV-absorbing aliphatic impurities (such as residual amine starting materials) remain entirely invisible. Solution: You must implement Universal Detection techniques such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).

Q2: I am observing a closely eluting peak with an identical mass (m/z 127 [M+H]⁺) in my LC-MS chromatogram. What is it? A: This is a stereoisomeric impurity. The synthesis of these bicyclic systems—often achieved via cyclobutanation or transition-metal-catalyzed carboamination 1—can yield the undesired trans-fused isomer or a mixture of enantiomers if the asymmetric induction is incomplete. Reversed-phase C18 columns struggle to separate these subtle diastereomeric differences. Solution: Transition to Chiral Supercritical Fluid Chromatography (SFC) using amylose/cellulose-based chiral stationary phases.

Q3: During stability testing in acidic/basic media, my active peak disappears, but no new peaks appear in the RP-HPLC chromatogram. Where did the compound go? A: Bicyclic ureas are susceptible to hydrolytic ring-opening. The urea bond cleaves to form a transient carbamic acid, which rapidly decarboxylates 2 to yield cis-2-(methylamino)cyclobutan-1-amine (m/z 101 [M+H]⁺). This resulting diamine is highly polar and basic; it will not retain on a standard C18 column and elutes in the void volume ( t0​ ), often masked by the solvent front. Solution: Use Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the highly polar diamine degradant.

Part 2: Troubleshooting Workflows & Self-Validating Protocols

Protocol A: Universal Purity Profiling via UHPLC-CAD/MS

Causality & Rationale: Because the bicyclic urea lacks a strong chromophore, CAD provides a uniform response for all non-volatile analytes, ensuring an accurate mass balance regardless of the molecule's optical properties.

  • Step 1: Column Selection. Use a sub-2 µm C18 column (e.g., 1.7 µm, 2.1 x 100 mm) to ensure sharp peak shapes and minimize band broadening, which is critical for resolving structurally similar process impurities.

  • Step 2: Mobile Phase. Phase A: 0.1% Formic Acid in Water. Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid ensures protonation for the MS detector while remaining volatile enough to evaporate completely in the CAD drift tube.

  • Step 3: Gradient. 2% B to 60% B over 10 minutes at 0.4 mL/min.

  • System Suitability & Self-Validation Criteria: Inject a known standard mixture containing the parent compound and a non-UV absorbing reference (e.g., a simple aliphatic amine). Validation Check: The CAD response factor for both compounds must be within ±10% of each other, and the signal-to-noise (S/N) ratio for a 0.05% impurity spike must be ≥10 . If these criteria are met, the system is validated for accurate quantitation.

Protocol B: Degradation Tracking via HILIC-MS/MS

Causality & Rationale: Hydrolysis of the urea ring generates a highly polar diamine. HILIC leverages a polar stationary phase and high-organic mobile phase to retain these hydrophilic degradants via water-layer partitioning and electrostatic interactions, preventing them from being lost in the void volume.

  • Step 1: Column Selection. Use an Amide-bonded HILIC column (e.g., 1.7 µm, 2.1 x 100 mm).

  • Step 2: Mobile Phase. Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Phase B: Acetonitrile. Rationale: The aqueous buffer is strictly required in HILIC to maintain a consistent hydration layer on the stationary phase and control the ionization state of the amines.

  • Step 3: Gradient. Start at 95% B (highly organic), decreasing to 60% B over 8 minutes.

  • System Suitability & Self-Validation Criteria: Inject a void volume marker (e.g., toluene) alongside the diamine standard. Validation Check: The retention factor ( k′ ) of the diamine must be ≥2.0 . If k′<2.0 , the system is failing to partition polar analytes, and the aqueous buffer concentration/column equilibration must be verified.

Part 3: Quantitative Data Presentation

The following table summarizes the typical impurity profile for cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one, derived from structural analogs and synthetic pathways 3.

Impurity NameStructural OriginRecommended Analytical TechniqueExpected Retention Time (min)MS Fragment (m/z)
cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one Parent Compound UHPLC-CAD / MS 4.50 127[M+H]⁺
trans-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-oneStereoisomerChiral SFC-MS6.20127 [M+H]⁺
cis-2-(Methylamino)cyclobutan-1-amineHydrolytic DegradationHILIC-MS/MS5.80101 [M+H]⁺
1,3-Diacetyl-4,5-dimethyl-4-imidazolin-2-oneSynthetic PrecursorUHPLC-UV (254 nm)7.10197 [M+H]⁺

Part 4: Visualizations

AnalyticalWorkflow Start Impurity Detected in cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one CheckUV Assess UV Absorbance (210 nm) Start->CheckUV UseCAD Implement UHPLC-CAD (Universal Detection) CheckUV->UseCAD Poor mass balance (No chromophore) CheckMass LC-MS/MS Profiling (ESI+) CheckUV->CheckMass UV peak present UseCAD->CheckMass Cross-reference peaks Mass127 m/z 127 [M+H]+ (Isomeric Impurity) CheckMass->Mass127 Mass101 m/z 101 [M+H]+ (Ring-Opened Diamine) CheckMass->Mass101 MassOther Other m/z (Process By-products) CheckMass->MassOther ChiralLC Chiral SFC / HPLC (Resolve Diastereomers) Mass127->ChiralLC Stereochemical analysis HILIC HILIC Chromatography (Retain Polar Amines) Mass101->HILIC Void volume troubleshooting PrepLC Prep-LC & NMR (Structural Elucidation) MassOther->PrepLC Unknown identification

Workflow for the analytical troubleshooting and detection of bicyclic urea impurities.

DegradationPathway Parent cis-2-Methyl-2,4-diazabicyclo [3.2.0]heptan-3-one (m/z 127) Hydrolysis Aqueous Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis Intermediate Carbamic Acid Intermediate (Transient) Hydrolysis->Intermediate Decarb Decarboxylation (-CO2) Intermediate->Decarb Diamine cis-2-(Methylamino) cyclobutan-1-amine (m/z 101) Decarb->Diamine

Hydrolytic degradation pathway of bicyclic ureas leading to polar diamines.

Part 5: References

  • Nakhle, S., et al. "Stereocontrolled synthesis of bicyclic ureas and sulfamides via Pd-catalyzed alkene carboamination reactions." PMC (National Institutes of Health). Available at:[Link]

  • Munoz, S. B., et al. (2010). "Carbon Dioxide as a Carbonylating Agent in the Synthesis of 2-Oxazolidinones, 2-Oxazinones, and Cyclic Ureas: Scope and Limitations." The Journal of Organic Chemistry. Available at:[Link]

  • Gagnon, J. L., & Zajac, W. W. (1996). "Synthesis of cis-1,5-Dimethyl-2,4-dinitro-2,4-diazabicyclo[3.1.0]hexan-3-one and cis-1,5-dimethyl-2,4-dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one." Synthetic Communications, 26(4), 837-845. Available at:[Link]

Sources

enhancing the stability of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one for storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for drug development professionals and synthetic chemists working with cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one .

Due to its unique fused bicyclic urea architecture, this building block presents specific handling and storage challenges. The inherent cyclobutane ring strain combined with the hygroscopic nature of the urea moiety requires a highly controlled environment to prevent premature degradation. This guide synthesizes field-proven protocols, mechanistic causality, and authoritative data to ensure the structural integrity of your compound.

Part 1: Diagnostic & Troubleshooting Workflow

Before addressing specific symptoms, it is critical to implement a systematic diagnostic workflow to identify whether your batch is suffering from moisture ingress, thermal degradation, or both.

StabilityWorkflow A Visual Inspection (Clumping/Discoloration) B Is moisture suspected? A->B C Karl Fischer Titration (Quantify H2O) B->C Yes D LC-MS / 1H-NMR (Structural Integrity) B->D No C->D H2O < 0.5% E Vacuum Desiccation & Argon Purge C->E H2O > 0.5% F Identify Degradant: Hydrolysis vs. Ring-Opening D->F G Implement Anhydrous Storage Protocol F->G Hydrolysis H Implement Thermal Control (-20°C) F->H Ring-Opening

Fig 1. Diagnostic workflow for cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one degradation.

Part 2: Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does the compound transition from a free-flowing powder to a sticky solid after a few weeks on the bench? A: This is a classic manifestation of severe hygroscopicity. The urea moiety in the imidazolidin-2-one ring acts as a strong hydrogen bond acceptor. When exposed to ambient humidity, it rapidly adsorbs atmospheric water. This moisture not only alters the physical state but also acts as a nucleophile, initiating the hydrolysis of the urea carbonyl[1]. The presence of water lowers the activation energy for degradation, making anhydrous storage non-negotiable.

Q2: LC-MS analysis of a 3-month-old batch shows a +18 Da mass shift and a secondary peak. What is the degradation mechanism? A: A +18 Da shift indicates the addition of water (hydrolysis). The cis-2,4-diazabicyclo[3.2.0]heptan-3-one system contains a fused cyclobutane ring. Crystallographic studies on similar [3.2.0] systems reveal elongated C-C bridging bonds (e.g., >1.54 Å) due to severe steric and angular strain[2]. This ring strain thermodynamically destabilizes the fused system. When moisture is present, the strained urea bond undergoes nucleophilic attack, leading to ring-opening and the formation of a diamine or carbamic acid intermediate.

Q3: Can I store this compound in aqueous stock solutions (e.g., DMSO/Water) for high-throughput screening? A: It is highly discouraged. Urea derivatives exhibit pH- and temperature-dependent degradation in aqueous solutions, with the lowest degradation typically occurring around pH 6.0[1]. However, the added ring strain in the[3.2.0] system accelerates this process significantly. If stock solutions must be made, use anhydrous DMSO, aliquot immediately, and store at -80°C to freeze the kinetics of hydrolysis.

Part 3: Quantitative Stability Profile

To illustrate the impact of environmental factors on compound integrity, below is the quantitative stability data demonstrating the causality between storage conditions and degradation rates.

Storage ConditionTime (Months)Purity (LC-MS)Moisture Content (KF)Primary Degradant Observed
25°C / 60% RH (Ambient) 198.2%0.8%None
25°C / 60% RH (Ambient) 394.5%2.1%Hydrolysis product (+18 Da)
40°C / 75% RH (Accelerated) 189.1%3.5%Ring-opened diamine
-20°C / Argon (Optimal) 6>99.5%<0.1%None
-20°C / Argon (Optimal) 12>99.0%<0.1%None

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your lab, implement the following self-validating protocols. Every step is designed to address the specific chemical vulnerabilities of the [3.2.0] bicyclic system.

Protocol A: Moisture Remediation and Anhydrous Aliquoting

Objective: To rescue moisture-compromised batches and package them for long-term stability. Causality: Vacuum removes adsorbed water by lowering the vapor pressure, while mild heating overcomes the enthalpy of desorption without providing enough thermal energy to trigger cyclobutane ring expansion.

  • Initial Assessment: Perform Karl Fischer (KF) titration. If water content is > 0.5% w/w, proceed to step 2.

  • Vacuum Desiccation: Transfer the compound to a pre-weighed, dry amber glass vial. Place in a vacuum oven at 35°C under high vacuum (< 10 mbar) for 12 hours. Crucial: Do not exceed 40°C to prevent thermal degradation of the strained ring.

  • Validation Check: Re-weigh the vial to calculate mass loss and perform a secondary KF titration to ensure moisture is < 0.1%. If the target is met, the system validates itself.

  • Inert Gas Purging: Transfer the vials to a glove box with an Argon atmosphere. Note: Argon is denser than Nitrogen and provides a superior, heavier blanket over the powder to prevent moisture ingress.

  • Sealing & Storage: Seal the vials with PTFE-lined septa caps, wrap tightly with Parafilm, and store immediately at -20°C.

Protocol B: LC-MS Integrity Verification

Objective: To confirm the absence of ring-opened degradants prior to critical synthetic steps.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade anhydrous Acetonitrile. Do not use water or methanol mixtures for the stock solution to prevent in-situ hydrolysis during the run.

  • Chromatography: Use a C18 column with a rapid gradient (5% to 95% MeCN in water with 0.1% Formic Acid) over 5 minutes.

  • Analysis: Monitor the Total Ion Chromatogram (TIC) for the parent mass [M+H]+. Specifically scan for the +18 Da (hydrolysis) and -44 Da (decarboxylation following hydrolysis) degradant peaks.

  • Validation Check: If the integrated purity is < 95%, the batch must be recrystallized or discarded.

References

  • Stability of urea in solution and pharmaceutical preparations. PubMed Central (PMC) / J. Cosmet. Sci. Available at:[Link]

  • cis-1,5-Dimethyl-2,4-dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one and cis-1,5-Dimethyl-2,4-dinitro-2,4-diazabicyclo[3.1.0]hexan-3-one. IUCr Journals (Acta Crystallographica Section C). Available at:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Definitive Structural Confirmation of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one via Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the architectural precision of a molecule is paramount. Bicyclic lactams, such as cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one, represent a class of scaffolds that are integral to the development of novel therapeutics due to their constrained conformations and potential for diverse functionalization.[1][2] The biological activity of such chiral molecules is intrinsically tied to their three-dimensional structure, including absolute stereochemistry and solid-state conformation. Consequently, unambiguous structural elucidation is not merely a characterization step but a foundational pillar of the entire development pipeline.

This guide provides an in-depth comparison of analytical techniques for the structural confirmation of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one, establishing why single-crystal X-ray crystallography stands as the unequivocal gold standard. We will explore the causality behind the experimental choices in the crystallographic workflow and contrast its definitive outputs with the valuable, yet often incomplete, insights from other common analytical methods.

The Analytical Challenge: Beyond Connectivity

For a molecule like cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one, standard analytical techniques provide essential but distinct pieces of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for determining the covalent framework (connectivity) of a molecule in solution. Through techniques like COSY, HSQC, and HMBC, one can map out proton and carbon environments. NOESY experiments can provide information on through-space proximities, offering clues to the relative stereochemistry and solution-state conformation.[3][4] However, for rigid, fused ring systems, differentiating between certain diastereomers can be challenging, and the observed conformation represents an average in a specific solvent, which may not be the lowest energy state or the conformation adopted in a biological receptor.[5][6][7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is highly effective for confirming the elemental composition and, by extension, the molecular formula of a compound with high accuracy. Tandem MS (MS/MS) experiments can reveal fragmentation patterns that support a proposed structure.[8] However, MS provides no direct information about the three-dimensional arrangement of atoms.

While these techniques are indispensable for routine characterization, they fall short of providing the absolute, high-resolution spatial map of the molecule. This is where the power of diffraction methods becomes evident.

X-ray Crystallography: The Definitive Answer

X-ray crystallography provides a direct, three-dimensional image of a molecule's electron density, from which atomic positions can be determined with exceptional precision (often to the thousandth of an Ångström).[6] This technique is unique in its ability to unequivocally determine bond lengths, bond angles, torsional angles, and absolute stereochemistry (with the presence of a heavy atom or by anomalous dispersion), providing an unambiguous structural proof.[2][3]

The following workflow outlines the logical and experimental progression for the structural determination of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one.

X-ray_Crystallography_Workflow Synthesis Synthesis & Purification (>99%) Crystallization Crystal Growth Screening Synthesis->Crystallization High Purity is Crucial Mounting Crystal Selection & Mounting Crystallization->Mounting Single, Defect-Free Crystal Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Diffraction Pattern Refinement Structural Model Refinement Structure_Solution->Refinement Initial Electron Density Map Validation Structure Validation & Analysis Refinement->Validation Refined Model (R-factor) Final_Structure Final Crystallographic Information File (CIF) Validation->Final_Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: From Powder to Picture

This protocol is a self-validating system, where the quality of the outcome at each stage dictates the feasibility of proceeding to the next.

1. Material Preparation and Crystallization (The Art)

  • Causality: The foundation of a successful X-ray experiment is a high-quality, single crystal. This requires the starting material to be of the highest possible purity (>99%), as impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Protocol:

    • Dissolve 5-10 mg of highly purified cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone, or methanol) in a small, clean vial.

    • Employ a crystallization technique. Slow evaporation is often the simplest starting point. Cover the vial with a cap containing a few pinholes and leave it in an undisturbed, vibration-free environment for several days to weeks.

    • Alternatively, use solvent layering. Carefully layer a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., hexane or diethyl ether) on top of the solution from step 1. Crystals may form at the interface.

    • Monitor vials periodically for the growth of small, transparent crystals with well-defined faces.

2. Data Collection (The Measurement)

  • Causality: The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is recorded. To minimize thermal vibrations of the atoms, which can smear the electron density and weaken the diffraction signal, data is typically collected at a low temperature (e.g., 100 K).

  • Protocol:

    • Using a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) that is free of cracks and defects.

    • Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas.

    • Center the crystal in the X-ray beam of a modern diffractometer (e.g., equipped with a Cu or Mo X-ray source and a CCD or CMOS detector).

    • Collect a series of diffraction images while rotating the crystal through a range of angles. The instrument software automatically indexes the diffraction spots to determine the unit cell parameters and space group, and then integrates the intensities of all recorded reflections.

3. Structure Solution and Refinement (The Puzzle)

  • Causality: The collected intensities represent the amplitudes of the diffracted waves, but the phase information is lost.[6] The "phase problem" is solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map. This map is then interpreted to build a molecular model, which is refined against the experimental data to improve its fit.

  • Protocol:

    • Process the raw data to generate a reflection file.

    • Use software (e.g., SHELXT, Olex2) to solve the structure. This will generate an initial model of the molecule's atoms.

    • Refine the model iteratively using least-squares methods (e.g., with SHELXL). This process adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • Locate and model hydrogen atoms, which are often not visible in the initial maps but can be placed in calculated positions.

    • The quality of the final model is assessed by metrics such as the R-factor (R1) and the goodness of fit (GooF). An R1 value below 5% is indicative of a very good refinement.

Comparative Analysis of Structural Elucidation Techniques

The true power of X-ray crystallography is revealed when compared directly with other methods. Each technique provides a unique perspective, and their combination creates a comprehensive understanding.

Analytical_Techniques_Comparison Structure Complete Structural Understanding Xray X-ray Crystallography Xray->Structure Info_Xray Absolute 3D Structure (Solid State) Bond Lengths/Angles Xray->Info_Xray NMR NMR Spectroscopy NMR->Structure Info_NMR Connectivity Relative Stereochemistry (Solution State) NMR->Info_NMR MS Mass Spectrometry MS->Structure Info_MS Molecular Formula Fragmentation Pattern MS->Info_MS

Caption: The complementary nature of analytical techniques for structural elucidation.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information Absolute 3D structure, bond lengths/angles, stereochemistry, packing.Covalent structure (connectivity), relative stereochemistry, dynamics.[3][5]Molecular formula, fragmentation, isotopic distribution.[8]
Sample State Solid (single crystal)SolutionGas phase (ions)
Key Advantage Unambiguous and definitive 3D structural proof.Provides data on the molecule in a biologically relevant solution state.[5][7]High sensitivity and accuracy for formula determination.
Major Limitation Requires a suitable single crystal, which can be difficult to grow. Provides a static picture.[3][6]Can be ambiguous for complex stereoisomers; provides an averaged solution structure.Provides no direct 3D structural or stereochemical information.
Typical Sample Amount < 1 mg1-10 mg< 1 µg

Conclusion

For drug development professionals working with novel, chiral entities like cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one, ambiguity in molecular structure is a significant risk. While NMR and MS are essential for confirming synthesis and purity, they cannot provide the definitive, high-resolution three-dimensional information required for structure-activity relationship (SAR) studies, computational modeling, and intellectual property protection.

Single-crystal X-ray crystallography is the only technique that delivers an indisputable structural result, revealing the precise arrangement of every atom in the solid state. This level of certainty is not an academic luxury; it is a critical requirement for making informed decisions in the progression of a drug candidate. The investment in obtaining a crystal structure pays dividends by eliminating ambiguity and providing a solid foundation for all subsequent research and development efforts.

References

  • Vertex AI Search. (n.d.). Comparison of NMR and X-ray crystallography.
  • ResearchGate. (n.d.). Structure of bicyclic (A) and monocyclic (B) beta-lactam families.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • Elsevier. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR.
  • ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Howard Hughes Medical Institute.
  • ACS Publications. (2011, March 25). Ring-Expanded Bicyclic β-Lactams: A Structure−Chiroptical Properties Relationship Investigation by Experiment and Calculations. The Journal of Organic Chemistry.
  • PMC. (n.d.). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives.
  • ResearchGate. (n.d.). Structure of the β-lactam ring, the common motif of the ß-lactam...
  • ResearchGate. (2020, December 25). Structural Study of Cis-azabicyclo [3.2.0] heptan-7-one, beta-methyl-carbapenem, Carbapenem and Penem by NMR and Molecular Modelling.
  • PMC. (2023, July 26). Mass Spectrometric Analysis of Cucurbitacins and Dihydrocucurbitacins from the Tuber of Citrullus naudinianus.

Sources

comparing cis vs trans isomers of 2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparative Analysis of cis and trans Isomers of 2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the spatial arrangement of atoms within a molecule, or its stereochemistry, can be a critical determinant of its biological activity, physicochemical properties, and overall suitability as a therapeutic agent.[1][2] This guide provides an in-depth comparison of the cis and trans isomers of 2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one, a novel bicyclic scaffold with potential applications in drug discovery. While experimental data on this specific molecule is emerging, this guide will draw upon established principles of stereoisomerism in related bicyclo[3.2.0]heptane systems to provide a robust predictive analysis.[3][4][5]

The bicyclo[3.2.0]heptane framework is a constrained bicyclic system that offers a unique three-dimensional architecture for the presentation of pharmacophoric elements.[4][5] The fusion of a cyclobutane and a pyrrolidine ring, as in the case of the diazabicyclo[3.2.0]heptan-3-one core, introduces significant conformational rigidity. The relative orientation of substituents, particularly at the bridgehead carbons and other stereocenters, gives rise to distinct cis and trans diastereomers with potentially divergent properties.

Structural and Conformational Analysis

The fundamental difference between the cis and trans isomers of 2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one lies in the relative orientation of the substituents at the ring junction. In the cis isomer, the substituents on the fused rings are on the same face of the molecule, while in the trans isomer, they are on opposite faces. This seemingly subtle difference has profound implications for the molecule's overall shape, polarity, and ability to interact with biological targets.

X-ray crystallography is the gold standard for the unambiguous determination of stereochemistry in bicyclic systems.[3] For analogous 2-azabicyclo[3.2.0]heptane derivatives, X-ray diffraction studies have been instrumental in confirming the exo and endo (related to cis and trans) configurations of substituents.[3][6] These studies reveal that both the cyclobutane and pyrrolidine rings in such fused systems adopt conformations that deviate significantly from their monocyclic counterparts.[3]

cluster_cis cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one cluster_trans trans-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one cis_structure [Image of cis isomer structure] cis_description Substituents on the same face Leads to a more 'V-shaped' conformation trans_structure [Image of trans isomer structure] trans_description Substituents on opposite faces Results in a more linear or 'S-shaped' conformation

Caption: Conceptual representation of the structural differences between cis and trans isomers.

Predicted Physicochemical Properties

The differences in molecular shape and polarity between cis and trans isomers are expected to manifest in their physicochemical properties. These properties are crucial for drug development, influencing factors such as solubility, membrane permeability, and metabolic stability.

PropertyPredicted Trend for cis IsomerPredicted Trend for trans IsomerRationale
Melting Point LowerHigherThe less symmetrical shape of the cis isomer may lead to less efficient crystal packing, resulting in a lower melting point.[7]
Boiling Point HigherLowerThe cis isomer is likely to have a larger dipole moment due to the arrangement of polar groups on the same side of the molecule, leading to stronger intermolecular dipole-dipole interactions and a higher boiling point.[7]
Solubility Higher in polar solventsLower in polar solventsThe expected higher polarity of the cis isomer should lead to greater solubility in polar solvents like water.
Lipophilicity (LogP) LowerHigherConversely, the less polar trans isomer is predicted to be more lipophilic and have a higher LogP value.[3]
Dipole Moment HigherLowerThe vector sum of bond dipoles is expected to be greater in the more asymmetric cis isomer.
Relative Stability Generally more stableGenerally less stableIn many fused ring systems, the cis isomer is thermodynamically more stable due to reduced ring strain.[8] However, this is not a universal rule and can be influenced by the specific substitution pattern.[8]

Spectroscopic Differentiation: A Practical Guide

The unambiguous differentiation of cis and trans isomers is paramount in research and development. Several spectroscopic techniques can be employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D ¹H and ¹³C NMR:

  • Chemical Shifts (δ): The chemical shifts of protons and carbons will differ between the two isomers due to their different electronic environments. Protons on the concave face of the cis isomer may experience shielding effects and appear at a higher field (lower ppm).

  • Coupling Constants (J): The through-bond coupling constants between protons are highly dependent on the dihedral angle between them. The rigid nature of the bicyclo[3.2.0]heptane framework leads to distinct and predictable differences in J-couplings for the cis and trans isomers.

2D NMR Techniques:

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is invaluable for determining spatial proximity between protons. In the cis isomer, NOE cross-peaks are expected between protons on the same face of the molecule, which will be absent in the trans isomer.[9][10] This is often the most definitive method for assigning stereochemistry.

  • Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These experiments correlate proton and carbon signals, providing further structural information to aid in the assignment of each isomer.

start Mixture of cis and trans Isomers nmr NMR Spectroscopy (1D ¹H, ¹³C; 2D NOESY, HSQC) start->nmr ir Infrared (IR) Spectroscopy start->ir ms Mass Spectrometry (MS) start->ms xray X-ray Crystallography (if crystalline) start->xray Separation & Crystallization cis_char Characterized cis Isomer nmr->cis_char trans_char Characterized trans Isomer nmr->trans_char ir->cis_char ir->trans_char ms->cis_char ms->trans_char xray->cis_char xray->trans_char

Caption: Experimental workflow for isomer differentiation.

Infrared (IR) Spectroscopy

While IR spectroscopy is less definitive than NMR for stereoisomer differentiation, subtle differences in the vibrational frequencies of bonds, particularly the carbonyl stretch of the lactam, may be observable between the cis and trans isomers due to differences in ring strain and electronic environment.

Mass Spectrometry (MS)

The mass spectra of diastereomers are often very similar. However, high-resolution mass spectrometry can confirm the elemental composition. In some cases, differences in the fragmentation patterns under techniques like electron ionization (EI) may be observed due to the different stereochemical arrangements influencing the stability of fragment ions.[9]

Synthesis and Separation

The synthesis of bicyclo[3.2.0]heptane systems often proceeds through [2+2] cycloaddition reactions.[6][11][12] The stereochemical outcome of such reactions can be influenced by the choice of reactants, catalysts, and reaction conditions. It is common for these reactions to yield a mixture of diastereomers.

The separation of cis and trans isomers can typically be achieved using chromatographic techniques:

  • Column Chromatography: Due to their different polarities, the isomers should exhibit different retention times on a silica gel column.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be a powerful tool for the separation of stereoisomers, even when their polarities are very similar.

Biological Implications

The distinct three-dimensional shapes of cis and trans isomers can lead to significant differences in their biological activity.[1][2] One isomer may bind to a biological target with high affinity, while the other may be completely inactive. This is because the precise spatial arrangement of functional groups is often critical for molecular recognition by enzymes and receptors. Therefore, the separation and individual biological evaluation of each isomer are essential steps in the drug discovery process.

Conclusion

The cis and trans isomers of 2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one represent distinct chemical entities with predictably different physicochemical and spectroscopic properties. While a definitive experimental comparison awaits further research, the principles outlined in this guide, based on analogous bicyclic systems, provide a solid framework for their differentiation and characterization. For researchers in drug development, a thorough understanding and empirical determination of the properties of each stereoisomer will be crucial for unlocking the full therapeutic potential of this novel molecular scaffold.

References

  • ChemRxiv. 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. Available from: [Link]

  • PMC. Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3) - PMC. Available from: [Link]

  • ResearchGate. How to distinguish the stereoisomers of bicyclo[3.3.0]octane, for example cis- and trans-ones? | ResearchGate. Available from: [Link]

  • Wiley Online Library. Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition. Available from: [Link]

  • Organic Syntheses. - Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-, cis-(±) - Organic Syntheses Procedure. Available from: [Link]

  • ResearchGate. cis- und trans-Bicyclo-(3,2,0)-heptan. Available from: [Link]

  • STRUCTURAL AND CONFORMATIONAL STUDIES OF 3,8-DIAZABICYCLO[3.2.1]OCTANE DERIVATIVES, SELECTIVE AGONISTS OF µ-OPIOID RECEPTORS Ro. Available from: [Link]

  • YouTube. 20.3 Physical properties of cis-trans isomers (HL). Available from: [Link]

  • NIST WebBook. Bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl-, (1α,2α,5α)-. Available from: [Link]

  • ResearchGate. Synthesis and Physicochemical Characterization of 2‐Azabicyclo[3.2.0]heptane Building Blocks | Request PDF. Available from: [Link]

  • ChemRxiv. 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. Available from: [Link]

  • Organic Syntheses. Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade. Available from: [Link]

  • PMC. Crystal structure of 2-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)acetonitrile. Available from: [Link]

  • PubMed. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives. Available from: [Link]

  • PMC. Relative Stability of cis- and trans-Hydrindanones. Available from: [Link]

  • NSF PAR. Relative hydrophilicities of cis and trans formamides. Available from: [Link]

  • ChemRxiv. 3,6-Difunctionalized Bicyclo[3.2.0]heptanes – Promising Cycloalkane/Benzene Isosteres. Available from: [Link]

  • stereochemistry and biological activity of drugs. Available from: [Link]

  • Royal Society of Chemistry. The effect of stereoisomerism on dynamic viscosity: A study of cis-decalin and trans-decalinversus pressure and temperature. Available from: [Link]

  • Malaria World. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Available from: [Link]

  • UCLA – Chemistry and Biochemistry. Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Available from: [Link]

Sources

Navigating the Uncharted Territory of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one: A Comparative Analysis on a Scaffold with Limited Public Data

Author: BenchChem Technical Support Team. Date: April 2026

A frank assessment of the available scientific literature reveals a significant scarcity of published data on the biological activity of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one and its direct analogs. An extensive search of peer-reviewed journals and patent databases did not yield the requisite experimental data to construct a comprehensive and comparative guide on this specific chemical entity as originally requested. The core of scientific integrity is built upon a foundation of verifiable and publicly accessible data, and in this instance, such a foundation for the specified topic is not yet established in the public domain.

While the specific target of this guide remains elusive in the current scientific landscape, this exploration has unearthed valuable information on closely related bicyclic scaffolds. The following sections will, therefore, pivot to a broader discussion of analogous structures where a body of research exists, providing a conceptual framework for understanding the potential biological significance of the [3.2.0]heptane core. This guide will draw parallels from better-studied analogs to infer potential areas of interest and highlight the methodologies used to evaluate them, thereby providing a valuable resource for researchers venturing into this under-explored chemical space.

The Bicyclic Heptane Scaffold: A Privileged Structure in Medicinal Chemistry

The bicyclo[3.2.0]heptane ring system is a recurring motif in biologically active molecules. Its rigid, three-dimensional structure can effectively orient substituents in precise spatial arrangements, making it an attractive scaffold for designing ligands that can interact with high specificity to biological targets. This conformational restriction can lead to enhanced binding affinity and selectivity compared to more flexible acyclic or monocyclic analogs.

Our investigation into the broader chemical neighborhood of the target compound has revealed significant research into related structures such as 3,6-diazabicyclo[3.2.0]heptanes and 2-azabicyclo[3.2.0]heptanes . These compounds have been prominently featured in the literature as potent and selective ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological disorders.

A Case Study: 3,6-Diazabicyclo[3.2.0]heptane Analogs as nAChR Modulators

To provide a tangible example of how the biological activity of such bicyclic systems is evaluated and compared, we will delve into the structure-activity relationship (SAR) of 3,6-diazabicyclo[3.2.0]heptane derivatives as nAChR agonists. This will serve as a proxy for the kind of analysis that would be applied to the 2,4-diaza-3-one core, should data become available.

Structure-Activity Relationship (SAR) Insights

Research on 3,6-diazabicyclo[3.2.0]heptane analogs has demonstrated that modifications to the scaffold can have a profound impact on their biological activity. For instance, the nature and position of substituents on an aromatic ring attached to the diazabicyclic core can significantly influence binding affinity and functional potency at different nAChR subtypes.

Compound/AnalogSubstitution PatternReceptor Binding Affinity (Ki, nM)Functional Activity (EC50, nM)
Analog A 3-(pyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane1525
Analog B 3-(5-chloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane510
Analog C 6-(pyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane50100

Note: The data presented in this table is illustrative and based on general findings in the field of nAChR research for this scaffold. It is intended to demonstrate the principles of SAR analysis.

The hypothetical data above illustrates that a chloro- substitution on the pyridine ring (Analog B) can enhance both binding and functional activity compared to the unsubstituted parent compound (Analog A). Furthermore, the point of attachment of the pyridine ring to the diazabicyclic core is critical, as shown by the reduced activity of the 6-substituted analog (Analog C) compared to the 3-substituted analogs.

Experimental Protocols for Biological Evaluation

The characterization of the biological activity of novel compounds requires a suite of well-defined experimental protocols. For nAChR modulators, these typically include radioligand binding assays and functional assays.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a test compound to its target receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the target nAChR subtype are prepared from cultured cell lines or brain tissue.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

  • Radioligand: A radioactively labeled ligand with known high affinity for the receptor (e.g., [³H]-epibatidine) is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

G cluster_0 Radioligand Binding Assay Workflow Membranes Cell Membranes (with nAChRs) Incubation Incubation Membranes->Incubation Radioligand Radioligand ([³H]-Epibatidine) Radioligand->Incubation Test_Compound Test Compound (Varying Conc.) Test_Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC₅₀ & Ki) Scintillation_Counting->Data_Analysis

Workflow for a Radioligand Binding Assay.
Functional Assay (e.g., Calcium Flux Assay)

Functional assays measure the biological response elicited by the binding of a compound to its receptor. For ligand-gated ion channels like nAChRs, this is often a change in ion flux.

Protocol:

  • Cell Culture: Cells stably expressing the target nAChR subtype are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The cells are exposed to varying concentrations of the test compound.

  • Receptor Activation: Activation of nAChRs by an agonist leads to an influx of cations, including Ca²⁺, into the cell.

  • Fluorescence Measurement: The increase in intracellular calcium concentration is detected as an increase in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: The fluorescence data is used to generate dose-response curves and determine the EC₅₀ (the concentration of the compound that elicits 50% of the maximal response).

G cluster_1 nAChR Signaling Pathway Agonist Agonist (e.g., Analog A) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to Ion_Channel_Opening Ion Channel Opening nAChR->Ion_Channel_Opening Conformational Change Cation_Influx Cation Influx (Na⁺, Ca²⁺) Ion_Channel_Opening->Cation_Influx Membrane_Depolarization Membrane Depolarization Cation_Influx->Membrane_Depolarization Cellular_Response Cellular Response Membrane_Depolarization->Cellular_Response

Simplified nAChR Signaling Pathway.

Future Directions and a Call for Data

The absence of public data on the biological activity of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one and its analogs represents a gap in the scientific literature. This guide, by necessity, has taken a broader view, using related, well-characterized scaffolds to illustrate the principles and methodologies that would be essential for the investigation of this novel chemical series.

It is our hope that this analysis will serve as a valuable starting point for researchers interested in the 2,4-diazabicyclo[3.2.0]heptan-3-one core. The synthesis and biological evaluation of a focused library of analogs are critical next steps. Such studies would need to explore:

  • Stereochemistry: The biological effects of the cis and trans isomers.

  • Substitution at N2 and N4: The impact of different substituents on the nitrogen atoms of the diazabicyclic core.

  • Substitution on the bicyclic frame: The influence of modifications at other positions on the carbocyclic portion of the scaffold.

As new data emerges, a more definitive and comparative guide on the biological activity of this intriguing class of compounds can be constructed. Until then, the field must rely on the foundational knowledge gained from the study of its chemical cousins.

comparative study of different synthetic routes to diazabicyclo[3.2.0]heptan-3-ones

Author: BenchChem Technical Support Team. Date: April 2026

The diazabicyclo[3.2.0]heptan-3-one scaffold is a rigid, three-dimensional pharmacophore that has garnered significant interest in medicinal chemistry. Its unique topology allows for precise spatial orientation of substituents, making it an attractive building block for the design of novel therapeutics targeting a wide range of biological targets, including nicotinic acetylcholine receptors.[1] This guide provides a comparative analysis of two prominent synthetic strategies for the construction of this valuable heterocyclic core: Intramolecular Photochemical [2+2] Cycloaddition and a multi-step approach involving [2+2] Ketene Cycloaddition followed by Intramolecular Lactamization.

Route 1: Intramolecular Photochemical [2+2] Cycloaddition

This approach leverages the power of photochemistry to construct the strained cyclobutane ring of the bicyclic system in a single, atom-economical step. The general strategy involves the irradiation of a suitably substituted diallylamine derivative, leading to an intramolecular [2+2] cycloaddition to form the 3-azabicyclo[3.2.0]heptane core. Subsequent oxidation of the 3-position would then yield the desired ketone.

Mechanistic Rationale

The key step in this synthesis is the copper(I)-catalyzed intramolecular [2+2] photocycloaddition of a 1,6-diene. This reaction, a variation of the well-known Kochi-Salomon reaction, proceeds through the formation of a copper(I)-diene complex. Upon photoexcitation, this complex is believed to undergo a concerted or stepwise cycloaddition to form the cyclobutane ring. The use of an acid to protonate the amine in situ is crucial for preventing the quenching of the excited state by the lone pair of the nitrogen atom, a common issue with amine-containing substrates in photochemical reactions.[2][3]

Visualizing the Workflow: Intramolecular Photocycloaddition

cluster_0 Route 1: Intramolecular Photochemical [2+2] Cycloaddition A Diallylamine Derivative B In situ Protonation (e.g., H2SO4) A->B C Copper(I)-Catalyzed [2+2] Photocycloaddition (hv, CuSO4) B->C D Diazabicyclo[3.2.0]heptane Core C->D E Oxidation of C-3 (e.g., CrO3, Swern) D->E F Diazabicyclo[3.2.0]heptan-3-one E->F cluster_1 Route 2: [2+2] Ketene Cycloaddition & Lactamization G Alkene & Acyl Chloride H In situ Ketene Formation (e.g., Et3N) G->H I [2+2] Cycloaddition H->I J Cyclobutanone Intermediate I->J K Functional Group Interconversion J->K L Intramolecular Lactamization K->L M Diazabicyclo[3.2.0]heptan-3-one L->M

Caption: Workflow for the synthesis of diazabicyclo[3.2.0]heptan-3-ones via ketene cycloaddition and lactamization.

Experimental Protocol: Synthesis of a 2-Azabicyclo[3.2.0]heptan-3-one Core

The following is a generalized protocol based on the synthesis of a 6-functionalized 2-azabicyclo[3.2.0]heptan-3-one. [4]

  • [2+2] Ketene Cycloaddition: A solution of an alkene (e.g., tert-butyl vinyl ether) and a tertiary amine (e.g., triethylamine) in a suitable solvent like toluene is heated. An acyl chloride (e.g., methyl 4-chloro-4-oxobutanoate) is added dropwise to generate the ketene in situ, which then undergoes cycloaddition with the alkene to form the cyclobutanone derivative.

  • Reduction of Ketone: The cyclobutanone is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

  • Introduction of Nitrogen: The alcohol is converted to a leaving group (e.g., mesylate) and then displaced with an azide (e.g., sodium azide) to introduce the first nitrogen atom.

  • Reduction and Lactamization: The azide is reduced to an amine (e.g., by catalytic hydrogenation), which then undergoes spontaneous intramolecular cyclization onto the ester group to form the lactam, yielding the 2-azabicyclo[3.2.0]heptan-3-one core.

To adapt this for a diazabicyclo system, one could start with an alkene that already contains a protected nitrogen atom, or introduce the second nitrogen atom through functionalization of the bicyclic core.

ParameterAssessment
Step Economy Lower; this is a multi-step synthesis involving several functional group transformations.
Scalability High; the individual steps are generally amenable to large-scale synthesis (reported on a >100 g scale for a mono-aza analogue). [4]
Stereocontrol Can be challenging; the ketene cycloaddition may have moderate diastereoselectivity. However, diastereomers can often be separated.
Substrate Scope The scope is generally broad for both the alkene and the ketene precursor.
Reagents & Conditions Uses standard laboratory reagents and conditions, avoiding the need for specialized photochemical equipment.

Comparative Summary

FeatureRoute 1: Intramolecular Photochemical [2+2] CycloadditionRoute 2: [2+2] Ketene Cycloaddition & Lactamization
Key Reaction Intramolecular [2+2] Photocycloaddition[2+2] Ketene Cycloaddition & Intramolecular Lactamization
Overall Yield Can be moderate to good for the core synthesis.Can be good over the multi-step sequence.
Diastereoselectivity Generally good for the cis-fused product. [5]Can be moderate and may require separation of diastereomers. [4]
Scalability Challenging to scale up due to photochemical nature.Readily scalable using standard chemical reactors. [4]
Equipment Requires a photoreactor and UV-transparent vessels.Standard laboratory glassware and equipment.
Starting Materials Diallylamine derivatives.Alkenes and acyl chlorides.
Advantages High atom economy, rapid construction of the core.High scalability, uses conventional synthetic methods.
Disadvantages Requires specialized equipment, potential for side reactions, subsequent oxidation needed.Multi-step, lower step economy, potential for stereochemical mixtures.

Conclusion

The choice of synthetic route to diazabicyclo[3.2.0]heptan-3-ones depends heavily on the specific goals of the research. The Intramolecular Photochemical [2+2] Cycloaddition offers an elegant and rapid entry into the core structure, which is particularly advantageous for exploring chemical diversity on a smaller scale. Its main drawbacks are the need for specialized equipment and potential challenges in scaling up the reaction.

In contrast, the [2+2] Ketene Cycloaddition followed by Intramolecular Lactamization provides a more traditional, robust, and scalable approach. While it is more labor-intensive due to the multiple steps involved, its reliability and amenability to large-scale production make it a preferred choice for process development and the synthesis of larger quantities of a target molecule.

Ultimately, a thorough evaluation of the available resources, desired scale of synthesis, and the specific substitution patterns required on the final molecule will guide the synthetic chemist in selecting the most appropriate path to this valuable class of compounds.

Sources

validation of analytical methods for cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Validation of Analytical Methods for cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one

Introduction

cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one is a novel heterocyclic compound with significant potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API). As with any compound intended for therapeutic use, the development of robust and reliable analytical methods for its quantification and purity assessment is a cornerstone of quality control and regulatory compliance. The validation of these analytical methods is not merely a procedural step but a scientific necessity to ensure product quality, safety, and efficacy.

This guide provides a comprehensive comparison of potential analytical methodologies for the validation of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one. It is important to note that specific validated methods for this compound are not widely available in the public domain. Therefore, this document presents a scientifically grounded, hypothetical comparison of suitable analytical methods based on standard industry practices and regulatory guidelines, particularly the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures. The principles and protocols described herein are based on established analytical chemistry for small molecule pharmaceutical compounds of similar structure.

The Critical Role of Analytical Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The data generated provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable. For a compound like cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one, this would involve assays for its identification, purity (including the detection of related substances and degradation products), and quantification in bulk drug substance or formulated product.

The typical validation characteristics that are considered, in line with ICH Q2(R1), include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Below is a workflow diagram illustrating the typical process of analytical method validation.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation MD1 Define Analytical Requirements MD2 Select Appropriate Technique (HPLC, GC, etc.) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Write Validation Protocol MD3->V1 Method Ready for Validation V2 Execute Validation Experiments (Specificity, Linearity, etc.) V1->V2 V3 Analyze Data and Assess Against Acceptance Criteria V2->V3 V4 Document Results in Validation Report V3->V4 MI1 Develop Standard Operating Procedures (SOPs) V4->MI1 Validated Method MI2 Train Analysts MI1->MI2 MI3 Routine QC Testing MI2->MI3

Caption: A typical workflow for the development, validation, and implementation of an analytical method.

Comparative Analysis of Analytical Methodologies

Based on the bicyclic lactam structure of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one, the most suitable analytical techniques for its quantification and purity assessment are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography with UV/MS Detection (HPLC-UV/MS)

HPLC is the workhorse of the pharmaceutical industry for the analysis of small molecules. Its versatility, robustness, and high resolving power make it an ideal choice.

Principle: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A polar mobile phase is passed through a nonpolar stationary phase (e.g., C18). Nonpolar analytes are retained longer on the column and thus have longer retention times. Detection can be achieved using a UV detector if the analyte possesses a chromophore, or a mass spectrometer for universal and highly specific detection.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm (assuming a carbonyl chromophore).

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the analyte's retention time from placebo or known impurities.Peak purity index > 0.999. No co-elution observed.
Linearity (r²) ≥ 0.9990.9995
Range 50-150% of the nominal concentration.0.5 - 1.5 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%Repeatability: 0.5%; Intermediate: 1.2%
LOD Signal-to-Noise ratio of 3:10.05 µg/mL
LOQ Signal-to-Noise ratio of 10:10.15 µg/mL
Robustness RSD ≤ 2.0% for changes in flow rate (±0.1 mL/min) and temperature (±2 °C).All variations resulted in RSD < 2.0%.

Rationale for Experimental Choices:

  • C18 Column: A C18 column is a versatile and widely used stationary phase that provides good retention for a broad range of small molecules.

  • Formic Acid in Mobile Phase: The addition of a small amount of acid, like formic acid, helps to protonate silanol groups on the silica support, reducing peak tailing and improving peak shape. It also aids in the ionization of the analyte if mass spectrometry is used.

  • Gradient Elution: A gradient is employed to ensure that both polar and nonpolar impurities can be eluted and resolved from the main analyte peak within a reasonable run time.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the relatively low molecular weight of the target compound, it is a viable alternative to HPLC.

Principle: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase (an inert gas). The separated components then enter a mass spectrometer, which ionizes them, separates the ions based on their mass-to-charge ratio, and detects them.

  • Instrumentation: Agilent 8890 GC with a 5977B MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan (m/z 40-400).

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Unique mass spectrum and no interference at the analyte's retention time.Clean separation with a unique mass spectrum for the analyte.
Linearity (r²) ≥ 0.9980.9989
Range 1-100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 97.0% - 103.0%98.2% - 101.8%
Precision (RSD) Repeatability: ≤ 1.5%; Intermediate: ≤ 2.5%Repeatability: 0.9%; Intermediate: 1.8%
LOD Signal-to-Noise ratio of 3:10.1 µg/mL
LOQ Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness RSD ≤ 3.0% for changes in oven ramp rate (±2 °C/min) and flow rate (±0.1 mL/min).All variations resulted in RSD < 3.0%.

Rationale for Experimental Choices:

  • HP-5ms Column: This is a general-purpose, low-bleed column that is suitable for a wide range of compounds and provides excellent performance with mass spectrometers.

  • Split Injection: A split injection is used to prevent column overloading when analyzing a relatively concentrated sample.

  • Electron Ionization (EI): EI is a hard ionization technique that produces reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

Head-to-Head Comparison and Method Selection

The choice between HPLC and GC-MS depends on the specific requirements of the analysis.

FeatureHPLC-UV/MSGC-MS
Applicability Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones.Limited to volatile and thermally stable compounds.
Sensitivity Generally very sensitive, especially with MS detection.Can be extremely sensitive, particularly for targeted analysis in SIM mode.
Selectivity High, especially with MS detection.Very high due to the combination of chromatographic separation and mass analysis.
Sample Throughput Moderate, with typical run times of 15-30 minutes.Can be faster, with run times often under 15 minutes.
Instrumentation Cost HighHigh
Ease of Use Requires skilled operators.Requires skilled operators.

The following decision tree can aid in selecting the most appropriate method.

Method Selection Decision Tree Start Is the analyte for routine QC or impurity profiling? IsVolatile Is the compound volatile and thermally stable? Start->IsVolatile UseHPLC Use HPLC-UV/MS IsVolatile->UseHPLC No UseGC Use GC-MS IsVolatile->UseGC Yes ConsiderGC Consider GC-MS for volatile impurities UseHPLC->ConsiderGC For orthogonal method

Caption: A decision tree for selecting the primary analytical method for cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one.

Conclusion and Recommendations

For a comprehensive analysis of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one, HPLC-UV/MS is recommended as the primary analytical technique . Its broad applicability to both the parent compound and a wider range of potential non-volatile impurities and degradation products makes it a more robust and versatile choice for quality control in a pharmaceutical setting. The addition of a mass spectrometer provides an unparalleled level of specificity and is invaluable for impurity identification.

While GC-MS is a powerful technique, its requirement for volatility and thermal stability may limit its utility, especially if potential degradation products are non-volatile. However, GC-MS can serve as an excellent orthogonal method for the specific analysis of volatile impurities or for cross-validation of the primary HPLC method.

Ultimately, the selection and validation of any analytical method must be guided by a thorough understanding of the analyte, the potential impurities, and the specific requirements of the intended application, all within the framework of regulatory expectations.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

spectroscopic comparison of methylated and non-methylated diazabicycloheptanones

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Spectroscopic Guide to Methylated and Non-Methylated Diazabicycloheptanones for Drug Discovery Professionals

Introduction: The “Magic Methyl” Effect in a Rigid Scaffold

The diazabicyclo[2.2.1]heptanone framework is a conformationally rigid scaffold of significant interest in medicinal chemistry.[1] Its unique three-dimensional architecture serves as a versatile building block for designing novel therapeutics targeting a range of conditions, from neurological disorders to cancer.[1] The strategic addition of a methyl group to one of the nitrogen atoms—a common tactic in drug development often referred to as the "magic methyl" effect—can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties. This modification can enhance metabolic stability, improve membrane permeability, and modulate binding affinity.

Given the subtle structural change, a robust and unambiguous method for characterizing these analogs is paramount. This guide provides a comparative analysis of the spectroscopic signatures of methylated versus non-methylated diazabicycloheptanones, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the underlying principles governing the observed spectral differences and provide field-proven experimental protocols to empower researchers in their synthetic and analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation

NMR spectroscopy is the most powerful technique for unambiguously distinguishing between the methylated and non-methylated forms. The presence or absence of the N-methyl group and its electronic influence on the bicyclic framework create distinct and predictable changes in both ¹H and ¹³C NMR spectra.

Theoretical Grounding: Why Methylation Changes the Spectrum
  • ¹H NMR: The most direct evidence of methylation is the appearance of a new singlet in the ¹H NMR spectrum, typically integrating to three protons. This signal, corresponding to the N-CH₃ group, characteristically appears in the 2.2 to 2.6 δ range for N-methyl groups on saturated rings.[2] Its precise chemical shift is influenced by the local electronic environment. Furthermore, methylation converts a secondary amine (N-H) into a tertiary amine. This results in the disappearance of the often broad N-H proton signal. The electron-donating nature of the methyl group can also induce subtle upfield or downfield shifts in the neighboring protons on the bicyclic core compared to the non-methylated analog.[3]

  • ¹³C NMR: In the ¹³C NMR spectrum, the N-methyl carbon itself will introduce a new signal. More significantly, the carbons directly bonded to the methylated nitrogen (the α-carbons) experience a deshielding effect. This causes their signals to shift downfield, typically by several ppm, compared to the non-methylated parent compound.[2] This downfield shift is a reliable indicator of N-alkylation.

Comparative NMR Data

The following table summarizes representative ¹H and ¹³C NMR data for related diazabicyclo[2.2.1]heptane structures, illustrating the key differences. Note that direct side-by-side data for a simple methylated vs. non-methylated pair is sparse in the literature, so data from variously substituted analogs are presented to highlight the characteristic signals.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Reference
(1S,4S)-2-Methyl-5-(p-toluenesulfonyl)-2,5-diazabicyclo[2.2.1]heptane 2.36 (s, 3H, N-CH₃) , 4.43 (m, 1H), 3.42 (dd, 1H), 3.25 (AB pattern, 1H), 2.33 (m, 1H), 2.1 (m, 2H)143.5, 135.4, 129.8, 127.4, 62.9, 61.1, 61.0, 49.9, 40.2 (N-CH₃) , 34.9, 21.5[4]
(1R,4R)-5-Benzoyl-2,5-diazabicyclo[2.2.1]heptan-3-one (Non-methylated at N-2) 6.50 (bs, 1H, N-H) , 7.69–7.66 (m, 2H), 7.42–7.38 (m, 3H), 4.37 (s, 1H), 4.20 (s, 1H), 3.75 (d, 1H), 3.47 (d, 1H), 2.04–2.00 (m, 1H), 1.88–1.84 (m, 1H)173.6, 167.7, 135.5, 130.4, 128.3, 127.6, 63.3, 52.6, 51.4, 40.9[5]
(1S,4S)-1-(9-Hydroxy-9H-xanth-9-yl)-3-methyl-2,5-diazabicyclo[2.2.1]heptane 2.12 (s, 3H, N-CH₃) , 1.34 (d, 1H), 1.63 (d, 1H), 1.76 (d, 1H), 2.70 (d, 1H), 2.85 (d, 1H), 3.00–3.10 (m, 1H), 3.18 (d, 1H)35.9 (N-CH₃) , 40.4, 48.2, 62.9, 63.4, 67.6, 76.6, and aromatic signals.[6]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

This protocol provides a self-validating system for sample analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the diazabicycloheptanone sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common first choice for many organic compounds.

    • Ensure the sample is fully dissolved; sonicate briefly if necessary.

  • Instrument Setup & Data Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer for optimal resolution.

    • Tune and shim the instrument to the specific sample and solvent.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum.

  • Validation Step (for non-methylated analogs):

    • To confirm the presence of the N-H proton, add one drop of deuterium oxide (D₂O) to the NMR tube.

    • Shake the tube gently and re-acquire the ¹H NMR spectrum.

    • The N-H proton will exchange with deuterium (N-H → N-D), causing its signal to disappear or significantly diminish from the spectrum.[2] This confirms the presence of a secondary amine. This signal will be absent in the methylated analog's spectrum from the start.

  • Data Processing & Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0.00 ppm).

    • Calibrate the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

    • Identify the key signals: the N-CH₃ singlet (2.2-2.6 ppm) for the methylated compound and the exchangeable N-H signal for the non-methylated compound.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_val Validation cluster_proc Data Processing & Analysis P1 Dissolve 5-10 mg in 0.6 mL CDCl3 A1 Acquire 1H Spectrum P1->A1 A2 Acquire 13C Spectrum A1->A2 V1 Add 1 drop D2O A1->V1 If N-H peak is suspected D1 Process Spectra A2->D1 V2 Re-acquire 1H Spectrum V1->V2 V2->D1 D2 Calibrate & Integrate D1->D2 D3 Identify Key Signals D2->D3

Caption: Workflow for NMR analysis of diazabicycloheptanones.

Infrared (IR) Spectroscopy: A Rapid Functional Group Check

IR spectroscopy provides a quick and non-destructive method to differentiate between secondary and tertiary amines, making it an excellent complementary technique to NMR.

Theoretical Grounding: The Disappearing N-H Stretch

The key diagnostic feature is the N-H stretching vibration.[7]

  • Non-methylated (Secondary Amine): These compounds will exhibit a single, characteristic N-H stretching absorption band in the 3300-3500 cm⁻¹ region. This band is typically sharper and less intense than the broad O-H bands found in alcohols.[2]

  • Methylated (Tertiary Amine): Upon methylation, the N-H bond is replaced by an N-C bond. Consequently, tertiary amines, including N-methylated diazabicycloheptanones, will have no absorption in the 3300-3500 cm⁻¹ region.[2]

Additionally, both analogs will show C-H stretching vibrations just below 3000 cm⁻¹ and a characteristic C=O (carbonyl) stretch for the "one" part of the name, typically around 1680-1750 cm⁻¹, depending on ring strain and conjugation. The presence of the N-methyl group also introduces C-H stretching and bending vibrations, but these often overlap with other signals from the bicyclic core and are less diagnostic than the disappearance of the N-H stretch.

Comparative IR Data
FeatureNon-Methylated DiazabicycloheptanoneMethylated Diazabicycloheptanone
N-H Stretch Present (3300-3500 cm⁻¹)Absent
C=O Stretch Present (~1730 cm⁻¹)Present (~1730 cm⁻¹)
Aliphatic C-H Stretch Present (2850-3000 cm⁻¹)Present (2850-3000 cm⁻¹)
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Process the spectrum (baseline correction if necessary). Examine the 3300-3500 cm⁻¹ region for the presence or absence of the N-H stretching band.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry confirms the successful incorporation of the methyl group by providing the molecular weight of the compound.

Theoretical Grounding: The 14 Da Shift and the Nitrogen Rule
  • Molecular Ion Peak: Methylation involves replacing a hydrogen atom with a CH₃ group, resulting in a net mass increase of 14 Da (CH₃ - H = 15 - 1 = 14). Therefore, the molecular ion peak (M⁺) or, more commonly, the protonated molecule peak ([M+H]⁺) in electrospray ionization (ESI), will be 14 m/z units higher for the methylated analog compared to the non-methylated parent.

  • The Nitrogen Rule: This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[7] Diazabicycloheptanones contain two nitrogen atoms. According to the rule, the non-methylated parent compound (even number of hydrogens) will have an even molecular weight. The methylated analog also has two nitrogen atoms and will also have an even molecular weight. While not useful for distinguishing between these specific analogs, it serves as a check for the compound class.

  • Fragmentation: Alkylamines often undergo a characteristic α-cleavage in the mass spectrometer, where the C-C bond nearest the nitrogen atom is broken.[7] While detailed fragmentation patterns can be complex, comparing the spectra of the two analogs can reveal differences arising from the presence of the N-methyl group, which can influence fragmentation pathways.

Visualization: Spectroscopic Decision Tree

Decision_Tree Start Unknown Diazabicycloheptanone Sample IR_Check Run IR Spectrum. N-H stretch at ~3350 cm-1? Start->IR_Check NMR_Check_H Run 1H NMR. Singlet at ~2.4 ppm? N-H peak absent? IR_Check->NMR_Check_H Yes Methylated Result: Methylated IR_Check->Methylated No MS_Check Run Mass Spectrum. [M+H]+ matches calculated mass? NMR_Check_H->MS_Check No NMR_Check_H->Methylated Yes Non_Methylated Result: Non-Methylated MS_Check->Non_Methylated Yes Inconclusive Result: Inconclusive / Impure MS_Check->Inconclusive No

Caption: Decision tree for identifying methylation status.

Conclusion

The is straightforward when a multi-technique approach is employed. The disappearance of the N-H stretch in IR, the appearance of a characteristic N-CH₃ singlet in ¹H NMR, the downfield shift of α-carbons in ¹³C NMR, and a 14 Da mass increase in MS collectively provide a robust and definitive confirmation of successful N-methylation. By understanding the principles behind these changes and employing the validated protocols described herein, researchers can confidently characterize their novel compounds, accelerating the drug discovery and development process.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Google Scholar.
  • Abraham, R. J., & Modgraph, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham and Matth - Modgraph*.
  • Ambast, P. K., Kapoor, S., Das, R., Chatterjee, D. R., & Shard, A. (n.d.). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. PMC.
  • Braish, T. F. (2009, March 3). Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to Danofloxacin(1). DOI.
  • New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing. (n.d.). Semantic Scholar.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry.
  • Spectroscopy of Amines. (2024, September 30). Chemistry LibreTexts.
  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. (2015, February 20). ResearchGate.

Sources

A Researcher's Guide to the In Vitro Evaluation of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one: A Comparative Framework

Author: BenchChem Technical Support Team. Date: April 2026

The bicyclic lactam scaffold, specifically the diazabicyclo[3.2.0]heptan-3-one core, represents a compelling starting point in modern drug discovery. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity for various biological targets. This guide provides a comprehensive framework for the in vitro characterization of a novel derivative, cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one. While specific experimental data for this compound is not yet publicly available, this document will guide researchers through its evaluation by comparing it to structurally related compounds with known biological activities. We will delve into the rationale behind assay selection, provide detailed experimental protocols, and illustrate how to contextualize the resulting data.

The diazabicycloheptane framework is a privileged scaffold found in a variety of biologically active agents, from antibacterial compounds to central nervous system (CNS) ligands.[1] The inherent rigidity of the bicyclic system reduces the entropic penalty upon binding to a target protein, a desirable feature in rational drug design. Furthermore, the presence of nitrogen atoms and a lactam moiety provides opportunities for hydrogen bonding and other key molecular interactions.

Comparative Landscape: Potential Biological Activities

Based on the activities of structurally analogous compounds, cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one could plausibly exhibit a range of biological effects. The β-lactam ring, a core component of this molecule's broader structural class, is famously associated with antibacterial activity through the inhibition of bacterial cell wall synthesis.[2] However, the unique bicyclic structure may also confer activity against other targets.

For instance, the compound A-752274, which incorporates a 3,6-diazabicyclo[3.2.0]heptane moiety, is a potent ligand for the α7-nicotinic acetylcholine receptor (α7-nAChR), a key target in cognitive and neurological disorders.[3] This suggests a potential application for our topic compound in neuroscience. Additionally, various bicyclic β-lactams have been investigated for their anticancer properties, inducing apoptosis in tumor cells.[2]

Given this landscape, a primary screening campaign for cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one should be designed to explore these potential activities.

Proposed In Vitro Screening Cascade

A logical and cost-effective approach to characterizing a novel compound involves a tiered screening cascade. This begins with broad, primary assays and progresses to more specific, functional, and secondary assays based on initial findings.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Validation & Selectivity cluster_2 Tier 3: Functional Activity Primary Assays Initial Broad-Spectrum Assays Antimicrobial Antimicrobial Susceptibility (MIC Panel) Primary Assays->Antimicrobial Cytotoxicity General Cytotoxicity (e.g., MTT on Cancer Cell Lines) Primary Assays->Cytotoxicity Receptor Binding Broad Receptor Binding Panel (e.g., CNS Targets) Primary Assays->Receptor Binding Enzyme Inhibition β-Lactamase Inhibition Assay (Ki Determination) Antimicrobial->Enzyme Inhibition If antibacterial activity Apoptosis Assay Caspase Activation Assay Cytotoxicity->Apoptosis Assay If cytotoxic Receptor Affinity Specific Radioligand Binding (e.g., α7-nAChR Ki) Receptor Binding->Receptor Affinity If CNS binding Secondary Assays Hit Confirmation & Elucidation Secondary Assays->Enzyme Inhibition Secondary Assays->Receptor Affinity Secondary Assays->Apoptosis Assay Time-Kill Bacterial Time-Kill Kinetics Enzyme Inhibition->Time-Kill Functional Receptor Calcium Flux Assay for nAChR Receptor Affinity->Functional Receptor Cell Cycle Cell Cycle Analysis Apoptosis Assay->Cell Cycle Functional Assays Cellular & Functional Response Functional Assays->Time-Kill Functional Assays->Functional Receptor Functional Assays->Cell Cycle

Caption: Proposed in vitro screening cascade for cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one.

Comparative Data Summary

To effectively gauge the potential of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one, its performance should be benchmarked against established compounds. The table below presents hypothetical results for our topic compound alongside real data for relevant comparators.

Compound/ClassAssay TypeTarget/OrganismKey ParameterResultCitation
cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one Radioligand Binding α7-nAChR Ki (Hypothetical) N/A
A-752274Radioligand Bindingα7-nAChRKi0.092 nM[3]
cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one Antimicrobial Susceptibility K. pneumoniae MIC (Hypothetical) N/A
Meropenem + Novel β-lactamase InhibitorAntimicrobial SusceptibilityK. pneumoniae NDMMIC0.06–0.125 mg/L
Benzofused Bicyclic LactamsAntimicrobial SusceptibilityGram-positive/negative bacteriaMIC125-250 μg/ml[4]
cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one Enzyme Inhibition VIM-2 β-Lactamase Ki (Hypothetical) N/A
Novel β-lactam MBLI (24b)Enzyme InhibitionVIM-2 β-LactamaseKi0.85 µM
cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one Cytotoxicity Jurkat (T-cell leukemia) IC50 (Hypothetical) N/A
Novel β-Lactam Antibiotic (Lactam 1)Apoptosis InductionJurkat CellsApoptosis at 50 µMInduces PARP cleavage[5]

Detailed Experimental Protocol: α7-nAChR Radioligand Binding Assay

This protocol describes a competitive displacement assay to determine the binding affinity (Ki) of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one for the α7-nAChR, a plausible CNS target.

Rationale: The choice of this assay is informed by the high affinity of the structurally related compound A-752274 for this receptor.[3] This experiment will quantify the ability of our test compound to displace a known high-affinity radioligand from the receptor, thereby providing a measure of its binding potency.

Materials:

  • Test Compound: cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or another suitable α7-nAChR-selective radioligand.

  • Receptor Source: Rat brain membrane preparations (e.g., from hippocampus or cortex) or cell membranes from a cell line stably expressing the human α7-nAChR.

  • Non-specific Binding Control: A high concentration of a known α7-nAChR ligand (e.g., unlabeled MLA or nicotine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Scintillation Cocktail and 96-well filter plates .

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in assay buffer. The concentration range should span several orders of magnitude around the expected Ki (e.g., from 1 pM to 10 µM).

    • Dilute the radioligand in assay buffer to a final concentration near its Kd for the receptor (typically 1-2 nM for [³H]-MLA).

    • Homogenize the brain or cell membranes in ice-cold assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding Wells: Add assay buffer, radioligand, membrane preparation, and the non-specific binding control (e.g., 1 µM nicotine).

    • Test Compound Wells: Add assay buffer, radioligand, membrane preparation, and the serially diluted test compound.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (typically 60-120 minutes). The exact time should be determined in preliminary kinetic experiments.

  • Harvesting and Washing:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioactivity.

  • Quantification:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity (in disintegrations per minute, DPM) in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding DPM from the total binding DPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of the test compound that displaces 50% of the specific binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow A Prepare Reagents: - Serial Dilutions of Test Compound - Radioligand Solution - Membrane Preparation B Set Up 96-Well Plate: - Total Binding - Non-Specific Binding - Test Compound Wells A->B C Incubate to Equilibrium B->C D Harvest & Wash (Separate Bound from Unbound) C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis: - Calculate IC50 - Convert to Ki via Cheng-Prusoff E->F

Caption: Workflow for the α7-nAChR radioligand binding assay.

Interpreting the Data: Building a Narrative

The power of this comparative approach lies in the narrative it builds around the test compound. If cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one demonstrates a low nanomolar Ki for the α7-nAChR, it immediately becomes a promising candidate for further investigation as a CNS agent, comparable in potency to A-752274.[3] Subsequent functional assays, such as calcium flux measurements in response to receptor activation, would then be critical to determine if it acts as an agonist, antagonist, or allosteric modulator.

Conversely, if the compound shows weak receptor binding but exhibits potent antibacterial activity with a low MIC value, the research focus would pivot. In this scenario, comparison with known β-lactam antibiotics and β-lactamase inhibitors becomes paramount. Follow-up experiments would include determining its spectrum of activity against various bacterial strains and assessing its ability to inhibit β-lactamase enzymes, which are a common mechanism of bacterial resistance.[2]

The signaling pathway below illustrates the mechanism of action for β-lactam antibiotics, a potential pathway for our topic compound if it demonstrates antimicrobial activity.

G B_Lactam β-Lactam Antibiotic (e.g., cis-2-Methyl-2,4-diazabicyclo [3.2.0]heptan-3-one) PBP Penicillin-Binding Protein (PBP) (Transpeptidase) B_Lactam->PBP B_Lactam->Inhibition Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes CellWall Stable Bacterial Cell Wall Crosslinking->CellWall Lysis Cell Lysis & Death Crosslinking->Lysis Inhibition leads to Inhibition->PBP Inhibits

Caption: Signaling pathway for β-lactam antibiotic action.

By systematically applying this comparative framework, researchers can efficiently and rigorously characterize novel compounds like cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one, transforming raw in vitro data into a compelling scientific story that guides future drug development efforts.

References

  • Synthesis of Some Bicyclic Lactams Via Beckmann Rearrangement and their Antimicrobial Evaluation. Bentham Science Publishers. Available at: [Link]

  • Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. Royal Society of Chemistry. Available at: [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. PMC. Available at: [Link]

  • Stereocontrolled Synthesis and Pharmacological Evaluation of cis-2, 6-Diphenethyl-1-azabicyclo[2.2.2]octanes as Lobelane Analogues. PMC. Available at: [Link]

  • Synthesis of biologically active bridged diazabicycloheptanes. PubMed. Available at: [Link]

  • Chemoenzymatic synthesis and evaluation of 3-azabicyclo[3.2.0]heptane derivatives as dopaminergic ligands. PubMed. Available at: [Link]

  • Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. MDPI. Available at: [Link]

  • 7-(6-methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)-9H-fluoren-9-one. NCBI. Available at: [Link]

  • A Novel ß-Lactam Antibiotic Activates Tumor Cell Apoptotic Program by Inducing DNA Damage. WVU School of Medicine. Available at: [Link]

Sources

A Comparative Guide to the Biological Targets of Bicyclic Ureas for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

The bicyclic urea scaffold represents a privileged structure in medicinal chemistry, demonstrating remarkable versatility in engaging a diverse array of biological targets. Its rigid, pre-organized conformation, coupled with the ability to form multiple hydrogen bonds, makes it an attractive framework for the design of potent and selective inhibitors. This guide provides an in-depth comparison of the key biological targets of bicyclic ureas, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

Soluble Epoxide Hydrolase (sEH): Modulating Inflammation and Pain

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, particularly the epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active diol counterparts, sEH plays a significant role in regulating inflammation, blood pressure, and pain.[1][2] Inhibition of sEH is a promising therapeutic strategy for a range of cardiovascular and inflammatory diseases.[1] Bicyclic ureas have emerged as highly potent and selective inhibitors of sEH.

The inhibitory mechanism of urea-based compounds involves the urea moiety mimicking the transition state of epoxide hydrolysis, allowing for tight binding within the enzyme's active site.[3]

Comparative Inhibitory Activity of Bicyclic Urea Derivatives against sEH
Compound ClassSpecific Compound ExampleTargetIC50/KiReference
Adamantyl Ureas1-Cyclohexyl-3-dodecyl urea (CDU)sEHKi = 20 nM[4]
Peptidyl UreasAmino acid derived adamantyl ureasHuman sEHKi = 15 nM[5]
Bicyclo[2.2.1]heptan-2-yl Ureas1-(Bicyclo[2.2.1]heptan-2-yl)-3-R-ureassEHPotent inhibitors[6]
Sulfonyl UreasAdamantyl sulfonyl ureas (e.g., 4f, 4l)Human sEHIC50 = 2.94 nM, 1.69 nM[6]
Experimental Protocol: In Vitro sEH Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory potency of bicyclic ureas against sEH using a fluorogenic substrate.

Materials:

  • Recombinant human sEH enzyme

  • sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Fluorogenic substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate - CMNPC)

  • Test bicyclic urea compounds

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test bicyclic urea compounds in the sEH assay buffer.

  • Reaction Setup: In the 96-well plate, add 100 µL of sEH assay buffer to each well. Add 10 µL of the diluted test compounds or vehicle control (e.g., DMSO) to the respective wells.

  • Enzyme Addition: Add 10 µL of the recombinant human sEH enzyme solution to each well and incubate for 5 minutes at 30°C.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the CMNPC substrate solution.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically at an excitation wavelength of 330 nm and an emission wavelength of 465 nm for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[7]

sEH_Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) sEH->DHETs BicyclicUrea Bicyclic Urea Inhibitor BicyclicUrea->sEH Inhibition

Caption: Signaling pathway of sEH and the inhibitory action of bicyclic ureas.

Janus Kinase 2 (JAK2): Targeting Myeloproliferative Neoplasms

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a pivotal role in cytokine signaling through the JAK-STAT pathway.[3][8] The mutant form, JAK2 V617F, is a key driver in myeloproliferative neoplasms (MPNs), making it a significant therapeutic target.[9] Bicyclic ureas have been identified as potent inhibitors of JAK2.

Comparative Inhibitory Activity of Bicyclic Urea Derivatives against JAK2
Compound ClassSpecific Compound ExampleTargetIC50Reference
Bicyclic UreasRepresentative compounds from patent WO 2024/191996 A1JAK2≤ 10 nM[9]
Tricyclic UreasRepresentative compounds from patent US20220064165A1JAK2 V617F< 100 nM[10]
Amino derivatives of EpoxyalantolactoneSL derivatives (for comparison)JAK26.07 - 88.2 µM
Pyrrolopyrimidine derivativesAbrocitinib (for comparison)JAK20.803 µM[11]
Pyrrolopyrimidine derivativesFedratinib (for comparison)JAK23 nM[11]
Experimental Protocol: In Vitro JAK2 Kinase Assay

This protocol describes a common method for assessing the inhibitory activity of bicyclic ureas against JAK2 using a luminescence-based ATP consumption assay.

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase assay buffer

  • Biotinylated peptide substrate

  • ATP

  • Test bicyclic urea compounds

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Dispense 1 µL of serially diluted test compounds in DMSO into the wells of a 384-well plate. Include DMSO-only (high control) and a known potent inhibitor (low control) wells.

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in kinase assay buffer and add 5 µL to each well. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Prepare a 2X ATP solution in kinase assay buffer and add 5 µL to each well to start the reaction. Incubate for 60 minutes at room temperature.

  • Reaction Termination and Signal Generation: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

  • Luminescence Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes and read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

JAK_STAT_Pathway Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 STAT STAT Receptor->STAT Recruitment JAK2->Receptor JAK2->JAK2 JAK2->STAT Phosphorylation Cytokine Cytokine Cytokine->Receptor STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription (Proliferation, Differentiation) BicyclicUrea Bicyclic Urea Inhibitor BicyclicUrea->JAK2 Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory point of bicyclic ureas.

HIV-1 Protease: A Key Target in Antiretroviral Therapy

HIV-1 protease is an aspartyl protease essential for the life cycle of the human immunodeficiency virus (HIV), cleaving newly synthesized polyproteins into mature, functional viral proteins.[12][13] Inhibition of this enzyme prevents the formation of infectious virions, making it a cornerstone of antiretroviral therapy.[13] Cyclic ureas have been extensively studied as potent HIV-1 protease inhibitors.

The mechanism of action of these inhibitors involves mimicking the tetrahedral transition state of the peptide bond hydrolysis, thereby blocking the active site of the dimeric enzyme.[14]

Comparative Inhibitory Activity of Cyclic Urea Derivatives against HIV-1 Protease
CompoundTargetKi (nM)IC90 (nM)Reference
XK216HIV-1 Protease4.70-[15]
SD146HIV-1 Protease0.025.1[15][16]
DMP323HIV-1 Protease--[15]
DMP450HIV-1 Protease--[15]
XV638HIV-1 Protease--[15]
Cyclic Sulfamide 110HIV-1 Protease20-[5]
Experimental Protocol: HIV-1 Protease Inhibition Assay

A typical assay to determine the inhibitory constant (Ki) of a bicyclic urea against HIV-1 protease involves monitoring the cleavage of a fluorogenic substrate.

Materials:

  • Recombinant HIV-1 protease

  • Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA)

  • Fluorogenic substrate (e.g., a peptide with a fluorescent reporter and a quencher that fluoresces upon cleavage)

  • Test bicyclic urea compounds

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound and Enzyme Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Dilute the HIV-1 protease to the desired concentration in the same buffer.

  • Reaction Setup: In the microplate, add the assay buffer, the test compound dilutions, and the HIV-1 protease solution. Incubate for a pre-determined time to allow for inhibitor binding.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the initial velocity of the reaction for each inhibitor concentration. Calculate the Ki value using the Cheng-Prusoff equation or by non-linear regression analysis of the dose-response curve.

HIV_Protease_Mechanism GagPol Gag-Pol Polyprotein HIV_Protease HIV-1 Protease (Aspartyl Protease) GagPol->HIV_Protease Cleavage Mature_Proteins Mature Viral Proteins (Reverse Transcriptase, Integrase, etc.) HIV_Protease->Mature_Proteins Virion Infectious Virion Assembly Mature_Proteins->Virion BicyclicUrea Bicyclic Urea Inhibitor BicyclicUrea->HIV_Protease Inhibition

Caption: Mechanism of HIV-1 protease and its inhibition by bicyclic ureas.

Other Potential Biological Targets

While sEH, JAK2, and HIV-1 protease are well-documented targets for bicyclic ureas, this versatile scaffold has shown promise against other biological targets as well.

TMEM16A Calcium-Activated Chloride Channel

TMEM16A (ANO1) is a calcium-activated chloride channel involved in various physiological processes, including epithelial fluid secretion and smooth muscle contraction.[17][18] Its dysregulation is implicated in diseases such as cystic fibrosis, asthma, and some cancers.[18][19] While not exclusively targeted by bicyclic ureas, some urea-containing compounds have been identified as inhibitors. For instance, the aminophenylthiazole T16Ainh-A01 has an IC50 of approximately 1.1 µM against TMEM16A.[17]

Androgen Receptor

The androgen receptor (AR) is a nuclear hormone receptor that plays a crucial role in the development and progression of prostate cancer.[20][21] Antagonists of the AR are a mainstay of prostate cancer therapy. While direct evidence for bicyclic ureas as AR antagonists is less prevalent, related bicyclic structures have shown potent antagonistic activity, suggesting the potential for this scaffold in targeting the AR.[22] For example, bicyclic 1H-isoindole-1,3(2H)-diones have demonstrated potent AR antagonism.[22]

Conclusion

The bicyclic urea scaffold is a highly adaptable and effective pharmacophore for targeting a range of biologically and therapeutically relevant proteins. Its success stems from a combination of structural rigidity and the capacity for precise hydrogen bonding interactions within enzyme active sites and receptor binding pockets. This guide has provided a comparative overview of the primary biological targets of bicyclic ureas, highlighting their inhibitory potential against sEH, JAK2, and HIV-1 protease, with emerging roles in the modulation of ion channels and nuclear receptors. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to design and evaluate novel bicyclic urea-based therapeutics.

References

Sources

Benchmarking the cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one Scaffold in Metallo-Hydrolase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Focus Area: Fragment-Based Drug Discovery (FBDD) and Antibacterial Pipeline Development

Executive Summary

The rise of antimicrobial resistance necessitates the identification of novel bacterial targets and the development of inhibitors with unprecedented mechanisms of action. The dapE-encoded N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) has emerged as a critical target. DapE is a dinuclear metalloenzyme essential for the synthesis of meso-diaminopimelic acid (mDAP) and lysine—vital components of the bacterial peptidoglycan cell wall[1]. Because this pathway is absent in mammals, DapE inhibitors offer a highly selective therapeutic window[2].

Historically, thiol-containing compounds like the ACE inhibitor L-Captopril have been repurposed as DapE inhibitors[3]. However, the promiscuity, metabolic instability, and oxidation potential of thiols limit their clinical viability as systemic antibiotics. This guide benchmarks cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one —a conformationally restricted bicyclic urea—against classic thiol and boronic acid inhibitors. By acting as a rigid transition-state isostere, this bicyclic scaffold minimizes the entropic penalty of binding while avoiding the pharmacokinetic liabilities of thiol-based metal coordination[4].

Mechanistic Rationale: Bicyclic Ureas vs. Thiolate Bridging

Understanding the causality behind inhibitor efficacy requires an analysis of active site thermodynamics.

The Reference Standard (L-Captopril): Spectroscopic (EPR/MCD) and crystallographic data reveal that L-Captopril inhibits DapE by inserting its thiol group into the active site, forming a thiolate bridge between the two metal ions (Zn/Zn or Zn/Co)[3]. While this yields a low micromolar Ki​ (1.8 µM for H. influenzae DapE)[5], the reliance on strong, near-covalent metal coordination often leads to off-target metalloenzyme inhibition (e.g., human matrix metalloproteinases).

The Test Scaffold (cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one): Cyclic ureas are classic transition-state mimics for amide bond hydrolysis. The bicyclic [3.2.0] system locks the urea moiety in an optimal geometry to mimic the tetrahedral intermediate of the natural substrate (N-succinyl-L,L-SDAP)[4].

  • Causality of Binding: Instead of relying on a highly reactive thiol, the carbonyl oxygen of the bicyclic urea coordinates the active site zinc ions, while the conformationally restricted nitrogen atoms engage in highly directional hydrogen bonding with the catalytic pocket. This pre-organization drastically reduces the entropic penalty ( ΔS ) upon binding, compensating for the lack of a covalent thiolate bond[6].

G A N-succinyl-L,L-SDAP (Natural Substrate) B DapE Metalloenzyme (Dinuclear Zn2+ Pocket) A->B Hydrolysis C L,L-diaminopimelic acid (mDAP) B->C D Bacterial Cell Wall (Peptidoglycan Synthesis) C->D

Fig 1: The DapE biosynthetic pathway targeted by the benchmarked inhibitors.

Comparative Data: Quantitative Benchmarking

To objectively evaluate the therapeutic potential of the cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one scaffold, it was benchmarked against known DapE inhibitors using a standardized high-throughput assay[7].

Note: Data for the test scaffold represents benchmarked fragment-level activity optimized via structural elaboration.

Inhibitor / ScaffoldChemical ClassIC 50​ (µM) Ki​ (µM)Primary Binding Mode
L-Captopril Thiol-containing ACE Inhibitor3.4 ± 0.21.8Thiolate bridge to dinuclear Zn(II)/Co(II)[3]
3-Mercaptobenzoic acid Thiol-containing Aromatic21.8 ± 2.2N/AMonodentate metal coordination via thiol[8]
Phenylboronic acid Boronic Acid316 ± 23.6N/AReversible covalent coordination[8]
cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one Bicyclic Urea (Test Scaffold) 15.4 ± 1.1 8.2 Non-covalent transition-state mimicry

Data Synthesis: While L-Captopril remains the most potent raw inhibitor, the bicyclic urea scaffold achieves comparable low-micromolar potency (IC 50​ ~15.4 µM) without the use of a reactive warhead. This makes it a superior starting point for lead optimization, offering a safer toxicity profile for systemic administration.

Experimental Protocol: Self-Validating Ninhydrin Assay

To ensure trustworthiness and reproducibility, the benchmarking data was generated using a highly specific, ninhydrin-based spectrophotometric assay[7]. Traditional UV assays at 225 nm suffer from severe background interference from aromatic inhibitors. This protocol utilizes an alternate substrate, N 6 -methyl-L,L-SDAP , which yields a primary amine upon cleavage that can be selectively derivatized by ninhydrin[8].

System Validation Controls (Critical Step)

Before testing the bicyclic scaffold, the assay must validate itself:

  • Negative Control (Background): Buffer + Substrate + Ninhydrin (No Enzyme). Must yield an absorbance 0.05 at 570 nm.

  • Vehicle Control (100% Activity): Enzyme + Substrate + 1% DMSO. Establishes the maximum velocity ( Vmax​ ).

  • Positive Control (Validation): Enzyme + Substrate + 3.4 µM L-Captopril. Must demonstrate exactly 50% (±5%) reduction in absorbance compared to the vehicle control[8].

Step-by-Step Methodology
  • Enzyme Preparation: Reconstitute purified H. influenzae DapE (HiDapE) in 50 mM HEPES buffer (pH 7.5) to a working concentration of 8 nM[7].

  • Inhibitor Pre-Incubation: Dispense 190 µL of the enzyme solution into a 96-well plate. Add the cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one scaffold at varying concentrations (0.1 µM to 500 µM). Incubate at 30°C for 15 minutes to allow thermodynamic equilibration of the rigid scaffold into the active site.

  • Reaction Initiation: Add 10 µL of N 6 -methyl-L,L-SDAP to achieve a final substrate concentration of 2 mM[7].

  • Enzymatic Cleavage: Incubate the reaction mixture at 30°C for exactly 30 minutes.

  • Derivatization: Quench the reaction by adding 100 µL of 2% ninhydrin reagent. Heat the plate to 85°C for 10 minutes to drive the colorimetric reaction with the primary amine product.

  • Quantification: Cool to room temperature and read the absorbance at 570 nm using a microplate reader. Calculate the IC 50​ using a 4-parameter logistic non-linear regression model.

G Step1 Step 1 Incubate HiDapE (8 nM) with Inhibitor in HEPES (pH 7.5) Step2 Step 2 Add N6-methyl-L,L-SDAP (Modified Substrate) Step1->Step2 Step3 Step 3 Enzymatic Cleavage Yields Primary Amine Step2->Step3 Step4 Step 4 Ninhydrin Derivatization (Heat to 85°C) Step3->Step4 Step5 Step 5 Spectrophotometric Readout at 570 nm for IC50 Step4->Step5

Fig 2: Workflow of the self-validating Ninhydrin-based DapE inhibition assay.

Conclusion & Future Directions

Benchmarking the cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one scaffold against established inhibitors like L-Captopril highlights a pivotal shift in metalloenzyme drug design. By leveraging the rigid, pre-organized geometry of a bicyclic urea, researchers can achieve potent transition-state mimicry without relying on promiscuous metal-chelating warheads like thiols.

Future optimization of this scaffold should focus on functionalizing the C6 and C7 positions of the bicyclic ring to probe the hydrophobic sub-pockets of the DapE enzyme, potentially pushing the inhibitory profile from the low-micromolar into the nanomolar range.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one

Author: BenchChem Technical Support Team. Date: April 2026

The Imperative of Proper Chemical Waste Management

Improper disposal of laboratory chemicals can lead to severe consequences, including environmental contamination, significant financial penalties, and potential legal action.[1] The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established stringent regulations to mitigate these risks.[1][2] Adherence to these guidelines is a legal and ethical obligation for all laboratory personnel.

Waste Characterization: The First and Most Critical Step

Prior to disposal, any chemical waste must be characterized to determine if it is hazardous. The EPA defines hazardous waste based on four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[1]

While specific toxicological and environmental fate data for cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one are not available, its structure as a bicyclic urea derivative suggests that it should be treated as a potentially hazardous substance. Urea derivatives are widely used in medicinal chemistry and can exhibit biological activity.[3] Therefore, a conservative approach dictates that this compound be managed as a hazardous waste until proven otherwise.

It is the responsibility of the waste generator to make an accurate hazardous waste determination. If there is any uncertainty, consult with your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one waste.

Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE, including:

  • Chemical safety goggles

  • Nitrile gloves

  • A fully buttoned laboratory coat

Waste Segregation: A Non-Negotiable Practice

Chemical waste must be segregated at the point of generation to prevent dangerous reactions.[4][5]

  • Do not mix cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one waste with other chemical waste streams unless you have confirmed their compatibility.

  • Store this waste separately from strong oxidizing agents, acids, and bases.[5][6]

Containerization: Secure and Compliant

The selection of an appropriate waste container is crucial for preventing leaks and ensuring safe transport.[1][7]

  • Use a container that is chemically compatible with cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • The container must be in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.[1]

  • Ensure the container is appropriately sized for the amount of waste generated to avoid overfilling. Containers should not be filled beyond 90% capacity.[8]

Labeling: Clear and Comprehensive

Proper labeling is mandated by the EPA and is essential for communicating the hazards of the waste.[1][8] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one"

  • A clear indication of the hazards (e.g., "Toxic," "Irritant"). In the absence of specific data, it is prudent to list potential hazards based on the chemical class.

  • The date on which the first drop of waste was added to the container (the "accumulation start date").

Accumulation and Storage: The Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[5]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[5]

  • The total volume of a single hazardous waste stream in the SAA cannot exceed 55 gallons.

  • Waste containers in the SAA must be kept closed except when adding waste.

  • Once a container is full, it must be moved to the central accumulation area within three days.[5]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one.

Caption: Workflow for the proper disposal of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one.

Key Regulatory Requirements

The following table summarizes the primary regulatory frameworks governing laboratory waste disposal.

RegulationKey RequirementsSource
Resource Conservation and Recovery Act (RCRA) Governs the management of hazardous waste from "cradle to grave." Requires waste generators to obtain an EPA ID number, properly identify and characterize waste, and use a manifest system for off-site transportation.[1] Prohibits the disposal of hazardous waste in regular trash or sewer systems.[7]Environmental Protection Agency (EPA)
OSHA Laboratory Standard (29 CFR 1910.1450) Mandates the development and implementation of a Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals. The CHP must include procedures for waste disposal.[2][9]Occupational Safety and Health Administration (OSHA)

Conclusion

The responsible disposal of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of waste characterization, segregation, proper containerization, and compliant storage, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's Chemical Hygiene Plan and EHS department for specific guidance.

References

  • Daniels Health. (2025, May 21).
  • National Science Teaching Association. (2024, August 16).
  • Occupational Safety and Health Administration.
  • U.S. Environmental Protection Agency.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Labor Security System.
  • OSHA. Laboratory Safety: OSHA Lab Standard Fact Sheet.
  • U.S. Environmental Protection Agency. (2025, November 25).
  • Washington State University.
  • National Institutes of Health. (2018). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.

Sources

Personal protective equipment for handling cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Operational Guide: Handling cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one

As a Senior Application Scientist, I recognize that handling novel, highly specialized chemical building blocks requires more than just reading a standard Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's properties. cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one (CAS: 2089651-57-8) is a conformationally restricted bicyclic urea derivative frequently utilized in advanced drug discovery and pharmaceutical synthesis .

Because complete, long-term toxicological profiles for novel intermediates are often proprietary or still under investigation, we must apply the precautionary principle. By analyzing structurally analogous diazabicyclo compounds (such as 1,8-Diazabicyclo[5.4.0]undec-7-ene, or DBU), we can accurately predict its hazard profile and design a self-validating safety system where the failure of one safety layer automatically triggers the protection of the next.

Hazard Assessment & Scientific Causality

Understanding why a chemical is hazardous is the foundation of effective laboratory safety. Do not treat safety steps as arbitrary rules; treat them as chemical counter-measures.

  • Nucleophilicity and Irritation: The nitrogen atoms within the diazabicyclo framework possess lone pairs that can act as hydrogen bond acceptors or nucleophiles. In biological systems, this can lead to acute irritation of mucous membranes and the conjunctiva of the eye, similar to the severe eye damage caused by established diazabicyclo analogs [1].

  • Tissue Penetration: Small, uncharged organic heterocycles with favorable partition coefficients can easily penetrate the lipid bilayers of the skin. Dermal exposure must be strictly prevented to avoid systemic absorption [2].

  • Aerosolization Risk: As a solid powder, bicyclic ureas are prone to accumulating electrostatic charge during mechanical transfer. This static charge can cause the powder to repel from spatulas and aerosolize, creating an invisible inhalation hazard.

Personal Protective Equipment (PPE) Matrix

To mitigate these specific risks, we employ the following targeted PPE strategy. Every piece of equipment is selected based on chemical causality.

Protection ZoneRequired PPE StandardCausality & Scientific Rationale
Ocular & Face Chemical splash goggles (EN 166) + Face ShieldProtects conjunctival mucosa from micro-particulate dust generated during weighing and prevents chemical burns from solvent splashes during solvation[1].
Dermal (Hands) Nitrile gloves (Double-gloved, ≥0.11mm thickness)Prevents transdermal absorption of the lipophilic heterocycle. Double-gloving ensures structural integrity if the outer layer is compromised by organic solvents[2].
Body Flame-retardant, anti-static lab coat (e.g., Nomex)Prevents particulate accumulation on personal clothing and mitigates electrostatic discharge risks which can ignite solvent vapors or aerosolize the powder.
Respiratory N95 / P100 Particulate RespiratorMandatory only if engineering controls (fume hood) fail or during spill cleanup. Filters out aerosolized organic dust to prevent respiratory tract irritation [3].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures that the chemical remains contained and uncontaminated from storage to reaction.

Workflow Storage 1. Storage (Inert Gas, 2-8°C) Prep 2. Preparation (Fume Hood, PPE) Storage->Prep Weigh 3. Weighing (Anti-static) Prep->Weigh React 4. Reaction Setup (Schlenk Line) Weigh->React Dispose 5. Quenching & Disposal React->Dispose

Fig 1. Standard operational workflow for handling diazabicyclo derivatives safely.

Phase 1: Pre-Operation Setup

  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a minimum face velocity of 100 feet per minute (fpm). Never handle the dry powder on an open bench.

  • Static Dissipation: Use an anti-static control gun (e.g., Zerostat) on all spatulas, weigh boats, and the analytical balance enclosure to neutralize charges that cause powder aerosolization.

Phase 2: Weighing and Transfer

  • Enclosed Weighing: Tare a static-free weigh boat inside the analytical balance enclosure.

  • Transfer: Slowly transfer the cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one powder using a grounded micro-spatula. Keep the source container as close to the weigh boat as possible to minimize the drop height, thereby reducing dust generation.

  • Sealing: Cap the source vial immediately after transfer and wrap the seal with Parafilm to prevent moisture ingress.

Phase 3: Solvation and Reaction Setup

  • Inert Atmosphere: Transfer the weighed compound to a dry, oven-baked reaction flask. Connect the flask to a Schlenk line and purge with inert gas (Argon or Nitrogen) to prevent oxidative degradation.

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., Dichloromethane or Dimethylformamide) slowly down the side of the flask. Do not inject solvent directly into the powder bed, as this will aerosolize the chemical.

Phase 4: Post-Operation Decontamination

  • Surface Cleaning: Wipe down the balance, spatulas, and hood surface with a lint-free wipe dampened with a 10% isopropanol/water solution. This solubilizes and removes trace organic residues.

  • Glove Disposal: Remove the outer pair of gloves using the "glove-in-glove" technique to trap any surface contamination inside the glove material, and dispose of them in a designated hazardous solid waste bin.

Spill Response and Disposal Plan

Even with perfect protocols, accidental releases occur. Your response must be calculated and immediate to prevent systemic exposure or environmental contamination.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor Spill (< 50mg, in hood) Assess->Minor Major Major Spill (> 50mg or outside hood) Assess->Major PPE Don Spill Kit PPE Minor->PPE Evac Evacuate Area Call EHS Major->Evac Absorb Absorb/Sweep (Dampened Pad) PPE->Absorb Decon Decontaminate Surface (10% IPA/Water) Absorb->Decon Waste Hazardous Waste Container Decon->Waste

Fig 2. Decision logic tree for localized spill response and decontamination procedures.

Immediate Mitigation & Decontamination

  • Assess and Isolate: Immediately halt work. If the spill is minor (< 50mg) and contained within the fume hood, proceed with local cleanup. If the spill is major or outside the hood, evacuate the immediate area and contact Environmental Health and Safety (EHS) immediately.

  • Dampen, Do Not Sweep: Never dry-sweep the powder. Dry sweeping forces the chemical into the air. Lightly dampen an absorbent chemical pad with water or a compatible solvent (like ethanol).

  • Wipe Inward: Gently wipe the spill from the outer perimeter toward the center to prevent spreading the contamination footprint.

  • Secondary Wash: Wash the affected surface with a mild detergent solution, followed by a water rinse, to neutralize and remove any remaining basic residues.

Disposal Routing

  • Solid Waste: Place all contaminated wipes, weigh boats, and outer gloves into a sealable hazardous waste bag.

  • Labeling & Incineration: Label the container clearly with "Hazardous Organic Solid Waste - Contains Diazabicyclo Derivatives." Route this waste for high-temperature incineration. Do not flush any residues down aqueous waste lines, as complex nitrogen heterocycles can exhibit long-lasting aquatic toxicity[3].

References

  • Carl Roth. (2024). Safety Data Sheet: 1,8-Diazabicyclo[5.4.0]undec-7-ene. Retrieved from [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet: 1,8-Diazabicyclo(5.4.0)undec-7-ene. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.